molecular formula C48H99NO24 B1192115 Amino-PEG24-alcohol

Amino-PEG24-alcohol

Numéro de catalogue: B1192115
Poids moléculaire: 1074.3 g/mol
Clé InChI: OHVQIDUZLZJDPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Amino-PEG24-alcohol is a PEG derivative containing an amino group with a hydroxyl group. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. PEG Linkers may be useful in the development of antibody drug conjugates.

Propriétés

Formule moléculaire

C48H99NO24

Poids moléculaire

1074.3 g/mol

Nom IUPAC

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C48H99NO24/c49-1-3-51-5-7-53-9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-43-71-45-47-73-48-46-72-44-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-54-8-6-52-4-2-50/h50H,1-49H2

Clé InChI

OHVQIDUZLZJDPE-UHFFFAOYSA-N

Apparence

Solid powder

Pureté

>97% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Amino-PEG24-alcohol

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG24-alcohol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG24-alcohol, a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative increasingly utilized in biomedical research and drug development. This document details its chemical structure, summarizes key physicochemical properties, outlines a common synthetic methodology, and illustrates its role as a versatile linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound is a monodisperse PEG linker characterized by a chain of 24 ethylene (B1197577) glycol units, terminating with a primary amine group at one end and a hydroxyl group at the other. This bifunctional nature allows for sequential or orthogonal conjugation to different molecules of interest. The hydrophilic PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2][3]

The primary amine group is reactive towards carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes), enabling covalent attachment to a wide range of molecules.[1][2] The terminal hydroxyl group can be further derivatized or replaced with other functional groups for subsequent conjugation steps.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 71-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaoxahenheptacontan-1-ol
CAS Number 2226726-55-0
Molecular Formula C48H99NO24
Molecular Weight 1074.30 g/mol
Exact Mass 1073.6557
Purity >96%
Appearance Solid at room temperature
Solubility Soluble in aqueous media, DMF, DMSO, CH2Cl2

Synthesis of this compound

The synthesis of amino-terminated PEGs, including this compound, typically involves a multi-step process starting from a commercially available PEG diol. A common and effective strategy involves the selective protection of one hydroxyl group, functionalization of the other hydroxyl group to an amine precursor (like an azide), and subsequent deprotection and reduction to yield the final amino-PEG-alcohol.

Below is a generalized experimental protocol based on established methods for synthesizing heterobifunctional PEGs.

Experimental Protocol: A General Synthetic Approach

Step 1: Monoprotection of PEG-24-diol

  • Materials: PEG-24-diol, a suitable protecting group (e.g., benzyl (B1604629) bromide), a base (e.g., sodium hydride), and an anhydrous solvent (e.g., THF).

  • Procedure:

    • Dissolve PEG-24-diol in anhydrous THF under an inert atmosphere (e.g., argon).

    • Add sodium hydride portion-wise at 0°C and stir for 30 minutes.

    • Slowly add a stoichiometric equivalent of benzyl bromide and allow the reaction to warm to room temperature.

    • Stir the reaction overnight.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the mono-benzylated PEG-24 by column chromatography.

Step 2: Conversion of the Free Hydroxyl to an Azide

  • Materials: Mono-benzylated PEG-24-alcohol, methanesulfonyl chloride, triethylamine, sodium azide, and appropriate solvents (e.g., dichloromethane (B109758), DMF).

  • Procedure:

    • Dissolve the mono-benzylated PEG-24-alcohol in anhydrous dichloromethane and cool to 0°C.

    • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

    • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature.

    • Wash the reaction mixture with water and brine. Dry the organic layer and concentrate to obtain the mesylated intermediate.

    • Dissolve the crude mesylate in DMF and add sodium azide.

    • Heat the reaction mixture (e.g., to 80°C) and stir overnight.

    • Cool the mixture, dilute with water, and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to yield the azido-PEG-24-benzyl ether.

Step 3: Reduction of the Azide and Deprotection of the Benzyl Ether

  • Materials: Azido-PEG-24-benzyl ether, a reducing agent (e.g., triphenylphosphine (B44618) or catalytic hydrogenation with Pd/C), and appropriate solvents (e.g., THF, water, methanol).

  • Procedure (using Triphenylphosphine - Staudinger Reaction):

    • Dissolve the azido-PEG-24-benzyl ether in a mixture of THF and water.

    • Add triphenylphosphine and stir the mixture at room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting product is the amine-protected this compound.

  • Procedure (Deprotection):

    • Dissolve the benzyl-protected amino-PEG24 in a suitable solvent like methanol.

    • Add a catalyst, such as Palladium on carbon (Pd/C).

    • Stir the reaction under a hydrogen atmosphere until the deprotection is complete (monitored by TLC or LC-MS).

    • Filter off the catalyst and concentrate the solvent to obtain the final product, this compound.

Applications and Workflow

This compound is a valuable tool in bioconjugation and drug delivery. Its primary application is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC plays a crucial role in controlling the molecule's solubility, cell permeability, and the spatial orientation of the two binding ligands.

Logical Workflow for PROTAC Synthesis using this compound

The diagram below illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the role of this compound as a central linker.

PROTAC_Synthesis_Workflow cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Final Product E3_Ligand E3 Ligase Ligand (with reactive group, e.g., -COOH) Step1 Step 1: Conjugate E3 Ligand to Linker (e.g., EDC/NHS coupling) E3_Ligand->Step1 Target_Ligand Target Protein Ligand (with reactive group, e.g., -COOH) Step3 Step 3: Conjugate Target Ligand Target_Ligand->Step3 PEG_Linker This compound PEG_Linker->Step1 Step2 Step 2: Activate Hydroxyl Terminus (e.g., Mesylation) Step1->Step2 Intermediate 1 Step2->Step3 Intermediate 2 PROTAC PROTAC Molecule Step3->PROTAC

Caption: A generalized workflow for PROTAC synthesis using this compound.

General Synthesis Workflow for this compound

The following diagram outlines the key transformations in the synthesis of this compound from a PEG-diol starting material.

PEG_Synthesis_Workflow Start HO-PEG24-OH (PEG-24-diol) Step1 Monoprotection (e.g., Benzylation) Start->Step1 Intermediate1 Protected-O-PEG24-OH Step1->Intermediate1 Step2 Activation of -OH (e.g., Mesylation) Intermediate1->Step2 Intermediate2 Protected-O-PEG24-OMs Step2->Intermediate2 Step3 Nucleophilic Substitution (e.g., with NaN3) Intermediate2->Step3 Intermediate3 Protected-O-PEG24-N3 Step3->Intermediate3 Step4 Reduction of Azide (e.g., Staudinger Reaction) Intermediate3->Step4 Intermediate4 Protected-O-PEG24-NH2 Step4->Intermediate4 Step5 Deprotection (e.g., Hydrogenolysis) Intermediate4->Step5 End H2N-PEG24-OH (this compound) Step5->End

Caption: A representative synthetic pathway for this compound.

Conclusion

This compound is a highly versatile and valuable building block in the fields of medicinal chemistry and drug delivery. Its well-defined structure, bifunctional nature, and the advantageous properties imparted by the PEG chain make it an ideal linker for constructing complex biomolecules, most notably PROTACs. The synthetic routes, while multi-stepped, are based on reliable and well-documented chemical transformations, allowing for its production with high purity. As research into targeted protein degradation and other advanced drug delivery systems continues to expand, the utility and importance of linkers like this compound are set to grow.

References

A Technical Guide to the Synthesis and Purification of Amino-PEG24-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG24-alcohol, a discrete polyethylene (B3416737) glycol (PEG) derivative of significant interest in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a robust synthetic pathway, detailed experimental protocols, and purification strategies to obtain high-purity this compound.

Introduction

This compound is a heterobifunctional linker molecule featuring a terminal primary amine and a terminal hydroxyl group, connected by a monodisperse chain of 24 ethylene (B1197577) glycol units. The precise length of the PEG chain is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of conjugated therapeutics. The amine and hydroxyl functionalities offer orthogonal handles for the sequential attachment of different molecular entities, making it a versatile building block in the construction of complex bioconjugates and targeted therapies.

This guide details a common and effective synthetic strategy, which involves the stepwise synthesis of a Boc-protected precursor, followed by purification and subsequent deprotection to yield the final product.

Synthetic Pathway Overview

The synthesis of this compound is strategically approached in a multi-step process to ensure the monodispersity of the PEG chain and the selective functionalization of its termini. The general synthetic workflow is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis of Boc-NH-PEG24-OH cluster_purification1 Purification of Intermediate cluster_deprotection Deprotection cluster_purification2 Final Purification start Commercially available short PEG oligomers step1 Stepwise Williamson Ether Synthesis start->step1 Chain Elongation step2 Introduction of Boc-protected amine step1->step2 Functionalization protected_peg Boc-NH-PEG24-OH step2->protected_peg purify1 Flash Chromatography protected_peg->purify1 deprotect Acidic Removal of Boc Group (TFA) purify1->deprotect purify2 Reverse-Phase Chromatography/Precipitation deprotect->purify2 final_product This compound purify2->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of the synthesis and purification of this compound.

Synthesis of Boc-NH-PEG24-OH (Protected Intermediate)

The synthesis of the monodisperse 24-unit PEG chain with a terminal Boc-protected amine and a hydroxyl group is typically achieved through a stepwise Williamson ether synthesis. This can be performed in solution-phase or on a solid support. The solution-phase approach using shorter, monodisperse PEG building blocks is described here. The general principle involves the iterative coupling of a protected PEG-alcohol with a tosylated PEG derivative.

Materials:

  • Commercially available monodisperse oligo(ethylene glycol)s (e.g., tetraethylene glycol, hexaethylene glycol)

  • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH)

  • Appropriate solvents (e.g., anhydrous Tetrahydrofuran (THF), Dichloromethane (B109758) (DCM), N,N-Dimethylformamide (DMF))

  • Reagents for work-up (e.g., saturated ammonium (B1175870) chloride, sodium bicarbonate, brine, anhydrous sodium sulfate)

Protocol for a single elongation cycle (Illustrative):

  • Monoprotection of a PEG oligomer: One hydroxyl group of a starting PEG oligomer is protected (e.g., as a trityl or silyl (B83357) ether) to allow for selective functionalization of the other terminus.

  • Tosylation: The free hydroxyl group of the monoprotected PEG is tosylated by reacting with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) in DCM.

  • Coupling Reaction (Williamson Ether Synthesis): The tosylated PEG is reacted with the sodium salt of another monoprotected PEG oligomer (generated by treating the PEG-alcohol with NaH in anhydrous THF). This elongates the PEG chain.

  • Iteration: Steps 1-3 are repeated with the appropriate PEG building blocks until the desired chain length of 24 ethylene glycol units is achieved.

  • Introduction of the Boc-protected amine: The terminal hydroxyl group of a PEG chain can be converted to an azide (B81097) via a mesylate or tosylate intermediate, followed by reduction (e.g., with triphenylphosphine (B44618) and water - Staudinger reaction) in the presence of (Boc)₂O to directly yield the Boc-protected amine. Alternatively, a starting fragment can already contain the Boc-amino functionality.

  • Deprotection of the terminal hydroxyl group: The protecting group on the hydroxyl terminus is selectively removed to yield Boc-NH-PEG24-OH.

Parameter Typical Value/Condition
Reaction Temperature 0 °C to room temperature
Solvents Anhydrous THF, DCM, DMF
Bases Sodium hydride, Triethylamine
Yield (per elongation) 70-90%
Purification of Boc-NH-PEG24-OH

The crude Boc-protected intermediate is purified to remove unreacted starting materials, byproducts, and oligomers of incorrect chain lengths.

Method: Flash Column Chromatography

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0% to 10% methanol in DCM) is commonly used.

  • Detection: Thin-layer chromatography (TLC) with an appropriate stain (e.g., potassium permanganate) or mass spectrometry of the collected fractions.

Protocol:

  • Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., pure DCM).

  • Load the solution onto a silica gel column.

  • Elute the column with the gradient of methanol in DCM.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Typical Value/Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 0-10% Methanol in Dichloromethane
Purity Achieved >95%
Deprotection of Boc-NH-PEG24-OH

The Boc protecting group is removed under acidic conditions to yield the free primary amine of this compound.

Method: Acidolysis with Trifluoroacetic Acid (TFA)

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

Protocol:

  • Dissolve the purified Boc-NH-PEG24-OH in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • The product is obtained as the TFA salt. For applications requiring the free amine, the residue can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution).

Parameter Typical Value/Condition
Deprotecting Agent 20-50% Trifluoroacetic Acid in Dichloromethane
Reaction Time 1-2 hours
Reaction Temperature Room Temperature
Yield >95% (quantitative)
Purification of this compound

Final purification is performed to remove any remaining impurities and the deprotection reagents.

Method 1: Reverse-Phase HPLC

  • Stationary Phase: C18 silica gel.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (often with 0.1% TFA).

  • Detection: Mass spectrometry or a universal detector like an Evaporative Light Scattering Detector (ELSD).

Method 2: Precipitation

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

  • Add the solution dropwise to a cold, stirred anti-solvent (e.g., diethyl ether or hexane).

  • The purified product should precipitate out of the solution.

  • Collect the precipitate by filtration and dry under vacuum.

Parameter Typical Value/Condition
Purification Method Reverse-Phase HPLC or Precipitation
RP-HPLC Mobile Phase Gradient of Acetonitrile in Water (+0.1% TFA)
Precipitation Anti-solvent Diethyl ether
Final Purity >98%

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

Technique Expected Results
¹H NMR Characteristic peaks for the ethylene glycol backbone protons, and signals corresponding to the terminal amino and hydroxyl groups.
Mass Spectrometry (ESI or MALDI-TOF) A molecular ion peak corresponding to the exact mass of this compound, confirming its monodispersity.
HPLC A single major peak, indicating high purity.

Logical Relationships in Synthesis and Purification

The following diagram illustrates the logical dependencies and decision points in the overall process.

Logical_Relationships Start Start: Protected PEG Precursor Synthesis Synthesis_Check Purity Check of Boc-NH-PEG24-OH (TLC, MS) Start->Synthesis_Check Purification1 Purify Protected Intermediate (Flash Chromatography) Synthesis_Check->Purification1 Purity < 95% Deprotection Boc Deprotection (TFA) Synthesis_Check->Deprotection Purity > 95% Purification1->Deprotection Deprotection_Check Deprotection Complete? (TLC, MS) Deprotection->Deprotection_Check Deprotection_Check->Deprotection No, continue reaction Final_Purification Final Purification (RP-HPLC or Precipitation) Deprotection_Check->Final_Purification Yes Characterization Characterization (NMR, MS, HPLC) Final_Purification->Characterization Final_Product Final Product: This compound Characterization->Final_Product

Caption: Decision workflow for synthesis and purification.

Characterization of Amino-PEG24-alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization of Amino-PEG24-alcohol (H₂N-(CH₂CH₂O)₂₄-H), a valuable bifunctional linker used in bioconjugation, drug delivery, and proteomics. The guide details the expected outcomes and methodologies for identity, purity, and structural confirmation using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) derivative featuring a terminal primary amine and a terminal hydroxyl group. This heterobifunctional structure allows for the sequential and site-specific conjugation of different molecules, making it a versatile tool in the development of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Accurate and thorough characterization of this linker is critical to ensure the quality, consistency, and performance of the final conjugated product.

Molecular Structure and Properties

  • Chemical Formula: C₄₈H₉₉NO₂₄

  • Molecular Weight: 1074.30 g/mol

  • Exact Mass: 1073.6557 u

¹H NMR Characterization

¹H NMR spectroscopy is a powerful technique for confirming the identity and structural integrity of this compound. The spectrum provides information about the different proton environments within the molecule.

Experimental Protocol

A detailed experimental protocol for acquiring a ¹H NMR spectrum of this compound is provided below:

ParameterRecommended Setting
Instrument 400 MHz NMR Spectrometer
Solvent Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Concentration 5-10 mg/mL
Temperature 25°C
Reference Tetramethylsilane (TMS) at 0.00 ppm
Number of Scans 16-64
Relaxation Delay 1-2 seconds
Expected ¹H NMR Data

The following table summarizes the expected chemical shifts, multiplicities, and integration values for the key protons in this compound.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H₂N-CH ₂-~2.85Triplet2H
-CH ₂-N-~3.51Triplet2H
-O-CH ₂-CH ₂-O- (PEG backbone)~3.64Singlet (broad)~88H
-CH ₂-OH~3.71Triplet2H
-OH Variable (typically ~2-3 in CDCl₃, ~4.5 in DMSO-d₆)Singlet (broad)1H

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature.

LC-MS Characterization

LC-MS is employed to determine the purity of this compound and to confirm its molecular weight.

Experimental Protocol

A typical LC-MS protocol for the analysis of this compound is outlined below:

Parameter Recommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC)
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 1-5 µL
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range 100-1500 m/z
Expected LC-MS Data

The LC-MS analysis is expected to yield a single major peak in the chromatogram. The mass spectrum will show the protonated molecule and potentially other adducts.

Parameter Expected Value
Retention Time Dependent on the specific LC system and conditions
Observed Ion (m/z) 1074.66 [M+H]⁺, 1096.64 [M+Na]⁺

Visualizations

Workflow for Characterization

The following diagram illustrates the general workflow for the characterization of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_results Results Sample Sample Dissolution Dissolve in NMR Solvent / LC Mobile Phase Sample->Dissolution NMR_Acquisition 1H NMR Acquisition Dissolution->NMR_Acquisition NMR Sample LCMS_Acquisition LC-MS Acquisition Dissolution->LCMS_Acquisition LC-MS Sample NMR_Processing NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing LCMS_Processing LC-MS Data Processing (Peak Integration, Deconvolution) LCMS_Acquisition->LCMS_Processing Structure_Confirmation Structure Confirmation NMR_Processing->Structure_Confirmation Purity_Assessment Purity Assessment LCMS_Processing->Purity_Assessment MW_Confirmation Molecular Weight Confirmation LCMS_Processing->MW_Confirmation

Characterization Workflow
¹H NMR Signal Assignment

This diagram illustrates the chemical structure of this compound and the assignment of the expected ¹H NMR signals.

¹H NMR Signal Assignments

A Technical Guide to the Solubility of Amino-PEG24-alcohol in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG24-alcohol, a heterobifunctional linker molecule integral to advancements in drug delivery, bioconjugation, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the solubility of this polyethylene (B3416737) glycol (PEG) derivative is critical for its effective handling, formulation, and application in both aqueous and organic media.

Introduction to this compound

This compound is a PEG linker characterized by a terminal primary amine group and a terminal hydroxyl group. The polyethylene glycol chain, consisting of 24 ethylene (B1197577) glycol units, imparts significant hydrophilicity to the molecule, enhancing its solubility in aqueous solutions.[1][2][3] The amine group offers a reactive site for conjugation with molecules like carboxylic acids or activated NHS esters, while the hydroxyl group can be further modified.[1][2] This bifunctionality makes it a versatile tool in pharmaceutical research and development.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolventSolubility Profile
Aqueous Water (H₂O)The hydrophilic PEG spacer is known to increase solubility in aqueous media.
Phosphate-Buffered Saline (PBS)Expected to be soluble, similar to water, making it suitable for biological applications.
Organic Dimethyl Sulfoxide (DMSO)Commonly cited as a solvent for this compound.
EthanolSuggested as a potential solvent if dissolution in DMSO is not achieved.
Dimethylformamide (DMF)Also suggested as an alternative organic solvent.
Polar Organic Solvents (general)PEG compounds are generally soluble in polar organic solvents such as acetone (B3395972) and other alcohols.
Nonpolar Organic SolventsPEGs are typically insoluble in nonpolar solvents like hydrocarbons.

Experimental Protocols for Solubility Determination

For researchers requiring quantitative solubility data, standardized experimental protocols can be employed. The following methodologies are adapted from general procedures for determining polymer and small molecule solubility.

Protocol 1: Visual Assessment Method (Thermodynamic Solubility)

This method provides a straightforward determination of solubility.

  • Preparation of Stock Solution: If possible, prepare a high-concentration stock solution in a solvent where the compound is known to be highly soluble (e.g., DMSO).

  • Serial Dilutions: Prepare a series of vials with known volumes of the test solvent (e.g., water, PBS, ethanol).

  • Addition of Compound: Add increasing amounts of this compound (either from the stock solution or as a solid) to each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A horizontal rolling motion or magnetic stirring can be used.

  • Observation: Centrifuge the samples to pellet any undissolved solid. Visually inspect each vial for the presence of undissolved particles. The highest concentration at which no solid is visible is determined to be the solubility.

Protocol 2: Kinetic Solubility Assay using Nephelometry

This high-throughput method is useful for assessing the solubility of compounds initially dissolved in DMSO.

  • Materials and Equipment:

    • This compound dissolved in DMSO (stock solution).

    • Aqueous buffer (e.g., PBS).

    • Microtiter plates.

    • A nephelometer for measuring light scattering.

  • Procedure:

    • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

    • Add the aqueous buffer to achieve the desired final concentrations of the compound.

    • Mix and incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 2 hours).

    • Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the precipitation of the compound.

  • Data Analysis: The solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to the baseline.

Protocol 3: Solubility Determination by UV/Vis Spectroscopy

This method is applicable if the compound has a chromophore or if a suitable detection method is available.

  • Preparation and Equilibration: Prepare and equilibrate the samples as described in Protocol 1.

  • Separation of Undissolved Solid: After equilibration, filter the samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved compound.

  • Quantification: Measure the concentration of the dissolved this compound in the filtrate using a UV/Vis spectrophotometer at a predetermined wavelength. A calibration curve prepared from standards of known concentrations will be required.

Experimental Workflow for Solubility Assessment

The logical flow for determining the solubility of this compound can be visualized as follows:

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results A Weigh this compound C Add Compound to Solvents (Varying Concentrations) A->C B Select Solvents (Aqueous & Organic) B->C D Equilibrate Samples (e.g., 24h at RT with stirring) C->D E Separate Solid & Liquid Phases (Centrifugation/Filtration) D->E F Visual Inspection for Precipitate E->F G Quantitative Analysis of Supernatant (e.g., UV-Vis, Nephelometry) E->G H Qualitative Solubility F->H I Quantitative Solubility (mg/mL) G->I

Caption: Workflow for Solubility Determination.

Applications in Drug Development

The solubility of this compound is a key factor in its utility as a linker. Good aqueous solubility can enhance the pharmacokinetic properties of a drug conjugate, potentially improving its circulation time and reducing aggregation. In the context of PROTACs, the linker's properties, including its contribution to the overall solubility of the molecule, are critical for achieving cellular permeability and effective protein degradation.

Conclusion

This compound exhibits favorable solubility in aqueous media and polar organic solvents, a characteristic driven by its hydrophilic PEG chain. For applications requiring precise solubility data, a systematic experimental approach is recommended. The protocols and workflow outlined in this guide provide a framework for researchers to accurately determine the solubility of this compound in their specific solvent systems, thereby facilitating its effective use in drug development and other scientific endeavors.

References

The Core Mechanism of Amino-PEG24-alcohol as a Versatile Linker in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the role of the linker molecule is paramount. It is the critical bridge that connects a targeting moiety, such as a monoclonal antibody, to a potent payload, like a small molecule drug. The properties of this linker profoundly influence the stability, solubility, pharmacokinetics, and efficacy of the entire conjugate. Amino-PEG24-alcohol has emerged as a highly valuable and versatile linker, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Properties and Mechanism of Action

This compound is a heterobifunctional linker characterized by a terminal primary amine group (-NH2) and a terminal hydroxyl group (-OH) separated by a 24-unit polyethylene (B3416737) glycol (PEG) chain. This distinct architecture underpins its mechanism of action and broad utility in bioconjugation.

The primary amine serves as a versatile reactive handle for conjugation to various functional groups. It readily reacts with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds (aldehydes and ketones) to form stable amide or imine bonds, respectively.[1][2][3][][5][6][7][8] This reactivity is fundamental to its role in attaching to either the payload or the targeting molecule.

The hydroxyl group, while less reactive than the amine, provides an additional site for further chemical modification. It can be functionalized to introduce other reactive groups, offering modularity in the design of more complex linker systems.[1][2][6][7][8]

The 24-unit PEG chain is the cornerstone of the linker's favorable physicochemical properties. Its key contributions include:

  • Enhanced Hydrophilicity and Solubility: The repeating ethylene (B1197577) glycol units are highly hydrophilic, which significantly increases the aqueous solubility of the resulting conjugate.[3][][9] This is particularly crucial when working with hydrophobic payloads, as it helps to prevent aggregation and improve the overall developability of the therapeutic.[9][10]

  • Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and ability to shield the conjugate from the host's immune system, potentially reducing immunogenic responses.[][]

  • Improved Pharmacokinetics: The hydrophilic PEG chain creates a hydration shell around the conjugate, which can increase its hydrodynamic radius. This can lead to a longer circulation half-life by reducing renal clearance and non-specific uptake by the reticuloendothelial system.[][9][12]

  • Precise Spacer Length: The defined length of the PEG24 chain provides a specific spatial separation between the targeting molecule and the payload. This is critical for optimizing the biological activity of the conjugate, as it can influence factors such as steric hindrance and the ability of the payload to reach its intracellular target.[13] In the context of PROTACs, the linker length is a critical determinant of the stability and productivity of the ternary complex.[1][3][14][15]

Quantitative Data

The following table summarizes the key quantitative properties of the this compound linker.

PropertyValueReference(s)
Molecular Weight 1074.30 g/mol [1][7]
Chemical Formula C48H99NO24[1][7]
CAS Number 2226726-55-0[1][16][17]
Purity >96%[17]
LogP -4.8[16]
Hydrogen Bond Donors 2[16]
Hydrogen Bond Acceptors 25[16]
Solubility The hydrophilic PEG spacer increases solubility in aqueous media.[1][3][6][7] Can be dissolved in PEG400 for oral formulations.[16]
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.[1][7]

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

In ADCs, the this compound linker can be used to connect a cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG linker is advantageous in preventing the aggregation of ADCs, especially those with high drug-to-antibody ratios (DARs).[9]

The mechanism of action for an ADC utilizing a PEG linker involves several key steps:

  • Circulation and Targeting: The ADC circulates in the bloodstream, and the antibody component specifically binds to a target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[18][19]

  • Intracellular Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway.[19][20]

  • Payload Release: Inside the lysosome, the payload is released. This can occur through the degradation of the antibody backbone if a non-cleavable linker strategy is employed.[21][22] Alternatively, if the this compound is part of a larger, cleavable linker system (e.g., containing an enzyme-cleavable peptide or a pH-sensitive moiety), the payload is released upon cleavage of the labile bond.[21][22]

  • Cytotoxicity: The released payload then exerts its cytotoxic effect, leading to the death of the cancer cell.[12]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Tumor_Cell Tumor Cell (Antigen+) ADC->Tumor_Cell 1. Targeting & Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity

ADC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[23][24] The this compound linker is well-suited for this application due to its flexibility and ability to provide the optimal spatial separation between the two ligands.

The mechanism of action of a PROTAC is as follows:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[25][26][27] The length and composition of the linker are critical for the stability and productivity of this complex.[1][3][14][15][23]

  • Ubiquitination: The E3 ligase, now in close proximity to the target protein, facilitates the transfer of ubiquitin molecules to the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and degraded by the proteasome.

  • PROTAC Recycling: The PROTAC is then released and can induce the degradation of another target protein molecule.

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination 1. Complex Formation & Ubiquitination Ternary_Complex->Recycling 4. PROTAC Recycling Proteasome Proteasome Ubiquitination->Proteasome 2. Recognition by Proteasome Degradation Protein Degradation Proteasome->Degradation 3. Degradation Recycling->PROTAC

PROTAC Mechanism of Action

Experimental Protocols

The following are representative protocols for the synthesis and characterization of bioconjugates using an amino-PEG linker. These should be optimized for specific applications.

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Payload

This protocol describes the formation of an amide bond between the amine of the linker and a carboxylic acid on a payload molecule.

Materials:

  • This compound

  • Carboxylic acid-containing payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Activation of the Payload:

    • Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents).

    • Stir the reaction at room temperature for 1-2 hours to form the NHS-activated payload.

  • Conjugation Reaction:

    • Dissolve this compound (1.2 equivalents) in the reaction buffer.

    • Add the activated payload solution to the this compound solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Purify the resulting payload-PEG conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the product as a solid.

Conjugation_Protocol_1 cluster_activation Payload Activation cluster_conjugation Conjugation cluster_purification Purification Payload_COOH Payload-COOH Activated_Payload Payload-NHS Ester Payload_COOH->Activated_Payload Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Payload Payload_Linker Payload-PEG24-alcohol Activated_Payload->Payload_Linker Conjugation Linker_NH2 This compound Linker_NH2->Payload_Linker HPLC Reverse-Phase HPLC Payload_Linker->HPLC Purification Final_Product Purified Conjugate HPLC->Final_Product

Workflow for Payload-Linker Synthesis
Protocol 2: Conjugation of a Payload-PEG24-Linker to an Antibody

This protocol outlines the conjugation of a pre-formed payload-linker construct (with a terminal carboxylic acid activated as an NHS ester) to the lysine (B10760008) residues of an antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Payload-PEG24-NHS ester

  • DMSO

  • Size-Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the desired reaction buffer.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the Payload-PEG24-NHS ester in a minimal amount of DMSO.

    • Add the desired molar excess of the payload-linker solution to the antibody solution with gentle mixing. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.

  • Purification:

    • Remove unconjugated payload-linker and other small molecules by SEC.[10]

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or HIC.[10]

    • Assess the purity and aggregation of the ADC by SEC.[10]

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Conclusion

This compound is a powerful and versatile linker that plays a crucial role in the design and development of advanced bioconjugates such as ADCs and PROTACs. Its well-defined structure, combining reactive amine and hydroxyl termini with a hydrophilic PEG spacer, provides a unique set of properties that enhance solubility, stability, and pharmacokinetic profiles of the resulting therapeutics. The ability to precisely control the spacing between the targeting and payload moieties is a key advantage, enabling the fine-tuning of biological activity. The experimental protocols provided herein offer a starting point for the synthesis and characterization of conjugates utilizing this valuable linker, paving the way for the development of next-generation targeted therapies.

References

Navigating the Quality Landscape of Amino-PEG24-alcohol: A Technical Guide to Purity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of every component is paramount to the success of their work. Amino-PEG24-alcohol, a bifunctional linker critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs), is no exception. Ensuring its purity and stability is a foundational step in the development of robust and reliable therapeutics. This in-depth technical guide provides a comprehensive overview of the key quality attributes of this compound, detailing analytical methodologies for purity assessment and protocols for stability evaluation.

This compound serves as a flexible, hydrophilic spacer, connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand in a PROTAC molecule.[1][2] Its precise length and chemical properties are crucial for optimizing the ternary complex formation and subsequent target protein degradation. Therefore, the presence of impurities or degradation products can significantly impact the efficacy and safety of the final PROTAC drug candidate.

Purity Profile of this compound

The purity of this compound is a critical quality attribute, with most commercial suppliers providing material with a purity of ≥95%.[3][4] This is typically determined by a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed by mass spectrometry.

Table 1: Typical Purity Specifications for this compound

ParameterSpecificationTypical Analytical Method
AppearanceWhite to off-white solid or viscous oilVisual Inspection
Purity (by HPLC)≥ 95%Reversed-Phase HPLC with ELSD or CAD
Identity (by ¹H NMR)Conforms to structure¹H NMR Spectroscopy
Molecular WeightConforms to 1074.3 g/mol Mass Spectrometry (ESI-MS)
Polydispersity Index (PDI)≤ 1.05Size Exclusion Chromatography (SEC)
Potential Impurities

Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Based on the general synthesis of amino-PEG molecules, potential impurities may include:

  • PEG diol (HO-PEG24-OH): Resulting from incomplete amination.

  • Bis-amino-PEG24 (H₂N-PEG24-NH₂): Formed if both ends of a PEG diol are aminated.

  • Shorter or longer PEG chain analogues: Due to the nature of ethylene (B1197577) oxide polymerization.

  • Residual protecting groups: If deprotection steps are incomplete.[5]

  • Oxidation products: The ether linkages in the PEG chain can be susceptible to oxidation.[5]

Stability of this compound

This compound is generally stable under recommended storage conditions, which are typically at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks).[2] It is shipped under ambient temperature as a non-hazardous chemical, indicating stability for a few weeks during ordinary shipping.[2] However, its stability can be compromised by exposure to harsh conditions such as extreme pH, high temperatures, oxidizing agents, and light.

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6][7] These studies involve subjecting the molecule to stress conditions that are more severe than accelerated stability testing.[8]

Table 2: Hypothetical Forced Degradation Study Results for this compound

Stress ConditionDurationTemperatureObservationPotential Degradants
Acidic Hydrolysis (0.1 M HCl)24 hours60°CMinor degradationChain cleavage products
Basic Hydrolysis (0.1 M NaOH)24 hours60°CMinor degradationChain cleavage products
Oxidation (3% H₂O₂)24 hoursRoom TempModerate degradationOxidized PEG chains (e.g., aldehydes, formates)
Thermal Stress7 days80°CMinor degradationLower molecular weight PEGs
Photostability (ICH Q1B)1.2 million lux hoursRoom TempNegligible degradation-

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound using reversed-phase HPLC with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), which are suitable for detecting compounds lacking a strong UV chromophore.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water/acetonitrile mixture) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: ELSD or CAD.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Identity Confirmation by ¹H NMR Spectroscopy

¹H NMR is used to confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or CDCl₃).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: The characteristic peaks of the ethylene glycol repeating units (-O-CH₂-CH₂-O-) should be observed as a complex multiplet around 3.6 ppm. The signals corresponding to the amino and alcohol terminal groups should also be present and integrated to confirm the structure.

Stability Evaluation by Forced Degradation

This protocol describes a general procedure for conducting forced degradation studies on this compound.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution and incubate at 60°C.

    • Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution and incubate at 60°C.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the stock solution and keep at room temperature.

    • Thermal Degradation: Store the stock solution at 80°C.

    • Photostability: Expose the solid material and a solution to light according to ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²).[7]

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours for liquid samples; end of exposure for solid samples).

  • Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method to determine the extent of degradation and identify any degradation products. Mass spectrometry can be used to characterize the degradation products.

Visualizing Workflows and Mechanisms

Quality Control Workflow for this compound

A robust quality control workflow is essential to ensure the consistent quality of this compound.

Quality Control Workflow for this compound cluster_0 Incoming Material cluster_1 Synthesis & Purification cluster_2 In-Process Control cluster_3 Final Product QC cluster_4 Release & Documentation Raw_Materials Raw Materials (e.g., PEG diol) Synthesis Synthesis of This compound Raw_Materials->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification IPC In-Process Controls (e.g., TLC, HPLC) Purification->IPC Final_Product Final Product: This compound IPC->Final_Product Purity_Analysis Purity Analysis (HPLC, SEC) Final_Product->Purity_Analysis Identity_Confirmation Identity Confirmation (¹H NMR, MS) Final_Product->Identity_Confirmation Stability_Testing Forced Degradation & Long-Term Stability Final_Product->Stability_Testing Release Product Release Purity_Analysis->Release Identity_Confirmation->Release Stability_Testing->Release CoA Certificate of Analysis Release->CoA

Caption: Quality Control Workflow for this compound.

Role of this compound in PROTAC Formation

This compound is a bifunctional linker that, after appropriate modification of its terminal groups, connects a target protein ligand and an E3 ligase ligand to form a PROTAC.

PROTAC Formation cluster_0 Components cluster_1 PROTAC Molecule Target_Ligand Target Protein Ligand PROTAC PROTAC Target_Ligand->PROTAC Linkage E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Linkage PEG_Linker This compound (modified) PEG_Linker->PROTAC

Caption: Role of this compound in PROTAC Formation.

References

An In-Depth Technical Guide to the Handling and Storage of Amino-PEG24-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the essential handling and storage conditions for Amino-PEG24-alcohol, a high-purity polyethylene (B3416737) glycol (PEG) derivative. Designed for researchers, scientists, and professionals in drug development, this document outlines critical information to ensure the stability, efficacy, and safety of this reagent in its application as a versatile linker, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3]

Physicochemical Properties

This compound is a bifunctional molecule featuring a terminal primary amine and a terminal hydroxyl group, separated by a 24-unit PEG spacer.[4] The primary amine allows for covalent attachment to molecules containing carboxylic acids, activated NHS esters, or carbonyls, while the hydroxyl group offers a site for further chemical modification.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 1074.3 g/mol
Molecular Formula C48H99NO24
Appearance Solid powder
Purity >95.0%
Structure H2N-(CH2CH2O)24-CH2CH2OHInferred from name and functional groups

Storage and Stability

Proper storage is paramount to maintain the integrity and reactivity of this compound. The hygroscopic nature of PEG derivatives and the reactivity of the terminal amine group necessitate controlled conditions to prevent degradation.

Table 2: Recommended Storage Conditions for this compound

FormDurationTemperatureConditionsShelf LifeReference
Solid Long-term-20°CDry, dark, in a tightly sealed vial.Up to 24 months
Solid Short-term0 - 4°CDry, dark, in a tightly sealed vial.Days to weeks
Solution Stock Aliquots-20°CIn a suitable dry solvent, stored in tightly sealed vials.Up to 1 month

Note: While some suppliers may ship the product at ambient temperature, it is recommended to store it at -20°C upon receipt for long-term stability.

Handling Procedures

Adherence to proper handling protocols is crucial to prevent contamination and degradation, ensuring reproducible experimental outcomes.

  • Equilibration: Before use, allow the product vial to equilibrate to room temperature for at least one hour before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Inert Atmosphere: For applications sensitive to oxidation or moisture, handle the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Solution Preparation: Whenever possible, prepare solutions on the same day of use. If stock solutions are necessary, use anhydrous solvents and store as recommended in Table 2.

Logical Workflow for Handling and Storage

The following diagram illustrates the critical relationship between proper handling and storage procedures and the resulting integrity of the this compound reagent.

G cluster_0 Receipt and Storage cluster_1 Pre-Experiment Handling cluster_2 Outcome Receipt Receive Product Storage Store at -20°C (Dry, Dark, Sealed) Receipt->Storage Immediate Action Failure Degradation & Poor Reactivity Receipt->Failure Improper Storage (Moisture, Light, Heat) Equilibrate Equilibrate to Room Temp (>= 1 hour) Storage->Equilibrate Before Use Weighing Weigh in Controlled Environment Equilibrate->Weighing Equilibrate->Failure Skipped Equilibration (Condensation) Success High Purity & Reactivity Maintained Weighing->Success Proper Procedure

Caption: Logical workflow for ensuring this compound stability.

Experimental Protocol: Amide Coupling Reaction

This protocol provides a general methodology for conjugating this compound to a molecule containing a carboxylic acid, activated via an N-hydroxysuccinimide (NHS) ester.

Materials and Reagents:

  • This compound

  • Target molecule with an NHS ester (Molecule-NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the Molecule-NHS in the chosen anhydrous solvent to a known concentration.

  • Reagent Preparation: In a separate vial, dissolve this compound in the anhydrous solvent. A slight molar excess (e.g., 1.2 equivalents) relative to the Molecule-NHS is typically used.

  • Reaction Initiation: To the stirred solution of Molecule-NHS, add the this compound solution.

  • Base Addition: Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture. This scavenges the NHS leaving group and maintains a basic pH to ensure the primary amine of the PEG is deprotonated and nucleophilic.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 2-4 hours, or overnight if required. Monitor the reaction progress using an appropriate technique (e.g., LC-MS or TLC).

  • Quenching: (Optional) If necessary, quench any unreacted NHS ester by adding a small amount of an amine-containing reagent like Tris buffer.

  • Purification: Purify the resulting conjugate using a suitable chromatography method to remove unreacted starting materials, excess reagents, and byproducts.

  • Characterization: Confirm the identity and purity of the final Amino-PEG24-Molecule conjugate using techniques such as Mass Spectrometry and NMR.

Experimental Workflow Diagram

The following flowchart visualizes the key steps in the amide coupling protocol described above.

G start Start: Prepare Reagents dissolve_nhs Dissolve Molecule-NHS in Anhydrous Solvent start->dissolve_nhs dissolve_peg Dissolve this compound in Anhydrous Solvent start->dissolve_peg mix Add PEG Solution to NHS Solution dissolve_nhs->mix dissolve_peg->mix add_base Add Base (TEA/DIPEA) mix->add_base react Stir at Room Temperature (2-4 hours) add_base->react monitor Monitor Reaction (e.g., LC-MS) react->monitor purify Purify Conjugate (e.g., HPLC) monitor->purify characterize Characterize Final Product (e.g., Mass Spec, NMR) purify->characterize end End: Purified Conjugate characterize->end

Caption: Experimental workflow for a typical amide coupling reaction.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Protocol for Conjugating Amino-PEG24-alcohol to an Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the conjugation of Amino-PEG24-alcohol to an antibody. This process, known as PEGylation, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, such as antibodies. By attaching polyethylene (B3416737) glycol (PEG) chains, the antibody's serum half-life can be extended, immunogenicity reduced, and solubility enhanced.

The following protocol outlines the activation of antibody carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, followed by the covalent attachment of the amino group of this compound.

Principle of the Reaction

The conjugation is achieved through a two-step process. First, the carboxyl groups (-COOH) on the antibody, present on aspartic acid and glutamic acid residues, are activated with EDC and NHS to form a more stable and amine-reactive NHS ester. This intermediate readily reacts with the primary amine (-NH2) of the this compound, forming a stable amide bond and covalently linking the PEG molecule to the antibody.

Experimental Workflow

The overall experimental workflow for the conjugation of this compound to an antibody is depicted below.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization prep_ab Antibody Preparation (Buffer Exchange) activation Antibody Activation (EDC/NHS) prep_ab->activation prep_peg This compound Preparation conjugation PEGylation (Addition of this compound) prep_peg->conjugation prep_reagents Reagent Preparation (EDC, NHS, Buffers) prep_reagents->activation activation->conjugation quenching Quenching Reaction conjugation->quenching purification Purification of PEGylated Antibody (e.g., SEC, IEX) quenching->purification characterization Characterization of Conjugate (e.g., SDS-PAGE, MS) purification->characterization

Figure 1: Experimental workflow for antibody PEGylation.

Materials and Reagents

ReagentSupplierCatalog No.Storage
Monoclonal Antibody (mAb)--2-8°C or -20°C
This compoundBroadPharmBP-21924-20°C
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Thermo Fisher22980-20°C
N-hydroxysuccinimide (NHS)Thermo Fisher24500Room Temperature
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)--2-8°C
Reaction Buffer (e.g., PBS, pH 7.2-7.5)--2-8°C
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)--2-8°C
Anhydrous Dimethylsulfoxide (DMSO)Sigma-AldrichD2650Room Temperature
Desalting Columns (e.g., Zeba™ Spin Desalting Columns)Thermo Fisher89882Room Temperature
Purification Columns (e.g., Size-Exclusion, Ion-Exchange)--As recommended

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific antibody and desired degree of PEGylation.

Step 1: Preparation of Antibody and Reagents
  • Antibody Buffer Exchange:

    • It is crucial to remove any amine-containing buffers (e.g., Tris) from the antibody solution as they will compete with the reaction.

    • Exchange the antibody buffer to an amine-free and carboxyl-free buffer, such as 0.1 M MES, 0.5 M NaCl, pH 6.0 for the activation step, or PBS for direct use in the reaction step if activating the PEG linker separately. Use a desalting column or dialysis for buffer exchange.

    • Adjust the antibody concentration to 1-10 mg/mL.[1][2][3]

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before opening to prevent moisture condensation.[4]

    • Immediately before use, prepare a 10 mM solution of EDC and a 10 mM solution of NHS in anhydrous DMSO or Activation Buffer. Do not store these solutions as they are moisture-sensitive and will hydrolyze.[1][2][3]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

Step 2: Activation of Antibody Carboxyl Groups

The chemical reaction for the activation of the antibody's carboxyl groups is shown below.

G cluster_reactants Ab_COOH Antibody-COOH Intermediate Antibody-CO-O-acylisourea (unstable intermediate) Ab_COOH->Intermediate + EDC EDC NHS NHS NHS_ester Antibody-CO-NHS (amine-reactive) Intermediate->NHS_ester + NHS Isourea Isourea byproduct

Figure 2: Activation of antibody carboxyl groups with EDC and NHS.
  • To the buffer-exchanged antibody solution in Activation Buffer (pH 6.0), add the freshly prepared EDC and NHS solutions.

  • A common starting point is a 10 to 20-fold molar excess of EDC and NHS over the antibody.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation of this compound to the Activated Antibody
  • Immediately after activation, the pH of the reaction mixture should be raised to 7.2-7.5 to facilitate the reaction with the primary amine of the PEG linker. This can be achieved by adding Reaction Buffer (e.g., PBS).

  • Add the desired molar excess of the this compound solution to the activated antibody solution. A 20 to 50-fold molar excess of PEG is a common starting point.[1][2][3]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][2][3]

Step 4: Quenching the Reaction
  • To stop the reaction and quench any unreacted NHS esters, add a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the PEGylated Antibody
  • Remove unreacted PEG and other byproducts from the PEGylated antibody. Common purification methods include:

    • Size-Exclusion Chromatography (SEC): This is an effective method to separate the larger PEGylated antibody from smaller, unreacted PEG molecules.[]

    • Ion-Exchange Chromatography (IEX): The attachment of PEG chains can alter the surface charge of the antibody, allowing for separation of different PEGylated species (e.g., mono-, di-, tri-PEGylated) from the unmodified antibody.[][6]

    • Hydrophobic Interaction Chromatography (HIC): PEGylation can also change the hydrophobicity of the antibody, which can be exploited for purification.[][6]

Characterization of the Antibody-PEG Conjugate

After purification, the conjugate should be characterized to determine the degree of PEGylation and confirm its integrity.

Characterization MethodPurposeTypical Results
SDS-PAGE To visualize the increase in molecular weight due to PEGylation.A shift to a higher apparent molecular weight for the PEGylated antibody compared to the unmodified antibody. A ladder of bands may be visible, representing different degrees of PEGylation.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) To determine the precise molecular weight and the distribution of PEG chains per antibody.[7][8]Provides the exact mass of the conjugate, allowing for the calculation of the average number of PEG molecules per antibody.
Size-Exclusion Chromatography (SEC) To assess the purity and aggregation of the conjugate.[]A single, symmetrical peak for the purified conjugate, indicating homogeneity and absence of aggregation.
Antigen Binding Assay (e.g., ELISA, SPR) To confirm that the PEGylation process has not compromised the antibody's ability to bind to its target antigen.[9][10]The PEGylated antibody should retain a high percentage of its original binding activity.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for an antibody PEGylation experiment. These values are starting points and should be optimized for each specific system.

ParameterRecommended Range
Antibody Concentration 1 - 10 mg/mL[1][2][3]
Molar Ratio (EDC:Antibody) 10:1 to 50:1
Molar Ratio (NHS:Antibody) 10:1 to 50:1
Molar Ratio (this compound:Antibody) 20:1 to 100:1[1][2][3]
Activation pH 5.5 - 6.5[4]
Conjugation pH 7.2 - 8.0[1][2][3]
Reaction Time (Activation) 15 - 30 minutes
Reaction Time (Conjugation) 2 hours at RT or overnight at 4°C[1][2][3]
Typical Degree of PEGylation (PEG/Ab) 2 - 8
Expected Yield 50 - 80%

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC/NHS due to hydrolysis.- Presence of amine-containing buffers.- Incorrect pH.- Use fresh, anhydrous reagents.- Ensure thorough buffer exchange.- Optimize activation and conjugation pH.
Antibody Aggregation - High concentration of antibody or PEG.- Inappropriate buffer conditions.- Reduce reactant concentrations.- Screen different buffers and pH values.- Include excipients that reduce aggregation.
Loss of Antibody Activity - PEGylation at or near the antigen-binding site.- Harsh reaction conditions.- Reduce the molar excess of PEG to lower the degree of PEGylation.- Consider site-specific conjugation methods.- Perform the reaction at a lower temperature.

Conclusion

This protocol provides a comprehensive guide for the successful conjugation of this compound to an antibody using EDC/NHS chemistry. By carefully controlling the reaction conditions and implementing appropriate purification and characterization techniques, researchers can generate well-defined antibody-PEG conjugates with improved therapeutic potential. Optimization of the described parameters is recommended to achieve the desired product attributes for each specific antibody.

References

Optimizing pH for Amino-PEG24-alcohol Reaction with NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules to proteins, peptides, and other biomolecules through N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation. This method primarily targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds. A critical parameter governing the success of this reaction is the pH of the reaction buffer. This document provides a detailed guide to optimizing the reaction pH for the conjugation of Amino-PEG24-alcohol with an NHS ester, a common pairing in drug development for modifying pharmacokinetics.

The reaction's efficiency hinges on a delicate balance: the nucleophilicity of the primary amine on the this compound and the hydrolytic stability of the NHS ester. At a pH below the pKa of the amine, the group is protonated (-NH3+) and non-nucleophilic, hindering the reaction.[1] Conversely, at elevated pH levels, the hydrolysis of the NHS ester accelerates, reducing the availability of the reactant and lowering the conjugation yield.[1]

The Critical Role of pH

The reaction between an this compound and an NHS ester involves two competing processes:

  • Amine Acylation (Desired Reaction): The deprotonated primary amine of the this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable amide bond.

  • NHS Ester Hydrolysis (Competing Reaction): The NHS ester reacts with water, leading to the cleavage of the ester and rendering it inactive for conjugation. The rate of this hydrolysis is significantly faster at higher pH.[1][2]

Therefore, the optimal pH for the reaction is a compromise that maximizes the rate of the desired acylation reaction while minimizing the rate of the competing hydrolysis. For most NHS ester-amine couplings, the optimal pH range is between 7.2 and 8.5.[3] Several sources specifically recommend a pH of 8.3-8.5 for optimal modification.

Quantitative Data Summary

The following tables summarize the impact of pH on key reaction parameters.

Table 1: Effect of pH on NHS Ester Stability

pHHalf-life of NHS Ester
7.04-5 hours (at 0°C)
8.0~1 hour (at 25°C)
8.610 minutes (at 4°C)

Data compiled from multiple sources indicating the strong dependence of NHS ester stability on pH. As pH increases, the rate of hydrolysis increases, leading to a shorter half-life.

Table 2: Recommended Buffers for NHS Ester Reactions

BufferRecommended ConcentrationpH RangeNotes
Phosphate (B84403) Buffered Saline (PBS)0.1 M7.2 - 7.4Commonly used and compatible.
Sodium Bicarbonate0.1 M8.3 - 8.5Appropriate pH for optimal reaction.
Borate (B1201080) Buffer50 mM8.0 - 8.5A good alternative to bicarbonate buffer.
HEPES0.1 M7.2 - 8.0A non-amine containing buffer suitable for this reaction.

Table 3: Incompatible Buffers

BufferReason for Incompatibility
TrisContains a primary amine that competes with the this compound for the NHS ester.
GlycineContains a primary amine that will quench the reaction.

Experimental Protocols

Materials
  • This compound

  • NHS ester of the molecule to be conjugated

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol for Optimizing Reaction pH

This protocol outlines a method to determine the optimal pH for your specific this compound and NHS ester pairing.

  • Buffer Preparation: Prepare a series of reaction buffers with varying pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) using a suitable buffer system like phosphate or borate buffer.

  • Reagent Preparation:

    • Dissolve the this compound in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration 10-fold higher than the final desired reaction concentration.

  • Reaction Setup:

    • Set up parallel reactions for each pH to be tested.

    • Add the NHS ester solution to the this compound solution to achieve a desired molar excess of the NHS ester (a 5-20 fold molar excess is a common starting point). The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reactions at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.

  • Analysis: Analyze the reaction products from each pH condition using an appropriate method such as HPLC, mass spectrometry, or SDS-PAGE (if conjugating to a protein) to determine the yield of the desired conjugate.

  • Optimization: Compare the yields from the different pH conditions to identify the optimal pH for your specific reaction.

General Protocol for Conjugation at Optimal pH

Once the optimal pH is determined (e.g., pH 8.3), the following protocol can be used for larger-scale conjugations.

  • Reagent Preparation:

    • Dissolve the this compound in 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.

  • Reaction: Add the calculated amount of the NHS ester solution to the this compound solution. A molar excess of 8-fold for the NHS ester is a good starting point for monolabeling.

  • Incubation: Incubate the reaction mixture at room temperature for at least 4 hours, or overnight on ice.

  • Quenching (Optional): The reaction can be stopped by adding a primary amine-containing buffer like Tris or glycine.

  • Purification: Purify the conjugate to remove unreacted reagents and byproducts using a suitable method like gel filtration for macromolecules.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Amino_PEG This compound (R-NH2) Conjugate PEGylated Molecule (R-NH-CO-Molecule) Amino_PEG->Conjugate Nucleophilic Attack NHS_Ester NHS Ester (Molecule-CO-O-NHS) NHS_Ester->Conjugate NHS_byproduct N-hydroxysuccinimide NHS_Ester->NHS_byproduct Hydrolysis (Side Reaction) Conditions pH 7.2 - 8.5 (Optimal: 8.3-8.5)

Caption: Reaction scheme of this compound with an NHS ester.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization A Prepare Buffers (pH 7.0 - 9.0) B Dissolve this compound in Buffer A->B D Initiate Parallel Reactions at Different pHs B->D C Dissolve NHS Ester in DMSO/DMF C->D E Incubate (RT or 4°C) D->E F Quench Reaction E->F G Analyze Conjugate Yield (e.g., HPLC, MS) F->G H Determine Optimal pH G->H I Scale-up Reaction at Optimal pH H->I

Caption: Workflow for optimizing the pH of the conjugation reaction.

References

Application Notes and Protocols for Amino-PEG24-alcohol Linker in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Amino-PEG24-alcohol is a heterobifunctional linker that has emerged as a critical component in the design and synthesis of targeted drug delivery systems, most notably in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features a discrete polyethylene (B3416737) glycol (PEG) chain of 24 units, conferring a balance of hydrophilicity and defined spacer length. The terminal amino and primary alcohol functionalities allow for the sequential and controlled conjugation of a targeting moiety and a therapeutic payload.

The incorporation of a PEG spacer, such as in the this compound linker, offers several advantages in drug conjugate design. The hydrophilic nature of the PEG chain can improve the solubility and reduce aggregation of hydrophobic drug payloads.[1] This enhancement in biophysical properties often translates to improved pharmacokinetic profiles, including a longer circulation half-life and reduced immunogenicity.[1][2] The defined length of the PEG24 chain provides precise control over the distance between the targeting molecule and the drug, which can be crucial for optimal biological activity.

Applications

The primary applications of the this compound linker are in the construction of:

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody (mAb) that targets a specific tumor antigen to a potent cytotoxic agent. The this compound linker can be utilized to conjugate the drug to the antibody, enhancing the stability and solubility of the final construct.[3]

  • PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound linker can serve as the bridge connecting the target-binding ligand and the E3 ligase-binding ligand.[4] The length and flexibility of the PEG24 chain are critical for facilitating the formation of a productive ternary complex.

  • Surface Modification of Nanoparticles: The linker can be used to functionalize the surface of nanoparticles, improving their biocompatibility and providing sites for the attachment of targeting ligands or drugs.

Data Presentation

The inclusion of a PEG linker, such as a PEG24 chain, has been shown to significantly impact the therapeutic index of targeted drug conjugates. The following tables summarize representative quantitative data from studies investigating the effects of PEGylation on ADC performance.

Table 1: Impact of PEG Chain Length on In Vitro Cytotoxicity of an ADC

ConjugatePEG Chain LengthTarget Cell LineEC50 (ng/mL)
ADC-10CD30+10.5
ADC-2PEG8CD30+11.2
ADC-3PEG12CD30+10.8
ADC-4PEG24CD30+12.5

This table is a representative summary based on trends observed in the literature. Actual values are dependent on the specific antibody, payload, and cell line used.

Table 2: Influence of PEGylation on In Vivo Antitumor Efficacy

Treatment GroupDosage (mg/kg)Tumor Growth Inhibition (%)
Control (Vehicle)-0
Non-PEGylated ADC1.541.38
PEGylated ADC (HP4KM)1.557.23
PEGylated ADC (HP10KM)1.565.07

Data adapted from a study on affibody-drug conjugates, demonstrating the trend of improved efficacy with PEGylation.

Table 3: Pharmacokinetic Parameters of ADCs with Varying PEG Linkers

ADC ConstructLinker ConfigurationClearance Rate
Kadcyla® (Reference)Non-PEGylatedStandard
Amide-linked linear PEG24LinearIncreased
Amide-linked pendant PEG12PendantDecreased

This table illustrates that the configuration of the PEG linker can significantly influence the pharmacokinetic properties of an ADC.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of an Antibody-Drug Conjugate (ADC) using the this compound linker. These protocols will require optimization based on the specific antibody, drug, and analytical methods available.

Protocol 1: Activation of the Hydroxyl Group of this compound

This protocol describes the conversion of the terminal hydroxyl group to a more reactive functional group, such as a carboxylic acid, for subsequent conjugation to a targeting moiety.

Materials and Reagents:

  • This compound

  • Jones Reagent (Chromium trioxide in sulfuric acid) or TEMPO/NaOCl

  • Acetone (B3395972) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Diethyl ether (cold)

Procedure:

  • Oxidation to Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add Jones reagent dropwise with vigorous stirring. A color change from orange/red to green will be observed.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by adding isopropanol.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting Amino-PEG24-acid by column chromatography.

  • Activation to NHS Ester:

    • Dissolve the purified Amino-PEG24-acid (1 equivalent) in anhydrous DCM.

    • Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.

    • Stir the reaction at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen).

    • Monitor the formation of the NHS ester by LC-MS.

    • Wash the reaction mixture with ice-cold water and 5% sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.

    • Collect the precipitated Amino-PEG24-NHS ester by filtration and dry under vacuum.

Protocol 2: Conjugation of Targeting Moiety (Antibody) to the Activated Linker

This protocol describes the conjugation of the Amino-PEG24-NHS ester to lysine (B10760008) residues on a monoclonal antibody.

Materials and Reagents:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Amino-PEG24-NHS ester (from Protocol 1)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., borate (B1201080) buffer, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Prepare a stock solution of the Amino-PEG24-NHS ester in DMSO.

  • Adjust the pH of the mAb solution to 8.0-8.5 with the reaction buffer.

  • Add the desired molar excess of the Amino-PEG24-NHS ester stock solution to the mAb solution with gentle mixing.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Quench the reaction by adding the quenching solution.

  • Purify the resulting mAb-PEG24-amine conjugate using size exclusion chromatography to remove unreacted linker and other small molecules.

  • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm conjugation.

Protocol 3: Conjugation of a Drug to the mAb-PEG24-amine Conjugate

This protocol describes the conjugation of a drug with a reactive group (e.g., a carboxylic acid) to the terminal amino group of the linker on the antibody.

Materials and Reagents:

  • mAb-PEG24-amine conjugate (from Protocol 2)

  • Drug with a carboxylic acid group

  • EDC and NHS or HATU and DIPEA

  • Anhydrous DMF or DMSO

  • Purification system (e.g., hydrophobic interaction chromatography)

Procedure:

  • Activation of the Drug:

    • Dissolve the drug-COOH (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Conjugation to the Antibody:

    • Add the pre-activated drug solution to the mAb-PEG24-amine conjugate solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS analysis of the antibody conjugate.

  • Purification and Characterization:

    • Purify the final ADC using hydrophobic interaction chromatography (HIC) to separate ADCs with different drug-to-antibody ratios.

    • Characterize the final ADC for DAR, aggregation, and purity using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

Visualizations

Signaling Pathway

Signaling_Pathway General ADC-Targeted Signaling Pathway ADC Antibody-Drug Conjugate Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Drug Active Drug Drug_Release->Drug Target Intracellular Target (e.g., DNA) Drug->Target Inhibition Apoptosis Apoptosis Target->Apoptosis

Caption: A diagram of a common ADC mechanism of action.

Experimental Workflow

Experimental_Workflow Workflow for ADC Synthesis cluster_linker Linker Preparation cluster_conjugation Conjugation Steps cluster_analysis Purification & Analysis Linker This compound Activated_Linker Activated Linker (e.g., NHS ester) Linker->Activated_Linker Activation ADC_Intermediate Antibody-Linker Intermediate Activated_Linker->ADC_Intermediate Conjugation 1 Antibody Targeting Antibody Antibody->ADC_Intermediate Conjugation 1 Drug Drug Payload Final_ADC Final ADC Drug->Final_ADC Conjugation 2 ADC_Intermediate->Final_ADC Conjugation 2 Purification Purification (e.g., HIC) Final_ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Caption: The synthesis workflow for an antibody-drug conjugate.

Logical Relationships in PROTAC Action

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Molecule (with PEG24 linker) POI Protein of Interest (Target) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex forms POI->Ternary_Complex forms E3_Ligase->Ternary_Complex forms Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome recruits Degradation Degradation of POI Proteasome->Degradation

References

Surface Functionalization of Nanoparticles with Amino-PEG24-alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a cornerstone strategy in nanomedicine to enhance the therapeutic potential of nanoscale drug delivery systems. This document provides detailed application notes and experimental protocols for the surface functionalization of various nanoparticles using Amino-PEG24-alcohol. This heterobifunctional linker, featuring a terminal primary amine and a hydroxyl group connected by a 24-unit hydrophilic PEG spacer, offers a versatile platform for creating stable, biocompatible, and long-circulating nanoparticles.[1]

PEGylation of nanoparticles confers several advantages, including improved stability in biological fluids, reduced opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), and prolonged circulation times.[2][3] This "stealth" characteristic is crucial for enabling nanoparticles to accumulate at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[3] The terminal amine group of this compound serves as a reactive handle for covalent conjugation to nanoparticles displaying surface functional groups like carboxylic acids, activated NHS esters, or aldehydes.[4]

These application notes will cover the functionalization of two common nanoparticle platforms: liposomes and polymeric nanoparticles (PLGA). Detailed protocols, quantitative data on the effects of functionalization, and visualizations of experimental workflows and relevant biological pathways are provided to guide researchers in the successful implementation of this technology.

Quantitative Data on Nanoparticle Functionalization

The successful functionalization of nanoparticles with this compound can be quantified by monitoring changes in their physicochemical properties. The following tables summarize typical quantitative data obtained before and after surface modification.

Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Functionalization

Nanoparticle TypeParameterBefore FunctionalizationAfter Functionalization with this compoundReference(s)
Liposomes Hydrodynamic Diameter (nm)195 ± 9212 ± 10
Polydispersity Index (PDI)< 0.2< 0.2
Zeta Potential (mV)-30 to -50-3.3 to -16.9
PEG Grafting Density (PEG/nm²)N/A0.03 - 0.08
PLGA Nanoparticles Hydrodynamic Diameter (nm)189.2 ± 5.3~200-250
Polydispersity Index (PDI)< 0.2< 0.2
Zeta Potential (mV)-28.32 ± 0.52-15 to 0
PEG Grafting Density (PEG/nm²)N/A0.1 - 1.2

Table 2: Impact of this compound Functionalization on Drug Loading and Release

Nanoparticle TypeDrugDrug Loading Content (wt%)Encapsulation Efficiency (%)In Vitro Release (at 48h)Reference(s)
Liposomes Doxorubicin (B1662922) & Carboplatin10.783.956.3%
PLGA Nanoparticles Doxorubicin1.51 ± 0.0773.16 ± 0.43~40-60%

Experimental Protocols

The following protocols provide step-by-step methodologies for the covalent conjugation of this compound to carboxylated nanoparticles using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.

General Workflow for Nanoparticle Functionalization

The overall process involves the activation of carboxyl groups on the nanoparticle surface, followed by the coupling of the amine group of the PEG linker.

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Purification & Characterization np Carboxylated Nanoparticles edc_nhs EDC + sulfo-NHS in Activation Buffer (MES, pH 6.0) np->edc_nhs Incubate activated_np NHS-activated Nanoparticles edc_nhs->activated_np peg This compound in Coupling Buffer (PBS, pH 7.4) activated_np->peg Incubate pegylated_np PEGylated Nanoparticles peg->pegylated_np purification Purification (e.g., Dialysis, Centrifugation) pegylated_np->purification characterization Characterization (DLS, Zeta Potential, TGA) purification->characterization

Caption: General workflow for nanoparticle PEGylation.

Protocol 1: Functionalization of Carboxylated Liposomes

This protocol details the conjugation of this compound to pre-formed liposomes containing a carboxylated lipid (e.g., DSPE-PEG-COOH).

Materials:

  • Carboxylated liposomes (e.g., containing 1-2 mol% DSPE-PEG-COOH)

  • This compound

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Purification supplies (e.g., dialysis cassette with appropriate MWCO, or ultracentrifugation equipment)

Procedure:

  • Particle Preparation: Wash the carboxylated liposomes with Activation Buffer to remove any interfering substances from the storage buffer. This can be done by centrifugation and resuspension.

  • Activation of Carboxyl Groups:

    • Resuspend the liposomes in Activation Buffer to a desired concentration.

    • Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the moles of carboxyl groups on the liposome (B1194612) surface.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions, remove excess EDC and sulfo-NHS by centrifuging the activated liposomes and resuspending them in Coupling Buffer.

  • Coupling of this compound:

    • Dissolve this compound in Coupling Buffer.

    • Add the this compound solution to the activated liposomes. A molar ratio of 10:1 (carboxyl groups to amine-PEG) is a good starting point.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts by dialysis against PBS or by ultracentrifugation.

  • Characterization:

    • Characterize the resulting PEGylated liposomes for size, polydispersity, and zeta potential.

    • Quantify PEG grafting density using techniques like thermogravimetric analysis (TGA) or quantitative NMR.

Protocol 2: Functionalization of Carboxylated Polymeric Nanoparticles (PLGA)

This protocol describes the surface functionalization of PLGA nanoparticles that have been synthesized to present carboxyl groups on their surface.

Materials:

  • Carboxylated PLGA nanoparticles

  • This compound

  • EDC

  • Sulfo-NHS

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Purification supplies (e.g., centrifugal filter units)

Procedure:

  • Particle Preparation: Wash the PLGA nanoparticles with Activation Buffer by centrifugation and resuspension to remove residual surfactants or other reagents from the formulation process.

  • Activation of Carboxyl Groups:

    • Resuspend the PLGA nanoparticles in Activation Buffer.

    • Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.

    • Add EDC and sulfo-NHS to the nanoparticle suspension. Molar ratios should be optimized but can be started at a significant excess relative to the surface carboxyl groups.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Coupling of this compound:

    • Centrifuge the activated PLGA nanoparticles and discard the supernatant containing excess activation reagents.

    • Resuspend the activated nanoparticles in Coupling Buffer.

    • Immediately add a solution of this compound in Coupling Buffer to the activated nanoparticles.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to stop the reaction and hydrolyze any remaining active esters.

    • Incubate for 15 minutes.

  • Purification:

    • Wash the PEGylated PLGA nanoparticles multiple times with deionized water using centrifugal filter units to remove unreacted materials and byproducts.

  • Characterization:

    • Analyze the purified nanoparticles for hydrodynamic diameter, PDI, and zeta potential.

    • Determine the extent of PEGylation using appropriate analytical techniques (e.g., TGA, XPS).

Cellular Uptake and Biological Signaling Pathways

Cellular Internalization Pathways of PEGylated Nanoparticles

PEGylated nanoparticles are typically internalized by cells through various endocytic pathways. The specific route can depend on nanoparticle size, PEG density, and the cell type. Understanding these pathways is crucial for designing effective drug delivery systems.

G cluster_0 Plasma Membrane cluster_1 Intracellular Trafficking np PEGylated Nanoparticle clathrin_pit Clathrin-coated Pit np->clathrin_pit Clathrin-mediated Endocytosis caveolae Caveolae np->caveolae Caveolae-mediated Endocytosis macropino Macropinocytosis np->macropino Macropinocytosis early_endo Early Endosome clathrin_pit->early_endo caveolae->early_endo macropino->early_endo late_endo Late Endosome early_endo->late_endo lysosome Lysosome (Degradation) late_endo->lysosome cytosol Cytosolic Release (Endosomal Escape) late_endo->cytosol Drug Release

Caption: Cellular uptake pathways for PEGylated nanoparticles.

Example Signaling Pathway: Doxorubicin-Induced Apoptosis

When a PEGylated nanoparticle is used to deliver an anticancer drug like doxorubicin (DOX), the drug, upon release into the cytoplasm, can trigger downstream signaling pathways leading to apoptosis (programmed cell death) in cancer cells.

G cluster_0 Drug Delivery & Release cluster_1 Apoptosis Signaling Cascade np PEGylated NP (DOX-loaded) release Endosomal Escape & DOX Release np->release dox Doxorubicin (DOX) release->dox dna DNA Intercalation & Topoisomerase II Inhibition dox->dna damage DNA Damage dna->damage p53 p53 Activation damage->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Doxorubicin-induced apoptosis pathway.

Conclusion

The functionalization of nanoparticles with this compound provides a robust and versatile method for developing advanced drug delivery systems. The protocols and data presented herein offer a comprehensive guide for researchers to effectively PEGylate liposomal and polymeric nanoparticles. By carefully controlling the reaction conditions and characterizing the resulting nanoconjugates, it is possible to engineer nanoparticles with optimized physicochemical properties for enhanced therapeutic efficacy. The provided diagrams of experimental workflows and biological pathways further serve to conceptualize the process and its downstream effects, facilitating the rational design of next-generation nanomedicines.

References

Application Notes and Protocols for Protein PEGylation using Amino-PEG24-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein PEGylation

PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of the protein, leading to improved therapeutic outcomes. Key benefits of PEGylation include an increased serum half-life due to reduced renal clearance, enhanced protein stability, decreased immunogenicity, and improved solubility.[1][2][3] Amino-PEG24-alcohol is a heterobifunctional PEG linker containing a primary amine and a hydroxyl group, offering a versatile platform for protein modification. The terminal hydroxyl group can be activated to react with primary amines on the protein surface, such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group.[2]

Principle of PEGylation with this compound

The use of this compound for protein PEGylation typically involves a two-step process. First, the terminal hydroxyl group of the this compound is activated to create a reactive intermediate. A common method for this activation is the use of N,N'-Disuccinimidyl carbonate (DSC) to form a reactive N-hydroxysuccinimide (NHS) ester. This activated PEG can then react with primary amine groups on the protein surface under mild pH conditions to form a stable carbamate (B1207046) linkage. By controlling the reaction conditions, such as pH, temperature, and stoichiometry, it is possible to influence the degree and site of PEGylation.[4]

Data Presentation

Table 1: Impact of PEG Molecular Weight on Pharmacokinetic Parameters
MoleculeMolecular Weight (kDa)Terminal Half-life (t½)Reference
Free PEG618 minutes
Free PEG20169 minutes
Free PEG5016.5 hours
StreptokinaseNative15 minutes
PEG-Streptokinase+ 5 kDa PEG200 minutes
Interferon-alphaNative6.6 - 29.2 L/hr (Clearance)
PEG(5kDa)-Interferon-alpha+ 5 kDa PEG2.5 - 5 L/hr (Clearance)
PEG(12kDa)-Interferon-alpha+ 12 kDa PEG0.725 L/hr (Clearance)
PEG(40kDa)-Interferon-alpha+ 40 kDa branched PEG0.06 - 0.10 L/hr (Clearance)
Table 2: Effect of PEGylation on Protein Bioactivity
ProteinPEG Molecular Weight (kDa)Degree of PEGylationResidual Activity (%)Reference
Lysozyme51~85
Lysozyme52~70
Lysozyme53~55
Interferon-α2b121~70
Granulocyte-Colony Stimulating Factor (G-CSF)201~50

Experimental Protocols

Protocol 1: Activation of this compound with DSC

Objective: To activate the hydroxyl terminus of this compound to an NHS ester for subsequent reaction with a protein.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • Ice-cold diethyl ether

  • Argon or Nitrogen gas

  • Round bottom flask, magnetic stirrer, and stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a dry round bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DCM.

  • Add DSC (1.5 molar excess) and anhydrous pyridine (1.5 molar excess) to the PEG solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture using a rotary evaporator.

  • Precipitate the activated PEG by adding the concentrated solution dropwise into a beaker of ice-cold diethyl ether while stirring vigorously.

  • Collect the white precipitate by filtration and wash it several times with cold diethyl ether.

  • Dry the activated Amino-PEG24-NHS ester under vacuum.

Protocol 2: Protein PEGylation with Activated Amino-PEG24-NHS

Objective: To conjugate the activated Amino-PEG24-NHS to a target protein.

Materials:

  • Target protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)

  • Activated Amino-PEG24-NHS ester

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

  • Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the activated Amino-PEG24-NHS ester in the reaction buffer.

  • Add the activated PEG solution to the protein solution at a desired molar ratio (e.g., 1:1, 1:5, 1:10 protein:PEG). The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1-4 hours. Reaction time may need optimization.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method (e.g., SEC or IEX).

Protocol 3: Characterization of PEGylated Protein by SDS-PAGE

Objective: To visualize the increase in molecular weight of the PEGylated protein.

Materials:

  • SDS-PAGE gels (e.g., 4-20% gradient gels)

  • SDS-PAGE running buffer

  • Sample loading buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other suitable protein stain

  • Unmodified protein (control)

  • PEGylated protein samples

Procedure:

  • Prepare protein samples by mixing with sample loading buffer and heating if necessary.

  • Load the molecular weight standards, unmodified protein, and PEGylated protein samples onto the SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue and subsequently destain.

  • Visualize the protein bands. PEGylated proteins will appear as bands with higher apparent molecular weight compared to the unmodified protein. The PEGylated protein bands may appear diffuse due to the heterogeneity of PEGylation.

Protocol 4: Characterization by Size Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify the different PEGylated species and determine the extent of aggregation.

Materials:

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of the protein and its PEGylated forms (e.g., Zenix SEC-150)

  • Mobile phase (e.g., 150 mM phosphate buffer, pH 7.0)

  • Unmodified protein (control)

  • PEGylated protein samples

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Prepare samples by dissolving them in the mobile phase and filtering through a 0.22 µm filter.

  • Inject the samples onto the column.

  • Monitor the elution profile at 214 nm or 280 nm.

  • Analyze the chromatogram. PEGylated proteins will elute earlier than the unmodified protein due to their larger hydrodynamic radius. Different degrees of PEGylation (mono-, di-, tri-PEGylated) may also be resolved. The presence of high molecular weight species eluting at the void volume can indicate aggregation.

Protocol 5: Characterization by MALDI-TOF Mass Spectrometry

Objective: To determine the molecular weight of the PEGylated protein and the degree of PEGylation.

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)

  • Unmodified protein (control)

  • PEGylated protein samples

Procedure:

  • Mix the protein sample (unmodified or PEGylated) with the matrix solution in a 1:1 ratio.

  • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Acquire mass spectra in the appropriate mass range. Linear mode is typically used for large molecules.

  • Analyze the spectra. The mass of the PEGylated protein will be higher than the unmodified protein. The mass difference corresponds to the mass of the attached PEG chains. The number of PEG chains attached (degree of PEGylation) can be calculated from this mass difference. A heterogeneous mixture of PEGylated species will result in a series of peaks separated by the mass of a single PEG chain.

Visualizations

PEGylation_Workflow cluster_activation PEG Activation cluster_conjugation Protein Conjugation cluster_purification Purification cluster_characterization Characterization peg This compound activated_peg Activated Amino-PEG24-NHS peg->activated_peg Activation dsc DSC/Pyridine dsc->activated_peg reaction PEGylation Reaction (pH 7.0-8.0) activated_peg->reaction protein Target Protein protein->reaction quench Quenching (Tris or Glycine) reaction->quench crude_product Crude PEGylated Protein quench->crude_product purification Chromatography (SEC or IEX) crude_product->purification purified_product Purified PEGylated Protein purification->purified_product sds_page SDS-PAGE purified_product->sds_page sec_hplc SEC-HPLC purified_product->sec_hplc maldi_tof MALDI-TOF MS purified_product->maldi_tof

Caption: Experimental workflow for protein PEGylation.

Signaling_Pathway cluster_pharmacokinetics Pharmacokinetic Improvements cluster_pharmacodynamics Pharmacodynamic Considerations peg_protein PEGylated Protein hydro_radius Increased Hydrodynamic Radius peg_protein->hydro_radius proteolysis Reduced Proteolytic Degradation peg_protein->proteolysis shields from binding Receptor Binding peg_protein->binding steric_hindrance Steric Hindrance peg_protein->steric_hindrance renal_clearance Reduced Renal Clearance hydro_radius->renal_clearance leads to half_life Increased Serum Half-life renal_clearance->half_life results in stability Enhanced Stability proteolysis->stability receptor Target Receptor receptor->binding bioactivity Biological Activity binding->bioactivity steric_hindrance->binding may reduce

Caption: Effects of PEGylation on protein properties.

QC_Workflow start Purified PEGylated Protein degree Degree of PEGylation start->degree MALDI-TOF MS purity Purity & Aggregation start->purity SEC-HPLC identity Identity & Integrity start->identity SDS-PAGE / Peptide Mapping bioactivity Biological Activity Assay start->bioactivity final_product Final Product Release degree->final_product purity->final_product identity->final_product bioactivity->final_product

Caption: Quality control workflow for PEGylated proteins.

References

The Strategic Role of Amino-PEG24-alcohol in PROTAC Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in dictating efficacy. This document provides detailed application notes on the use of Amino-PEG24-alcohol, a long-chain polyethylene (B3416737) glycol (PEG) linker, in the synthesis of PROTACs. We will explore its impact on physicochemical properties, provide detailed experimental protocols for its incorporation into PROTACs, and outline methods for the biological evaluation of the resulting degraders.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[][2] Upon formation of a ternary complex between the POI, the PROTAC, and the E3 ligase, the POI is polyubiquitinated and subsequently targeted for degradation by the proteasome.[] The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy.[3][4]

PEG linkers, such as this compound, are frequently employed in PROTAC design due to their numerous advantageous properties. The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules. Furthermore, the length of the PEG chain is easily tunable, allowing for the systematic optimization of the distance between the POI and the E3 ligase to achieve a productive ternary complex formation.

This compound is a bifunctional linker featuring a terminal primary amine and a terminal hydroxyl group. The primary amine is readily reactive with carboxylic acids, activated NHS esters, and other carbonyl-containing functional groups, facilitating covalent attachment to a POI ligand or an E3 ligase ligand. The terminal hydroxyl group can be further functionalized for alternative conjugation strategies.

Physicochemical Properties of this compound

The incorporation of a long-chain PEG linker like this compound can significantly influence the physicochemical properties of the resulting PROTAC. These properties are crucial for the molecule's overall drug-like characteristics, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Molecular Weight 1074.3 g/mol
Molecular Formula C48H99NO24
CAS Number 2226726-55-0
Appearance Solid
LogP -4.8
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 25

PROTAC Synthesis Using this compound

The synthesis of a PROTAC utilizing this compound typically follows a modular approach, where the POI ligand, E3 ligase ligand, and the linker are synthesized or acquired separately and then coupled. The primary amine of this compound is a versatile functional group for conjugation, most commonly through amide bond formation.

General Synthetic Workflow

A common strategy involves the reaction of the primary amine of this compound with a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase) using standard peptide coupling reagents. The remaining hydroxyl group on the PEG linker can then be activated (e.g., by tosylation) for subsequent reaction with the other ligand.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product POI_ligand POI Ligand (-COOH) Amide_coupling Amide Bond Formation (e.g., HATU, DIPEA) POI_ligand->Amide_coupling E3_ligand E3 Ligase Ligand (-OH or -NH2) Final_coupling Final Coupling (e.g., Williamson Ether Synthesis) E3_ligand->Final_coupling PEG_linker This compound PEG_linker->Amide_coupling Intermediate POI-Linker Intermediate Amide_coupling->Intermediate Activation Hydroxyl Activation (e.g., TsCl) Intermediate->Activation Activated_intermediate Activated Intermediate Activation->Activated_intermediate Activated_intermediate->Final_coupling PROTAC Final PROTAC Molecule Final_coupling->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Experimental Protocols

Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand to this compound

This protocol describes the coupling of a ligand containing a carboxylic acid to the primary amine of this compound.

Reagents and Materials:

  • Carboxylic acid-functionalized ligand (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the ligand-PEG24-alcohol intermediate.

Protocol 2: Activation of the Terminal Hydroxyl Group (Tosylation)

This protocol describes the activation of the terminal hydroxyl group of the ligand-PEG24-alcohol intermediate for subsequent coupling.

Reagents and Materials:

Procedure:

  • Dissolve the ligand-PEG24-alcohol intermediate in anhydrous DCM and cool to 0 °C.

  • Add pyridine or triethylamine to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the tosylated intermediate.

Protocol 3: Final PROTAC Synthesis via Williamson Ether Synthesis

This protocol describes the coupling of the tosylated intermediate with the second ligand (containing a hydroxyl or amine group).

Reagents and Materials:

  • Tosylated ligand-PEG24 intermediate (1.0 eq)

  • Second ligand (with -OH or -NH2) (1.2 eq)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 eq)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • Dissolve the second ligand in anhydrous DMF or acetonitrile.

  • Add K2CO3 or Cs2CO3 and stir at room temperature for 30 minutes.

  • Add a solution of the tosylated ligand-PEG24 intermediate.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction, filter off the salts, and concentrate the filtrate.

  • Purify the final PROTAC by preparative HPLC.

Biological Evaluation of PROTACs

After synthesis and purification, the biological activity of the PROTAC must be evaluated. Key parameters include the ability to induce the degradation of the target protein and the resulting effect on cell viability.

Protocol 4: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein following PROTAC treatment.

Workflow:

Western_Blot_Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: A standard workflow for determining protein degradation via Western Blot.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to horseradish peroxidase.

  • Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.

Data Presentation: Degradation Activity

The efficacy of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).

PROTAC (Linker)Target ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-A (PEG12)Protein XCell Line A1592
PROTAC-B (PEG24)Protein XCell Line A895
PROTAC-C (PEG36)Protein XCell Line A2585

Note: The data in this table is illustrative and serves to demonstrate how results would be presented. Actual values will be target and system-dependent.

Conclusion

This compound is a valuable tool in the synthesis of PROTACs, offering a means to enhance solubility and provide a long, flexible linker for optimizing ternary complex formation. The straightforward reactivity of its terminal amine group allows for its incorporation into PROTACs through robust and well-established synthetic methodologies. The detailed protocols provided herein offer a foundation for researchers to synthesize and evaluate their own PROTACs containing this long-chain PEG linker. As with all PROTAC design, the optimal linker is target-dependent, and a systematic evaluation of linker length is often necessary to achieve maximal degradation efficacy.

References

Bioconjugation of Peptides with Amino-PEG24-alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and other biomolecules. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, extend circulating half-life, and shield the peptide from proteolytic degradation. Additionally, the hydrophilic nature of PEG can enhance the solubility of hydrophobic peptides and reduce their immunogenicity.

This document provides detailed application notes and experimental protocols for the bioconjugation of peptides with Amino-PEG24-alcohol, a monodisperse PEG linker featuring a terminal primary amine and a terminal hydroxyl group. This heterobifunctional linker allows for flexible conjugation strategies, enabling either the attachment of the PEG chain via its amino group to a peptide's carboxyl groups (C-terminus or acidic amino acid side chains) or, after activation of its hydroxyl group, to a peptide's amino groups (N-terminus or lysine (B10760008) side chains). These protocols are intended to serve as a comprehensive guide for researchers in the fields of chemistry, biology, and pharmaceutical sciences.

Applications of Peptide-PEG24 Conjugation

The bioconjugation of peptides with this compound offers a multitude of applications in drug development and research:

  • Improved Pharmacokinetics: By increasing the hydrodynamic volume of a peptide, PEGylation with this compound can significantly prolong its plasma half-life, leading to less frequent dosing regimens.

  • Enhanced Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's stability in biological fluids.

  • Increased Solubility: The hydrophilic properties of the PEG chain can improve the solubility of hydrophobic peptides, facilitating their formulation and administration.

  • Reduced Immunogenicity: PEGylation can mask potential antigenic epitopes on the peptide surface, reducing the likelihood of an immune response.

  • Drug Targeting and Delivery: The terminal hydroxyl group of the this compound can be further functionalized to attach targeting ligands or other moieties for targeted drug delivery.

  • Hydrogel Formation: The incorporation of PEGylated peptides can be a strategy in the development of hydrogels for controlled release of therapeutics or for tissue engineering applications.

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to a peptide's C-terminus and N-terminus.

Protocol 1: C-Terminal Peptide Conjugation via Amide Bond Formation

This protocol describes the conjugation of the primary amine of this compound to the C-terminal carboxyl group of a peptide using the carbodiimide (B86325) coupling chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • Peptide with a free C-terminal carboxyl group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Characterization Instruments: MALDI-TOF Mass Spectrometer, NMR Spectrometer

Procedure:

  • Peptide and PEG Linker Preparation:

    • Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in anhydrous DMF to a concentration of 10-50 mg/mL.

  • Activation of Peptide Carboxyl Group:

    • In a clean reaction vessel, add the dissolved peptide.

    • Add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS to the peptide solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring. This step forms a more stable NHS-ester intermediate, which will then react with the amine group of the PEG linker.

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the dissolved this compound to the activated peptide solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary using a suitable base (e.g., diisopropylethylamine - DIPEA).

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To quench any unreacted NHS-esters, add the quenching solution to the reaction mixture and incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Peptide:

    • Purify the reaction mixture using RP-HPLC. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Collect fractions and analyze them by MALDI-TOF mass spectrometry to identify the fractions containing the desired PEGylated peptide.

  • Characterization:

    • Confirm the identity and purity of the final product using MALDI-TOF mass spectrometry to observe the mass shift corresponding to the addition of the PEG linker.

    • Further structural confirmation can be obtained using NMR spectroscopy.

  • Lyophilization and Storage:

    • Pool the pure fractions and lyophilize to obtain the final product as a powder.

    • Store the lyophilized PEGylated peptide at -20°C or -80°C.

Protocol 2: N-Terminal Peptide Conjugation (Two-Step Approach)

This protocol involves the activation of the hydroxyl group of this compound to create a reactive group that can then be conjugated to the N-terminal amine of a peptide. A common method is to convert the hydroxyl group to an NHS-ester.

Step 1: Activation of this compound

Materials:

  • This compound

  • Disuccinimidyl carbonate (DSC) or N,N'-Disuccinimidyl carbonate

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dry nitrogen or argon atmosphere

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under a dry nitrogen or argon atmosphere, dissolve this compound in anhydrous DCM or acetonitrile.

    • Add 1.5 equivalents of DSC and 2-3 equivalents of TEA or DIPEA to the solution.

  • Activation Reaction:

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove any precipitated salts.

    • Evaporate the solvent under reduced pressure.

    • The resulting activated PEG linker (Amino-PEG24-NHS ester) can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Conjugation of Activated PEG to Peptide N-Terminus

Materials:

  • Peptide with a free N-terminal amine

  • Activated Amino-PEG24-NHS ester

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.0-8.5

  • Purification and Characterization equipment as in Protocol 1.

Procedure:

  • Peptide and Activated PEG Preparation:

    • Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the activated Amino-PEG24-NHS ester in a small amount of anhydrous DMF or DMSO before adding it to the aqueous reaction buffer.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the dissolved activated Amino-PEG24-NHS ester to the peptide solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

  • Purification, Characterization, and Storage:

    • Follow steps 5-7 from Protocol 1 for the purification, characterization, and storage of the N-terminally PEGylated peptide.

Data Presentation

The following tables provide representative quantitative data for the bioconjugation of a model peptide with this compound. Note: These are example values and actual results will vary depending on the specific peptide and reaction conditions.

Table 1: Reaction Conditions and Conjugation Efficiency

ParameterC-Terminal ConjugationN-Terminal Conjugation
Peptide:PEG Molar Ratio 1:31:5
Reaction Time (hours) 42
Temperature (°C) 2525
pH 7.28.3
Conjugation Efficiency (%) *~75%~85%
Final Yield (%) ~40%~50%

*Conjugation efficiency can be estimated by comparing the peak areas of the unreacted peptide and the PEGylated product in the RP-HPLC chromatogram of the crude reaction mixture.

Table 2: Characterization of PEGylated Peptide

Analytical MethodUnmodified PeptideC-Terminally PEGylated PeptideN-Terminally PEGylated Peptide
Molecular Weight (Da) - Theoretical 1500.02557.72557.7
Molecular Weight (Da) - Observed (MALDI-TOF) 1500.22558.12558.3
RP-HPLC Retention Time (min) 15.218.518.7
Purity (by RP-HPLC, %) >98%>95%>95%

Visualizations

The following diagrams illustrate the experimental workflows for the bioconjugation of peptides with this compound.

G cluster_0 C-Terminal Conjugation Workflow peptide Peptide (free C-terminus) activation Activate Peptide with EDC/NHS peptide->activation peg_linker This compound conjugation Conjugate Activated Peptide with PEG Linker (pH 7.2-7.5) peg_linker->conjugation activation->conjugation purification Purify by RP-HPLC conjugation->purification characterization Characterize by MALDI-TOF MS purification->characterization final_product C-Terminally PEGylated Peptide characterization->final_product

Caption: Workflow for C-terminal peptide PEGylation.

G cluster_1 N-Terminal Conjugation Workflow peptide_n Peptide (free N-terminus) conjugation_n Conjugate Peptide with Activated PEG (pH 8.0-8.5) peptide_n->conjugation_n peg_linker_n This compound activation_n Activate PEG-OH with DSC peg_linker_n->activation_n activated_peg Activated PEG-NHS Ester activation_n->activated_peg activated_peg->conjugation_n purification_n Purify by RP-HPLC conjugation_n->purification_n characterization_n Characterize by MALDI-TOF MS purification_n->characterization_n final_product_n N-Terminally PEGylated Peptide characterization_n->final_product_n

Caption: Workflow for N-terminal peptide PEGylation.

Conclusion

The bioconjugation of peptides with this compound is a versatile and effective strategy for enhancing their therapeutic potential. The protocols provided herein offer a starting point for researchers to develop and optimize their specific peptide PEGylation reactions. Careful control of reaction conditions and thorough characterization of the final product are crucial for obtaining high-quality, homogeneous PEGylated peptides for preclinical and clinical development.

Derivatization of the Hydroxyl Group of Amino-PEG24-alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG24-alcohol is a heterobifunctional linker widely utilized in bioconjugation and drug development. Its structure features a terminal primary amine group and a terminal primary hydroxyl group, connected by a 24-unit polyethylene (B3416737) glycol (PEG) spacer. The amine group offers a reactive handle for conjugation to carboxylic acids, activated esters (e.g., NHS esters), or carbonyls. The hydroxyl group, while less reactive, provides a valuable site for further chemical modification, enabling the introduction of a diverse array of functional groups. This versatility makes this compound a key building block in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[][2][3][4][5]

This document provides detailed application notes and experimental protocols for the derivatization of the terminal hydroxyl group of this compound. The protocols outlined below describe common chemical transformations to introduce new functionalities, thereby expanding the utility of this versatile linker in drug delivery and targeted therapies.

Key Derivatization Strategies

The primary hydroxyl group of this compound can be chemically modified through several key strategies:

  • Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group and therefore requires activation for efficient nucleophilic substitution. This is typically achieved by converting it into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups.

  • Nucleophilic Substitution: Once activated, the PEG linker can react with various nucleophiles to introduce a range of functional groups. This allows for the synthesis of PEG derivatives containing azides, thiols, and other moieties.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. These functional groups are valuable for subsequent conjugation reactions, such as reductive amination or amide bond formation.

  • Esterification and Urethane (B1682113) Formation: The hydroxyl group can be directly reacted with carboxylic acids or their activated derivatives to form esters, or with isocyanates to yield stable urethane linkages.

The following sections provide detailed protocols for these derivatization strategies.

Experimental Protocols

Protocol 1: Activation of the Hydroxyl Group via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions. It is crucial to first protect the primary amine to prevent its reaction with tosyl chloride. A common protecting group is tert-butyloxycarbonyl (Boc).

Materials:

Procedure:

  • Dissolve Boc-NH-PEG24-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5-2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add a solution of tosyl chloride (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.5 M HCl, water, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Boc-NH-PEG24-OTs.

Workflow for Tosylation of this compound:

tosylation_workflow cluster_protection Step 1: Amine Protection cluster_tosylation Step 2: Tosylation cluster_deprotection Step 3: Deprotection (Optional) Amino_PEG_OH Amino-PEG24-OH Boc_PEG_OH Boc-NH-PEG24-OH Amino_PEG_OH->Boc_PEG_OH Protection Boc_Anhydride Boc Anhydride Boc_Anhydride->Boc_PEG_OH Boc_PEG_OTs Boc-NH-PEG24-OTs Boc_PEG_OH->Boc_PEG_OTs Tosylation TsCl Tosyl Chloride TsCl->Boc_PEG_OTs Pyridine Pyridine Pyridine->Boc_PEG_OTs Amino_PEG_OTs Amino-PEG24-OTs Boc_PEG_OTs->Amino_PEG_OTs Deprotection TFA TFA TFA->Amino_PEG_OTs

Figure 1: Workflow for the tosylation of this compound.

Protocol 2: Conversion of PEG-Tosylate to PEG-Azide

This protocol describes the nucleophilic substitution of the tosylate group with an azide (B81097) group, a versatile functional group for "click chemistry".

Materials:

  • Boc-NH-PEG24-OTs

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Brine

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve Boc-NH-PEG24-OTs (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add sodium azide (5 equivalents) to the solution.

  • Heat the reaction mixture to 90 °C and stir overnight.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove excess sodium azide.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in DCM and wash with brine and water.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield Boc-NH-PEG24-N3.

  • The Boc protecting group can be removed with trifluoroacetic acid (TFA) to yield Amino-PEG24-Azide.

Protocol 3: Conversion of PEG-Tosylate to PEG-Thiol

This protocol outlines the synthesis of a thiol-functionalized PEG linker, which is highly reactive towards maleimides and other thiol-reactive groups.

Materials:

Procedure (using Thioacetate (B1230152) intermediate):

  • Dissolve Boc-NH-PEG24-OTs (1 equivalent) and potassium thioacetate (1.5 equivalents) in ethanol.

  • Reflux the mixture overnight under an inert atmosphere.

  • Monitor the reaction by TLC for the formation of the thioacetate intermediate.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with water.

  • Dry the organic layer and concentrate to obtain the crude Boc-NH-PEG24-SAc.

  • For deprotection of the thioacetate, dissolve the crude product in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature for 2 hours.

  • Neutralize the reaction with dilute HCl and extract with DCM.

  • Dry the organic layer, concentrate, and precipitate the product in cold diethyl ether to obtain Boc-NH-PEG24-SH.

  • The Boc group can be removed with TFA to yield Amino-PEG24-Thiol.

Protocol 4: Oxidation of PEG-Alcohol to PEG-Aldehyde

This protocol describes the oxidation of the primary alcohol to an aldehyde, a functional group useful for forming Schiff bases or for reductive amination.

Materials:

  • Boc-NH-PEG24-OH

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • Dissolve Boc-NH-PEG24-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add diethyl ether to precipitate the product and the DMP byproducts.

  • Filter the mixture and wash the solid with diethyl ether.

  • Concentrate the filtrate to obtain the crude Boc-NH-PEG24-CHO.

  • The product can be purified by silica gel chromatography.

  • The Boc group can be removed with TFA to yield Amino-PEG24-Aldehyde.

Workflow for Derivatization of this compound:

derivatization_workflow cluster_activation Activation cluster_nucleophilic_substitution Nucleophilic Substitution cluster_oxidation Oxidation cluster_direct_reaction Direct Reaction Amino_PEG_OH Amino-PEG24-OH Amino_PEG_OTs Amino-PEG24-OTs Amino_PEG_OH->Amino_PEG_OTs Tosyl Chloride, Pyridine Amino_PEG_CHO Amino-PEG24-Aldehyde Amino_PEG_OH->Amino_PEG_CHO DMP or PCC Amino_PEG_Ester Amino-PEG24-Ester Amino_PEG_OH->Amino_PEG_Ester R-COOH, DCC/DMAP Amino_PEG_Urethane Amino-PEG24-Urethane Amino_PEG_OH->Amino_PEG_Urethane R-NCO Amino_PEG_N3 Amino-PEG24-N3 Amino_PEG_OTs->Amino_PEG_N3 NaN3 Amino_PEG_SH Amino-PEG24-SH Amino_PEG_OTs->Amino_PEG_SH 1. KSAc 2. NaOMe Amino_PEG_COOH Amino-PEG24-COOH Amino_PEG_CHO->Amino_PEG_COOH Tollen's Reagent

Figure 2: Derivatization pathways for the hydroxyl group.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the derivatization of the hydroxyl group of this compound. Please note that yields can vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.

Derivatization ReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Tosylation Tosyl chloride, PyridineDCM0 to RT12-1685-95
Mesylation Mesyl chloride, Et3NDCM0 to RT2-4>95
Azidation Sodium azideDMF9012-1690-98
Thiolation (via Thioacetate) Potassium thioacetate, NaOMeEthanol, MethanolReflux, RT12-16, 280-90
Oxidation to Aldehyde Dess-Martin periodinaneDCMRT2-485-95
Oxidation to Carboxylic Acid Jones reagent or TEMPO/bleachAcetone/Water0 to RT2-670-85
Esterification Carboxylic acid, DCC, DMAPDCMRT12-2470-90
Urethane Formation IsocyanateDCM or TolueneRT4-8>90

Applications in Drug Development

The ability to derivatize the hydroxyl group of this compound significantly expands its applications in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

Heterobifunctional PEG linkers are crucial components of modern ADCs. The PEG spacer enhances the solubility and pharmacokinetic properties of the ADC. The derivatized hydroxyl group can be used to attach the cytotoxic payload, while the amine group is used for conjugation to the antibody. For example, an Amino-PEG24-linker with a terminal azide can be used in "click" chemistry to conjugate an alkyne-modified drug.

Logical Relationship in ADC construction:

adc_logic Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Amine Conjugation Amino_PEG_Linker Amino-PEG24-X (Derivatized Linker) Amino_PEG_Linker->ADC Cytotoxic_Drug Cytotoxic_Drug Cytotoxic_Drug->ADC Hydroxyl Derivative Conjugation

References

Application Notes and Protocols: Reactions of Amino-PEG24-alcohol with Carboxylic Acids and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amino-PEG24-alcohol is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that possesses a primary amine (-NH2) group and a terminal hydroxyl (-OH) group.[1][2] The 24-unit PEG chain imparts significant hydrophilicity, which can increase the solubility and improve the pharmacokinetic properties of conjugated molecules.[3][4] The primary amine group is a versatile nucleophile that readily reacts with electrophilic functional groups like carboxylic acids and aldehydes, making this linker a valuable tool in bioconjugation, surface modification, and the development of therapeutic agents such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][5] This document provides detailed application notes and protocols for the two most common reactions involving the amine group of this compound: amide bond formation with carboxylic acids and reductive amination with aldehydes.

Application Note I: Amide Bond Formation with Carboxylic Acids

The reaction of the primary amine on this compound with a carboxylic acid forms a stable amide bond. This condensation reaction is not spontaneous and requires the use of a coupling agent to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[6][7] The most common method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) to improve efficiency and create a more stable intermediate.[8][9]

Applications:

  • PROTAC Synthesis: Used as a flexible linker to connect a warhead targeting a protein of interest with a ligand for an E3 ubiquitin ligase.[5]

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted delivery.[2]

  • Surface Modification: Immobilizing biomolecules onto surfaces functionalized with carboxylic acids for applications in biosensors and microarrays.[10]

  • Drug Delivery: Increasing the solubility and circulation half-life of small molecule drugs bearing a carboxyl group.[11]

Workflow for Amide Bond Formation

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Quenching (Optional) Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester NHS-activated Ester (Stable Intermediate) Carboxylic_Acid->Activated_Ester EDC, NHS pH 4.5-6.0 EDC EDC NHS NHS Amino_PEG This compound Amide_Product PEGylated Product (Stable Amide Bond) Activated_Ester->Amide_Product Amino_PEG->Amide_Product pH 7.0-8.0 Quench Quenching Agent (e.g., Hydroxylamine) Amide_Product->Quench Stop Reaction

Caption: Workflow for EDC/NHS-mediated amide coupling.

Experimental Protocol: EDC/NHS Coupling

This protocol describes a general procedure for conjugating a molecule containing a carboxylic acid to this compound. Ratios and concentrations may need to be optimized for specific applications.

Materials:

  • Molecule with Carboxylic Acid (Molecule-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5[10]

  • Quenching Buffer (optional): 1 M Tris-HCl or Hydroxylamine (B1172632), pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., dialysis membrane, size-exclusion chromatography column)

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use.[9] Prepare stock solutions of Molecule-COOH, this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMF or DMSO).[10]

  • Carboxylic Acid Activation:

    • Dissolve Molecule-COOH in Activation Buffer.

    • Add EDC and NHS to the solution. A common molar ratio is 1:1.5:1.5 (Molecule-COOH:EDC:NHS), but this may require optimization.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated ester.[8][10]

  • Coupling Reaction:

    • Dissolve this compound in Coupling Buffer.

    • Add the activated ester solution from step 2 to the this compound solution. For optimal results, the reaction of the NHS-activated molecule with the primary amine is most efficient at pH 7-8.[10]

    • Allow the reaction to proceed for 2 hours to 24 hours at room temperature or 4°C, with gentle stirring.[8][9] The reaction progress can be monitored by techniques like LC-MS or TLC.[9]

  • Quenching (Optional): To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching buffer such as hydroxylamine or Tris buffer and incubate for 15-30 minutes.[8][10]

  • Purification: Remove unreacted reagents and byproducts to isolate the final conjugate. Dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC are commonly used methods.

ComponentMolar Ratio (Typical)Solvent/BufferpHPurpose
Molecule-COOH1Activation Buffer4.5–6.0Substrate to be PEGylated
EDC1.5–5Activation Buffer4.5–6.0Activates carboxyl group
NHS1.5–5Activation Buffer4.5–6.0Stabilizes activated intermediate
This compound1–1.2Coupling Buffer7.2–7.5Provides nucleophilic amine

Application Note II: Reductive Amination with Aldehydes

The primary amine of this compound can react with an aldehyde to form an unstable Schiff base (imine). This intermediate is then selectively reduced by a mild reducing agent to form a stable secondary amine linkage.[12][13] This two-step, one-pot reaction is known as reductive amination. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used reducing agents because they are mild enough to reduce the imine without reducing the aldehyde starting material.[13]

Applications:

  • N-terminal PEGylation: Specifically modifying the N-terminus of proteins or peptides where the alpha-amine is less basic than lysine (B10760008) epsilon-amines.[6][12]

  • Glycoprotein Modification: Conjugating to carbohydrate moieties on glycoproteins that have been oxidized (e.g., with sodium periodate) to generate aldehyde groups.[14]

  • Surface Conjugation: Attaching to surfaces functionalized with aldehyde groups.

Workflow for Reductive Amination

G cluster_0 Step 1: Schiff Base Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) Aldehyde Aldehyde (R-CHO) Schiff_Base Schiff Base (Imine) (Unstable Intermediate) Aldehyde->Schiff_Base pH 6.5-7.5 Amino_PEG This compound Reducer Reducing Agent (e.g., NaBH3CN) Amine_Product PEGylated Product (Stable Secondary Amine) Reducer->Amine_Product

Caption: Workflow for reductive amination.

Experimental Protocol: Reductive Amination

This protocol provides a general method for conjugating an aldehyde-containing molecule with this compound.

Materials:

  • Molecule with Aldehyde (Molecule-CHO)

  • This compound

  • Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (NaBH(OAc)3)

  • Reaction Buffer: 0.1 M HEPES or PBS, pH 6.5-7.5

  • Anhydrous Methanol or DMF (if needed to dissolve reagents)

  • Purification system (e.g., dialysis, SEC)

Procedure:

  • Reagent Preparation: Dissolve the aldehyde-containing molecule and this compound in the Reaction Buffer. A slight molar excess of the PEG-amine (e.g., 1.2 equivalents) is often used.

  • Schiff Base Formation: Mix the solutions of the aldehyde and the this compound. Allow them to incubate for 30-60 minutes at room temperature to allow for the formation of the Schiff base intermediate. The optimal pH for this step is crucial; it must be low enough to facilitate dehydration but high enough to ensure the amine remains nucleophilic.[15]

  • Reduction:

    • Prepare a fresh stock solution of the reducing agent (e.g., 1 M NaBH3CN in water or buffer).

    • Add the reducing agent to the reaction mixture in a significant molar excess (e.g., 10-20 equivalents).

    • Caution: NaBH3CN can release toxic hydrogen cyanide gas under acidic conditions. Work in a well-ventilated fume hood and handle with care.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final conjugate from excess reagents using an appropriate method such as dialysis or size-exclusion chromatography.

ParameterRecommended ConditionPurpose
pH6.5–7.5Balances amine nucleophilicity and imine formation/stability
Molar Ratio1:1.2 (Aldehyde:Amine)Drives reaction towards product
Reducing AgentNaBH3CN or NaBH(OAc)3 (10–20 fold molar excess)Selectively reduces the imine bond without affecting the aldehyde
Temperature4°C to Room TemperatureControls reaction rate and stability of reactants

Application Example: Use in PROTAC Technology

This compound is an ideal linker for constructing PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[5] The PEG linker physically separates the two ligands, and its length and flexibility are critical for allowing the formation of a productive ternary complex between the target, the PROTAC, and the E3 ligase. The synthesis often involves two sequential amide coupling reactions to attach the respective ligands to the bifunctional PEG linker.

G cluster_0 PROTAC Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC (Ligand-PEG-Ligand) PROTAC->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Catalysis

Caption: Mechanism of PROTAC-mediated protein degradation.

References

Troubleshooting & Optimization

Reasons for low bioconjugation yield with Amino-PEG24-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during bioconjugation experiments with Amino-PEG24-alcohol, helping you to diagnose and resolve problems leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating an NHS-ester activated molecule to this compound?

A1: The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine, such as the one on this compound, is typically in the range of 7.2 to 8.5.[1][2][3] At a lower pH, the primary amine is protonated and thus not sufficiently nucleophilic to react efficiently with the NHS ester.[3][4] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the overall yield.[1][3][5]

Q2: Which buffers should I use for the conjugation reaction?

A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with your this compound for the NHS-ester activated molecule.[2][6] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or bicarbonate buffer.[1][2] Avoid using buffers such as Tris or glycine.[2][6]

Q3: My this compound reagent has been stored for a while. Could it be inactive?

A3: Yes, improper storage can lead to the degradation of your this compound reagent. These reagents can be sensitive to moisture and should be stored at -20°C with a desiccant.[2] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reagent.[2][7]

Q4: What is steric hindrance and can the PEG24 chain cause it?

A4: Steric hindrance is a phenomenon where the size and spatial arrangement of a molecule or a part of it, like a long PEG chain, can impede a chemical reaction.[8][9] The PEG24 chain is quite long and flexible, and it can create a "protective layer" that may physically block the primary amine from accessing the reactive site on your target molecule, especially if the conjugation site is in a crowded environment.[8][10][11] This can lead to a lower than expected conjugation yield.

Q5: How can I confirm that the bioconjugation was successful and quantify the yield?

A5: Several analytical techniques can be used to assess the success and efficiency of your conjugation reaction. Common methods include:

  • SDS-PAGE: A successful conjugation will result in a noticeable increase in the molecular weight of your protein, which appears as a band shift on the gel.[2][12]

  • HPLC: Size-Exclusion (SEC) or Reversed-Phase (RP-HPLC) can separate the conjugated product from the unconjugated starting materials, allowing for quantification.[2][12]

  • UV-Vis Spectrophotometry: If the molecule being conjugated has a distinct absorbance peak, the degree of labeling can be calculated by measuring the absorbance at two different wavelengths (one for the protein and one for the conjugated molecule).[12]

  • Mass Spectrometry (MS): This technique provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the PEG linker.[2]

Troubleshooting Guide for Low Bioconjugation Yield

This guide provides a systematic approach to diagnosing and resolving common issues that lead to low yields in bioconjugation reactions involving this compound and NHS-ester activated molecules.

Problem: Low or No Conjugation Detected

Below is a decision tree to help you troubleshoot your experiment.

TroubleshootingWorkflow cluster_start cluster_reaction Reaction Conditions cluster_reagents Reagents cluster_molecule Molecular Properties cluster_solutions Solutions cluster_end Start Start Troubleshooting CheckBuffer Is your buffer amine-free (e.g., PBS, Borate)? Start->CheckBuffer CheckpH Is the reaction pH between 7.2 and 8.5? CheckBuffer->CheckpH Yes Sol_Buffer Solution: Perform a buffer exchange into a non-amine buffer like PBS. CheckBuffer->Sol_Buffer No CheckMolarRatio Are you using a sufficient molar excess of the PEG linker? CheckpH->CheckMolarRatio Yes Sol_pH Solution: Adjust the pH of your reaction buffer. CheckpH->Sol_pH No CheckPEG Was the this compound stored correctly and handled to prevent moisture exposure? CheckMolarRatio->CheckPEG Yes Sol_MolarRatio Solution: Increase the molar excess of the PEG linker (e.g., 20-fold or higher). CheckMolarRatio->Sol_MolarRatio No CheckNHS Was the NHS-activated molecule freshly prepared or stored properly? CheckPEG->CheckNHS Yes Sol_PEG Solution: Use a fresh vial of this compound. CheckPEG->Sol_PEG No CheckStericHindrance Could steric hindrance at the conjugation site be an issue? CheckNHS->CheckStericHindrance Yes Sol_NHS Solution: Prepare the NHS-activated molecule fresh before each reaction. CheckNHS->Sol_NHS No Sol_StericHindrance Solution: Consider a linker with a different spacer arm length or a different conjugation chemistry. CheckStericHindrance->Sol_StericHindrance Yes End Re-run Experiment CheckStericHindrance->End No Sol_Buffer->End Sol_pH->End Sol_MolarRatio->End Sol_PEG->End Sol_NHS->End Sol_StericHindrance->End ReactionPathway Molecule_NHS Molecule-NHS Ester Conjugate Desired Bioconjugate (Stable Amide Bond) Molecule_NHS->Conjugate Aminolysis (Desired Reaction) Hydrolyzed Inactive Carboxylic Acid Molecule_NHS->Hydrolyzed Hydrolysis (Competing Reaction) Amine_PEG H₂N-PEG24-Alcohol Water H₂O (Hydrolysis)

References

Technical Support Center: Troubleshooting Protein Aggregation During Amino-PEG24-Alcohol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for protein aggregation encountered during conjugation with Amino-PEG24-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in protein conjugation?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a primary amine group (-NH2) at one end and a hydroxyl group (-OH) at the other, connected by a 24-unit PEG chain. The amine group can be conjugated to proteins through various chemistries, most commonly by reacting with N-hydroxysuccinimide (NHS) esters to form stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues) on the protein surface. The terminal hydroxyl group can be used for further modifications or to interact with surfaces. PEGylation, the process of attaching PEG chains to a protein, can improve the protein's solubility, stability, and pharmacokinetic properties.[1][2][]

Q2: What are the common causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifactorial issue that can arise from several sources:

  • Intermolecular Cross-linking: If the PEG reagent is not purely monofunctional and contains bifunctional impurities (e.g., di-NHS ester PEG), it can cross-link multiple protein molecules, leading to aggregation.[4]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[4]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from the optimal range for a specific protein can lead to partial unfolding and exposure of hydrophobic regions, promoting aggregation.[4][5]

  • PEG-Protein Interactions: While PEG is generally a protein stabilizer, the conjugation process itself or interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation.[4][6]

  • Poor Reagent Quality: The presence of impurities in the PEG reagent can lead to unintended side reactions and cross-linking.[4][5]

  • Partial Protein Unfolding: The addition of alcohols, even as part of the PEG reagent, can in some cases induce partial unfolding of local protein regions, which may trigger aggregation.[7]

Troubleshooting Guide

Problem: I am observing significant protein aggregation or precipitation after my this compound conjugation reaction. What steps can I take to troubleshoot this?

Here is a systematic approach to identify and resolve the cause of aggregation:

Step 1: Characterize the Aggregation

Before troubleshooting, it's crucial to characterize the nature and extent of the aggregation.

Analytical TechniquePrincipleInformation Gained
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Quantifies the amount of soluble monomer, dimer, and higher-order aggregates.[8][9]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to particle motion.Provides information on the size distribution of particles in solution, detecting the presence of large aggregates.[9]
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) Separates proteins based on molecular weight.Can visualize high molecular weight aggregates that may not enter the resolving gel.
Visual Inspection/Turbidity Measurement Simple observation or measurement of light scattering at a specific wavelength (e.g., 600 nm).Quick assessment of insoluble aggregate formation.[6]
Step 2: Optimize Reaction Conditions

Suboptimal reaction conditions are a frequent cause of aggregation. The following diagram illustrates a workflow for optimizing your conjugation reaction.

G cluster_optimization Optimization Workflow start Start: Aggregation Observed protein_conc Optimize Protein Concentration (e.g., 0.5-5 mg/mL) start->protein_conc peg_ratio Optimize PEG:Protein Molar Ratio (e.g., 1:1 to 20:1) protein_conc->peg_ratio buffer_cond Optimize Buffer Conditions (pH, Buffer Species) peg_ratio->buffer_cond temp_time Optimize Temperature & Time (e.g., 4°C vs. RT, 1-4 hours) buffer_cond->temp_time reagent_add Modify Reagent Addition (Stepwise vs. Bolus) temp_time->reagent_add end End: Aggregation Minimized reagent_add->end

Caption: Workflow for optimizing conjugation reaction conditions to minimize aggregation.

Detailed Recommendations for Optimization:

ParameterRecommendationRationale
Protein Concentration Test a range of lower protein concentrations (e.g., 0.5 - 5 mg/mL).Reduces the probability of intermolecular interactions that lead to aggregation.[4]
PEG:Protein Molar Ratio Titrate the molar excess of the PEG reagent. Start with a lower ratio (e.g., 3:1 or 5:1) and gradually increase.High concentrations of the PEG reagent can sometimes promote aggregation. Finding the optimal stoichiometry is key.[10]
Reaction Buffer pH Maintain a pH that ensures protein stability while allowing for efficient conjugation. For NHS ester chemistry, a pH range of 7.0-8.5 is typical.[5] Ensure the chosen pH is well away from the protein's isoelectric point (pI).At its pI, a protein has a net neutral charge and is often least soluble. Maintaining a pH at least one unit away from the pI can enhance solubility.
Buffer Species Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS-activated PEG. Phosphate-buffered saline (PBS) or borate (B1201080) buffers are common choices.Competitive reaction reduces conjugation efficiency and can complicate purification.
Temperature Perform the reaction at a lower temperature (e.g., 4°C).Slows down both the conjugation reaction and aggregation kinetics, potentially favoring the desired reaction pathway.[4]
Reaction Time Monitor the reaction over time and quench it once the desired degree of PEGylation is achieved to prevent further aggregation.Prolonged reaction times can increase the likelihood of aggregation.
Reagent Addition Add the activated PEG reagent stepwise in small aliquots over a period of time rather than all at once.[4]This can help to avoid localized high concentrations of the PEG reagent that might induce aggregation.
Step 3: Incorporate Stabilizing Excipients

If optimizing the primary reaction conditions is insufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.[4]

Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars & Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v)Act as protein stabilizers by being preferentially excluded from the protein surface, which favors the native, folded state.
Amino Acids Arginine, Glycine50-250 mMCan suppress protein aggregation by interacting with hydrophobic patches on the protein surface.[4]
Non-ionic Surfactants Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80)0.01-0.1% (v/v)Prevent surface-induced aggregation at air-liquid or solid-liquid interfaces.[4]
Step 4: Consider Alternative Strategies

If aggregation persists, it may be necessary to explore alternative approaches.

G cluster_alternatives Alternative Strategies start Persistent Aggregation site_specific Site-Specific PEGylation (e.g., Cys, unnatural amino acids) start->site_specific peg_chemistry Alternative PEG Chemistry (e.g., Maleimide, Click Chemistry) start->peg_chemistry peg_properties Modify PEG Properties (e.g., different length, branched) start->peg_properties protein_eng Protein Engineering (Mutate aggregation-prone residues) start->protein_eng end Improved Conjugate site_specific->end peg_chemistry->end peg_properties->end protein_eng->end

References

Optimizing molar ratio of Amino-PEG24-alcohol to protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the molar ratio of amino-PEG reagents to proteins for PEGylation.

Troubleshooting Guide

This guide addresses common issues encountered during protein PEGylation experiments in a question-and-answer format.

Question: After my PEGylation reaction, I see a low yield of the desired mono-PEGylated protein and a high amount of unreacted protein. What could be the cause?

Answer:

Several factors could contribute to a low yield of mono-PEGylated protein. Consider the following:

  • Suboptimal Molar Ratio: The molar ratio of PEG to protein is a critical parameter.[1][2] A low ratio may be insufficient to drive the reaction to completion. It is recommended to perform a series of reactions with varying molar ratios to determine the optimal condition.

  • Reaction Conditions:

    • pH: For targeting lysine (B10760008) residues, the pH should be near or slightly above the pKa of the ε-amino group (typically pH 8.0-9.5) to ensure the amino groups are deprotonated and thus nucleophilic.[3][4] For N-terminal specific PEGylation, a lower pH (around 5.0-7.0) can be used to exploit the lower pKa of the α-amino group compared to lysine residues.[1]

    • Temperature and Time: The reaction may not have proceeded to completion. Optimization of reaction time and temperature may be necessary. A common starting point is room temperature for 1-2 hours.

  • Protein Concentration: Low protein concentrations can slow down the reaction rate. Ensure your protein concentration is appropriate for the scale of your reaction.

  • Reagent Quality: Ensure the PEG reagent is not hydrolyzed or degraded. Use fresh or properly stored reagents.

Question: My PEGylation reaction resulted in a high proportion of di- and multi-PEGylated protein products. How can I increase the proportion of mono-PEGylated protein?

Answer:

The formation of multi-PEGylated species is a common issue, especially with proteins that have multiple reactive sites. To favor mono-PEGylation:

  • Decrease the Molar Ratio: A high molar excess of PEG reagent increases the likelihood of multiple PEG molecules attaching to a single protein. Reducing the PEG-to-protein molar ratio is the most direct way to control the extent of PEGylation.

  • Optimize Reaction Time: Shorter reaction times can limit the extent of the reaction, favoring the formation of mono-PEGylated products. Monitor the reaction over time to identify the optimal endpoint.

  • Control pH: As with low yield, pH plays a crucial role. For N-terminal specific mono-PEGylation, lowering the pH can increase selectivity for the N-terminus over lysine residues.

Question: I am observing protein aggregation and precipitation during my PEGylation reaction. What can I do to prevent this?

Answer:

Protein aggregation during PEGylation can be caused by several factors:

  • Reaction Conditions: The pH and buffer composition can affect protein stability. Ensure the chosen buffer and pH are optimal for your specific protein's stability. PEGylation at a pH where the protein is less stable can lead to aggregation.

  • Cross-linking: If using a bifunctional PEG reagent, intermolecular cross-linking can occur, leading to aggregation. Ensure you are using a monofunctional PEG reagent if you do not intend to cross-link.

  • Hydrophobicity: A high degree of PEGylation can sometimes increase the hydrophobicity of the protein surface, leading to aggregation in aqueous solutions.

  • Disulfide Bonds: For proteins with free cysteine residues, the reaction conditions (especially neutral to slightly alkaline pH) can promote the formation of disulfide-linked dimers and aggregates. Consider performing the reaction in the absence of oxygen or adding a reducing agent if disulfide bonding is not desired.

Question: How do I confirm the degree of PEGylation and the identity of my PEGylated products?

Answer:

Several analytical techniques can be used to characterize your PEGylated protein:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple and effective method to visualize the increase in molecular weight of the PEGylated protein. You will see distinct bands for the un-PEGylated protein, mono-PEGylated, di-PEGylated, etc.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylation significantly increases the hydrodynamic volume of a protein, allowing for the separation of different PEGylated species and unreacted protein.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide precise molecular weight information, allowing you to confirm the number of PEG chains attached to your protein.

  • NMR Spectroscopy: Proton NMR (¹H NMR) can be used to quantitatively determine the degree of PEGylation by integrating the signals from the PEG and the protein.

Frequently Asked Questions (FAQs)

What is the starting point for the molar ratio of Amino-PEG24-alcohol to protein?

A common starting point for PEGylation reactions is a PEG-to-protein molar ratio ranging from 1:1 to 5:1. However, the optimal ratio is highly dependent on the specific protein, the number of available reactive sites, and the desired degree of PEGylation. A design of experiments (DoE) approach, testing a range of molar ratios, is highly recommended to determine the optimal condition for your specific application.

How does the molecular weight of the PEG affect the optimal molar ratio?

The molecular weight of the PEG chain can influence the reaction efficiency. Larger PEG molecules can create steric hindrance, potentially slowing down the reaction and affecting the accessibility of other reactive sites on the protein surface. This may necessitate a higher molar excess or longer reaction times to achieve the desired degree of PEGylation.

What are the key parameters to consider when optimizing a PEGylation reaction?

The most important factors to consider for optimizing a PEGylation reaction include:

  • Protein concentration

  • PEG-to-protein molar ratio

  • Reaction pH

  • Temperature

  • Reaction time

  • Buffer composition

How can I achieve site-specific PEGylation?

Site-specific PEGylation can be achieved through several strategies:

  • N-terminal PEGylation: By controlling the reaction pH to be slightly acidic (pH 5.0-7.0), you can selectively target the N-terminal α-amino group, which is more reactive at lower pH than the ε-amino groups of lysine residues.

  • Thiol-reactive PEGylation: If your protein has a free cysteine residue, you can use a thiol-reactive PEG derivative (e.g., PEG-maleimide) to achieve site-specific modification.

  • Enzymatic Methods: Enzymes can be used to install a unique chemical handle onto the protein, which can then be specifically targeted by a PEG reagent.

  • Unnatural Amino Acid Incorporation: An unnatural amino acid with a unique reactive group can be incorporated into the protein, allowing for highly specific PEGylation at that site.

Experimental Protocols

General Protocol for Optimizing Molar Ratio of Amine-Reactive PEG to Protein

This protocol provides a general framework for optimizing the molar ratio for the PEGylation of a protein via its primary amines (lysine residues and N-terminus).

  • Protein Preparation:

    • Prepare the protein solution in a suitable reaction buffer (e.g., phosphate (B84403) buffer, borate (B1201080) buffer). The buffer should not contain primary amines (e.g., Tris).

    • The pH of the buffer should be optimized for the desired reactivity (e.g., pH 7.5-9.0 for lysine targeting, pH 5.0-7.0 for N-terminal targeting).

    • Ensure the protein concentration is accurately determined.

  • PEG Reagent Preparation:

    • Prepare a stock solution of the activated this compound (or other amine-reactive PEG) in the reaction buffer or a compatible solvent immediately before use to minimize hydrolysis.

  • PEGylation Reaction:

    • Set up a series of reactions with varying molar ratios of PEG to protein (e.g., 1:1, 2:1, 5:1, 10:1).

    • Add the calculated volume of the PEG stock solution to the protein solution while gently mixing.

    • Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 1-2 hours). It is advisable to take time points to monitor the progress of the reaction.

  • Reaction Quenching:

    • Stop the reaction by adding a quenching reagent that contains a primary amine (e.g., Tris buffer, glycine) to consume the excess activated PEG.

  • Analysis of PEGylation Products:

    • Analyze the reaction mixtures using SDS-PAGE and/or SEC-HPLC to determine the extent of PEGylation and the distribution of products (unreacted, mono-PEGylated, multi-PEGylated).

    • Based on the analysis, select the optimal molar ratio that provides the highest yield of the desired PEGylated product.

  • Purification:

    • Purify the desired PEGylated protein from the reaction mixture using chromatographic techniques such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).

Quantitative Data Summary

Study Protein PEG Reagent Optimal Molar Ratio (PEG:Protein) Outcome
El-Sayed et al. (2018)rhG-CSFmPEG-ALD (10, 20, 30 kDa)5:186% monoPEGylated protein
Fee et al. (2006)α-lactalbumin, β−lactoglobulin, BSAmPEG-SPA (2.4, 5.6, 22.5 kDa)Varied up to 8:1Studied the effect on hydrodynamic radius
Zaghmi et al. (2019)Glutamate Dehydrogenase (GDH)mPEG-propionaldehyde (0.5-20 kDa)Varied feed molar ratiosDetermined the degree of PEGylation by ¹H NMR

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Purification Protein_Prep Protein in Reaction Buffer Reaction_Setup Set up Reactions (Varying Molar Ratios) Protein_Prep->Reaction_Setup PEG_Prep Activated PEG Stock Solution PEG_Prep->Reaction_Setup Quench Quench Reaction Reaction_Setup->Quench Analysis Analyze Products (SDS-PAGE, SEC) Quench->Analysis Analysis->Reaction_Setup Iterate to Optimize Purification Purify Desired Product (IEX, SEC) Analysis->Purification

Caption: Workflow for optimizing the molar ratio in a protein PEGylation reaction.

molar_ratio_effect cluster_outcomes PEGylation Outcome Molar_Ratio PEG:Protein Molar Ratio Low_Ratio Low Molar Ratio Molar_Ratio->Low_Ratio Increases Optimal_Ratio Optimal Molar Ratio Molar_Ratio->Optimal_Ratio Increases High_Ratio High Molar Ratio Molar_Ratio->High_Ratio Increases Low_Yield Low Yield of PEGylated Protein Low_Ratio->Low_Yield High_Mono High Yield of Mono-PEGylated Protein Optimal_Ratio->High_Mono High_Multi High Yield of Multi-PEGylated Protein High_Ratio->High_Multi

Caption: Relationship between PEG:protein molar ratio and PEGylation outcome.

References

Technical Support Center: Purification of Amino-PEG24-alcohol Conjugates by SEC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Amino-PEG24-alcohol conjugates using Size Exclusion Chromatography (SEC).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound conjugates by SEC?

A1: The primary challenge lies in achieving adequate resolution between the desired conjugate, the unreacted this compound, and any unreacted small molecule or biomolecule that was intended for conjugation. The relatively small size of the PEG-24 linker means the hydrodynamic volume difference between the starting materials and the product can be minimal, making separation difficult.[1]

Q2: How do I select the appropriate SEC column for my this compound conjugate?

A2: Column selection is critical and depends on the molecular weight (MW) of your conjugate. For small molecule conjugates with a relatively low overall MW, a column with a small pore size and smaller particle size is recommended for higher resolution.[2][3] Columns with a fractionation range suitable for peptides and small proteins (e.g., 100–10,000 Da) are often a good starting point.[3]

Q3: Which detectors are best suited for monitoring the purification of this compound conjugates?

A3: A combination of detectors is often ideal. A UV/Vis detector is essential if your conjugate or the molecule it is attached to has a chromophore. A refractive index (RI) detector is useful for detecting the PEG component itself, which has a poor UV absorbance.[4] For more detailed characterization, a multi-angle light scattering (MALS) detector can provide information on the absolute molecular weight of the eluting species.

Q4: Can I use SEC for both analytical and preparative scale purification of my conjugate?

A4: Yes, SEC is applicable for both scales. Analytical SEC is used to assess purity and reaction completion, while preparative SEC is used to isolate the purified conjugate. For preparative scale, wider columns are used, and the sample loading can be increased. However, increasing the sample volume can decrease resolution, so a balance must be found.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the SEC purification of this compound conjugates.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution/Peak Overlap Inappropriate column choice (pore size too large).Select a column with a smaller pore size suitable for the low molecular weight range of your conjugate.
Flow rate is too high.Decrease the flow rate to allow for better equilibration and separation.
Sample volume is too large.For analytical separations, inject a smaller sample volume (typically <2% of the column volume).
Mobile phase is causing non-specific interactions.Optimize the mobile phase by adjusting the salt concentration or adding modifiers like arginine.
Peak Tailing Secondary hydrophobic or ionic interactions with the column matrix.Increase the ionic strength of the mobile phase (e.g., increase salt concentration). Add organic modifiers (e.g., acetonitrile, isopropanol) or arginine to the mobile phase.
The column is contaminated or old.Clean the column according to the manufacturer's instructions or replace it if necessary.
Low Recovery of Conjugate Adsorption of the conjugate to the column matrix.Modify the mobile phase to reduce non-specific binding (see "Peak Tailing" solutions). Consider a column with a different stationary phase material.
The conjugate is precipitating on the column.Ensure the mobile phase buffer is optimal for the solubility of your conjugate. Adjust pH or add solubilizing agents if necessary.
Ghost Peaks Contaminants in the sample or mobile phase.Filter all samples and mobile phases before use. Ensure high-quality solvents and salts.
Carryover from previous injections.Implement a robust needle and injector wash protocol between runs.
Irreproducible Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase for each set of experiments and ensure it is thoroughly degassed.
Fluctuations in column temperature.Use a column thermostat to maintain a constant temperature.
Column aging.Monitor column performance over time with a standard. Replace the column when performance degrades significantly.

Experimental Protocols

Protocol 1: Analytical SEC for Purity Assessment

This protocol provides a general method for assessing the purity of a crude this compound conjugate reaction mixture.

1. Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with UV and RI detectors.

  • SEC column with a low molecular weight fractionation range (e.g., 100 - 7,000 Da).

  • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4.

  • Crude conjugate reaction mixture.

  • 0.22 µm syringe filters.

2. Procedure:

  • System Preparation: Equilibrate the SEC system and column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved for both UV and RI detectors.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase. Filter the diluted sample through a 0.22 µm syringe filter.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution profile using both UV (at a wavelength appropriate for your conjugate) and RI detectors.

  • Analysis: Integrate the peaks corresponding to the conjugate, unreacted this compound, and other species. Calculate the relative peak areas to estimate the purity.

Protocol 2: Preparative SEC for Conjugate Purification

This protocol outlines a general method for purifying the this compound conjugate from the crude reaction mixture.

1. Materials:

  • Preparative HPLC or Fast Protein Liquid Chromatography (FPLC) system with a UV detector.

  • Preparative SEC column with a suitable fractionation range.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Crude conjugate reaction mixture.

  • Fraction collection tubes.

2. Procedure:

  • System Preparation: Equilibrate the preparative SEC system and column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the entire crude reaction mixture through a 0.22 µm filter.

  • Injection: Load the filtered sample onto the column. The injection volume can be up to 5% of the column volume for good resolution.

  • Elution: Elute the sample with the mobile phase at an optimized flow rate.

  • Fraction Collection: Collect fractions based on the UV chromatogram. The conjugate should elute before the smaller unreacted starting materials.

  • Purity Analysis: Analyze the collected fractions using the analytical SEC method described in Protocol 1 to identify the fractions containing the pure conjugate.

  • Pooling and Concentration: Pool the pure fractions and concentrate the sample if necessary using an appropriate method (e.g., centrifugal filtration, lyophilization).

Quantitative Data Summary

The following tables provide example data for SEC column selection and typical performance metrics.

Table 1: SEC Column Selection Guide for this compound Conjugates

Conjugate Molecular Weight (Da) Recommended Pore Size (Å) Recommended Particle Size (µm) Example Column Type
< 2,000100 - 1502.7 - 5Silica-based, high-resolution for small molecules/peptides
2,000 - 10,000150 - 3003 - 5Silica-based, for peptides and small proteins
> 10,000250 - 4505 - 10Silica- or polymer-based, for proteins

Table 2: Typical Analytical SEC Performance Metrics

Parameter Typical Value Significance
Resolution (Rs) > 1.5Indicates baseline separation between the conjugate and key impurities.
Tailing Factor (Tf) 0.9 - 1.2A value close to 1 indicates a symmetrical peak shape, free from secondary interactions.
Plate Count (N) > 10,000A higher plate count indicates better column efficiency and sharper peaks.
Recovery (%) > 90%High recovery indicates minimal sample loss due to adsorption to the column.

Visualizations

The following diagrams illustrate key workflows and concepts in the purification of this compound conjugates by SEC.

experimental_workflow Experimental Workflow for SEC Purification cluster_prep Preparation cluster_sec SEC Purification cluster_analysis Analysis & Final Product conjugation Conjugation Reaction filtration Sample Filtration conjugation->filtration injection Sample Injection filtration->injection equilibration Column Equilibration equilibration->injection elution Isocratic Elution injection->elution fraction_collection Fraction Collection elution->fraction_collection purity_check Purity Analysis (Analytical SEC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling final_product Purified Conjugate pooling->final_product

Caption: Workflow for the purification of this compound conjugates by SEC.

troubleshooting_logic Troubleshooting Logic for Poor Resolution start Poor Resolution in SEC Chromatogram check_column Is the column pore size appropriate for the MW of the conjugate? start->check_column change_column Select a column with a smaller pore size. check_column->change_column No check_flow_rate Is the flow rate too high? check_column->check_flow_rate Yes end Resolution Improved change_column->end reduce_flow_rate Decrease the flow rate. check_flow_rate->reduce_flow_rate Yes check_sample_volume Is the injection volume too large? check_flow_rate->check_sample_volume No reduce_flow_rate->end reduce_sample_volume Decrease the injection volume. check_sample_volume->reduce_sample_volume Yes optimize_mobile_phase Optimize mobile phase (e.g., adjust salt concentration, add modifiers). check_sample_volume->optimize_mobile_phase No reduce_sample_volume->end optimize_mobile_phase->end

Caption: A logical approach to troubleshooting poor resolution in SEC.

References

How to prevent hydrolysis of Amino-PEG24-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Amino-PEG24-alcohol to prevent its degradation, often referred to as hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a polyethylene (B3416737) glycol (PEG) derivative that contains a terminal primary amine group and a terminal hydroxyl group.[1][2][3] The hydrophilic PEG spacer enhances solubility in aqueous media.[1][3] The amino group can react with various functional groups such as carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes), making it a versatile tool for bioconjugation, drug delivery, surface modification, and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] The hydroxyl group allows for further derivatization.[1][2]

Q2: What does "hydrolysis" of this compound refer to?

While the ether bonds in the polyethylene glycol (PEG) backbone are generally stable to hydrolysis in aqueous solutions at room temperature, the term "hydrolysis" in the context of this compound can refer to several degradative processes:[6]

  • Oxidative Degradation of the PEG Chain: This is the primary degradation pathway for PEGs. It is accelerated by exposure to oxygen, elevated temperatures, and light, leading to chain cleavage and the formation of impurities like aldehydes and carboxylates.[6][7]

  • Reactions of the Terminal Amino Group: The primary amine is a reactive nucleophile. In solution, it can react with various components, leading to a loss of its intended reactivity. While not strictly hydrolysis of the amine itself, these reactions are a form of degradation.

  • Hydrolysis of Conjugates: If the amino group of the this compound has been used to form an amide bond with a carboxylic acid, this resulting amide linkage can be susceptible to hydrolysis under acidic or basic conditions, especially with heating.[8][9][10][11][12]

Q3: How should I store this compound to ensure its stability?

To prevent degradation, proper storage is crucial. For long-term stability, this compound should be stored in a dry, dark environment at -20°C.[1][2] For short-term storage, 0-4°C is acceptable.[1] It is also recommended to store the product under an inert atmosphere like nitrogen or argon to prevent oxidation.[13]

Q4: I need to use this compound in an aqueous solution. What precautions should I take?

When preparing aqueous solutions, it is best to use them on the same day.[2] If you need to store a stock solution, it is recommended to prepare aliquots in tightly sealed vials and store them at -20°C for up to one month.[2] Use non-amine-containing buffers, such as phosphate-buffered saline (PBS), at a pH between 7 and 9 for reactions involving the amine group.[14] Avoid buffers containing primary amines, like Tris or glycine, as they will compete for reaction with your substrate.[14]

Q5: How can I detect if my this compound has degraded?

Degradation of PEGs can be detected by a decrease in pH and an increase in the ionic strength of their solutions.[7][15] For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) with a charged aerosol detector (CAD) or mass spectrometer (MS) can be used to identify degradation products and quantify the purity of the reagent.[16]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results with a new batch of this compound. The previous batch may have degraded due to improper storage or handling.Review storage conditions of the old batch. Ensure the new batch is stored according to recommendations (see table below). Perform a quality control check on the new batch if possible.
Low conjugation efficiency of the amino group. The amino group may have been compromised due to reaction with atmospheric CO2 (forming a carbamate), oxidative damage, or reaction with aldehydes present as impurities.Always allow the container to warm to room temperature before opening to prevent moisture condensation.[13] Purge the container with an inert gas (nitrogen or argon) before sealing for storage.[13] Use freshly prepared solutions for conjugation reactions.
Visible change in the appearance of the product (e.g., discoloration). This can be a sign of significant degradation, potentially due to exposure to light or oxidation.[7]Do not use the product. Discard it and use a fresh, properly stored batch.
pH of the aqueous solution is lower than expected. Aging of PEGs can lead to the formation of acidic byproducts like carboxylates.[7][15]This indicates degradation of the PEG backbone. It is advisable to use a fresh vial of the reagent.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

Condition Solid Form (Long-Term) Solid Form (Short-Term) Aqueous Solution
Temperature -20°C0 - 4°C-20°C (for up to one month)
Atmosphere Dry, inert gas (Nitrogen or Argon)DryN/A (prepare fresh if possible)
Light In the darkIn the darkIn the dark
Container Tightly sealed vialTightly sealed vialTightly sealed aliquots

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Buffer

This protocol outlines a method to assess the stability of this compound in a common aqueous buffer over time.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • High-purity water

  • HPLC system with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)

  • Reversed-phase C18 HPLC column

  • Incubator or water bath set to 37°C

  • Sterile, tightly sealed vials

Procedure:

  • Preparation of Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature for at least 1 hour before opening.

    • Prepare a 10 mg/mL stock solution of this compound in PBS, pH 7.4.

  • Incubation:

    • Aliquot the stock solution into several sterile, tightly sealed vials.

    • One vial will be your "Time 0" sample. Analyze it immediately according to the analysis steps below.

    • Place the remaining vials in a 37°C incubator.

  • Time-Point Analysis:

    • At designated time points (e.g., 24, 48, 72 hours, 1 week), remove one vial from the incubator.

    • Analyze the sample using HPLC-CAD/MS.

  • HPLC-CAD/MS Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Develop a suitable gradient to separate the parent compound from potential degradation products (a common starting point is a linear gradient from 5% to 95% B over 30 minutes).

    • Injection Volume: 10 µL

    • Detection: Monitor the peak corresponding to this compound and look for the appearance of new peaks, which would indicate degradation products.

  • Data Interpretation:

    • Compare the chromatograms from each time point to the "Time 0" sample.

    • A decrease in the peak area of the parent compound and the emergence of new peaks over time indicate instability under the tested conditions.

Visualizations

Hydrolysis_Prevention_Workflow storage_temp Low Temperature (-20°C Long-Term) product Stable this compound storage_temp->product storage_light Protect from Light storage_light->product storage_atm Inert Atmosphere (Nitrogen/Argon) storage_atm->product handling_temp Equilibrate to Room Temp Before Opening handling_temp->product handling_solution Use Freshly Prepared Aqueous Solutions handling_solution->product handling_buffer Use Non-Amine Buffers (e.g., PBS, pH 7-9) handling_buffer->product degradation_oxidation Oxidation of PEG Chain degradation_reaction Unwanted Reactions of Amino Group

Caption: Workflow for preventing the degradation of this compound.

Troubleshooting_Logic start Poor Experimental Performance check_storage Review Storage Conditions: Temp, Light, Atmosphere? start->check_storage check_handling Review Handling Procedures: Aqueous Solution Age, Buffer Choice? check_storage->check_handling Correct improper_storage Action: Discard Old Batch, Use Fresh Stock Stored Correctly check_storage->improper_storage Incorrect improper_handling Action: Prepare Fresh Solutions in Appropriate Buffers check_handling->improper_handling Incorrect success Improved Performance check_handling->success Correct improper_storage->success improper_handling->success

Caption: Troubleshooting logic for poor experimental outcomes.

References

Technical Support Center: Enhancing the Solubility of Amino-PEG24-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Amino-PEG24-alcohol conjugates. Whether you are working with antibody-drug conjugates (ADCs), PROTACs, or other PEGylated biomolecules, this resource offers practical guidance to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

This compound is a heterobifunctional linker molecule featuring a primary amine group (-NH2) and a hydroxyl group (-OH) connected by a 24-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] The primary amine allows for covalent attachment to molecules with reactive carboxylic acids, activated NHS esters, or carbonyls.[1][2] The hydroxyl group can be used for further derivatization. The long, hydrophilic PEG chain is the key feature for improving the solubility and in vivo pharmacokinetics of the conjugated molecule.[3][]

Q2: How does the PEG chain in this compound improve the solubility of its conjugates?

The polyethylene glycol (PEG) chain enhances solubility primarily through its hydrophilic nature. The repeating ethylene (B1197577) oxide units of the PEG chain are highly solvated in aqueous environments, effectively creating a hydration shell around the linker and the attached payload.[5] This increased water solubility helps to prevent hydrophobic interactions between conjugate molecules, which can lead to aggregation and precipitation.[5][6]

Q3: What are the primary applications of this compound?

This compound is frequently used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[7][8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation through the ubiquitin-proteasome system.[7][9] The PEG linker in this context helps to improve the solubility and cell permeability of the PROTAC molecule.[3][10] It is also valuable in the creation of antibody-drug conjugates (ADCs) to improve their pharmacokinetic properties and reduce aggregation.[11]

Q4: Can the length of the PEG chain affect the properties of the conjugate?

Yes, the length of the PEG chain can significantly impact the conjugate's properties. Longer PEG chains generally lead to slower plasma clearance. However, there can be a threshold length beyond which further increases in chain length do not significantly alter clearance. The optimal PEG length often needs to be determined empirically for each specific conjugate to achieve the desired balance of solubility, stability, and biological activity.

Troubleshooting Guide: Solubility Issues with this compound Conjugates

This guide provides a systematic approach to troubleshooting common solubility problems encountered during and after the conjugation of this compound to your molecule of interest.

Problem 1: Precipitation or cloudiness observed during the conjugation reaction.
Possible Cause Recommended Solution
Poor solubility of the starting molecule. - Ensure your protein or small molecule is fully dissolved and stable in the reaction buffer before adding the this compound. - Consider performing a buffer screen to find the optimal pH and ionic strength for your molecule's solubility.
High concentration of reactants. - Reduce the concentration of one or both reactants. - Add the this compound solution to the protein solution slowly and with gentle agitation.[11]
Suboptimal buffer conditions. - Adjust the pH of the reaction buffer. The reactivity of the amine group is pH-dependent. - Avoid buffers containing primary amines (e.g., Tris), as they can compete with the conjugation reaction.[12] Use buffers like PBS, carbonate, or borate.[12]
Presence of organic co-solvents. - If using an organic co-solvent to dissolve one of the components, ensure it is miscible with the aqueous reaction buffer and that the final concentration does not cause precipitation of the protein.
Problem 2: The purified conjugate precipitates out of solution during storage or concentration.
Possible Cause Recommended Solution
The final conjugate is inherently poorly soluble in the storage buffer. - Perform a buffer exchange into a formulation buffer with a different pH or ionic strength. - Add solubility-enhancing excipients such as arginine, polysorbate, or sucrose.
High concentration of the conjugate. - Determine the maximum soluble concentration of your conjugate in the chosen buffer. - If high concentrations are required, a more extensive formulation development effort may be necessary.
Instability leading to aggregation over time. - Store the conjugate at a lower temperature (e.g., -80°C) as a frozen aliquot. - Include cryoprotectants like glycerol (B35011) if freezing. - Perform stability studies at different temperatures to understand the degradation profile.
Residual impurities from the reaction. - Ensure the purification method effectively removes unreacted starting materials and byproducts. - Consider an additional purification step, such as size-exclusion chromatography, to remove small molecule impurities.

Experimental Protocols

Protocol 1: General Method for Resolubilizing a Precipitated this compound Conjugate

This protocol provides a general workflow for attempting to resolubilize a precipitated conjugate. The optimal conditions will need to be determined empirically for each specific conjugate.

  • Separation of the Precipitate:

    • Centrifuge the sample containing the precipitated conjugate at 14,000 x g for 5-10 minutes at 4°C.

    • Carefully remove the supernatant.

  • Initial Resolubilization Attempt:

    • Add a small volume of the original storage buffer to the pellet.

    • Gently pipette up and down to resuspend the pellet. Avoid vigorous vortexing which can promote further aggregation.

    • If the precipitate does not dissolve, proceed to the next step.

  • Screening of Resolubilization Buffers:

    • Aliquot the precipitate into several tubes.

    • To each tube, add a different resolubilization buffer. Good starting points include:

      • Buffers with varying pH (e.g., one pH unit above and below the original buffer).

      • Buffers with different ionic strengths (e.g., 50 mM, 150 mM, 500 mM NaCl).

      • Buffers containing solubility-enhancing excipients (e.g., 0.1-1 M Arginine, 0.01-0.1% Polysorbate 20/80, 5-10% Sucrose).

    • Incubate the samples with gentle agitation at 4°C for 1-2 hours.

  • Assessing Solubilization:

    • After incubation, centrifuge the tubes again as in step 1.

    • Measure the protein concentration in the supernatant (e.g., by UV-Vis spectroscopy at 280 nm) to quantify the extent of resolubilization.

  • Buffer Exchange:

    • Once a suitable resolubilization buffer is identified, the entire batch of the precipitated conjugate can be resolubilized in that buffer.

    • Perform a buffer exchange into the new formulation buffer using dialysis or a desalting column to ensure the conjugate is stable in the new buffer system.

Protocol 2: Screening for Optimal Buffer Conditions to Prevent Precipitation

This protocol is designed for screening different buffer conditions to identify a formulation that maintains the solubility of the this compound conjugate at the desired concentration.

  • Prepare a Concentrated Stock of the Conjugate:

    • Purify the conjugate and concentrate it to a concentration higher than the target final concentration.

  • Prepare a Panel of Formulation Buffers:

    • Prepare a range of buffers with varying pH, ionic strength, and excipients as described in Protocol 1, step 3.

  • Dilution and Incubation:

    • In a multi-well plate or microcentrifuge tubes, dilute the concentrated conjugate stock into each of the formulation buffers to the target final concentration.

    • Incubate the samples under relevant conditions (e.g., 4°C for storage, or 37°C for accelerated stability studies) for a set period (e.g., 24 hours).

  • Analysis of Solubility:

    • After incubation, visually inspect each sample for precipitation or turbidity.

    • For a more quantitative analysis, measure the absorbance at 600 nm to assess turbidity.

    • Centrifuge the samples and measure the protein concentration in the supernatant to determine the amount of soluble conjugate remaining.

  • Selection of Optimal Buffer:

    • The buffer that results in the lowest turbidity and the highest concentration of soluble conjugate is the most suitable formulation buffer.

Quantitative Data

The length of the PEG linker can have a significant impact on the pharmacokinetic properties of a conjugate. The following table provides an example of how PEG chain length can influence the clearance of an antibody-drug conjugate (ADC).

PEG Chain Length (Number of Ethylene Glycol Units) Clearance (mL/day/kg)
0High (Specific value is model-dependent)
4Moderately High
8Low
12Low
24Low

This data is illustrative and the specific clearance values will vary depending on the antibody, the conjugated payload, and the animal model used. A clear relationship is often observed where longer PEG chains result in slower clearance, with a potential threshold beyond which clearance is not significantly impacted.

Visualizations

Targeted Protein Degradation via the Ubiquitin-Proteasome Pathway

This compound is a key component in many PROTACs, which utilize the cell's natural protein degradation machinery. The following diagram illustrates this pathway.

Ubiquitin_Proteasome_Pathway E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Transfers Ub AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ligase E2->E3 TernaryComplex Ternary Complex (POI-PROTAC-E3) E2->TernaryComplex Recruits E3->TernaryComplex Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 Activates POI Protein of Interest (Target) POI->TernaryComplex PROTAC PROTAC (with this compound linker) PROTAC->E3 Binds PROTAC->POI Binds PROTAC->TernaryComplex PolyUb_POI Polyubiquitinated Protein TernaryComplex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Targeted for Degradation Proteasome->Ub Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Targeted protein degradation by a PROTAC molecule.
Troubleshooting Workflow for Conjugate Precipitation

When faced with a precipitated this compound conjugate, a systematic approach is crucial. The following workflow provides a logical decision tree to guide your troubleshooting efforts.

Troubleshooting_Workflow Start Precipitate Observed in Conjugate Sample Centrifuge Centrifuge to separate precipitate and supernatant Start->Centrifuge AnalyzeSupernatant Analyze supernatant: - Concentration - Purity (SDS-PAGE, SEC) Centrifuge->AnalyzeSupernatant IsPrecipitateTheConjugate Is the precipitate the conjugate? AnalyzeSupernatant->IsPrecipitateTheConjugate ResolubilizationScreen Perform resolubilization screen: - pH variation - Ionic strength variation - Add excipients (e.g., Arginine) IsPrecipitateTheConjugate->ResolubilizationScreen Yes ImpurityIssue Precipitate is likely an impurity: - Review conjugation reaction - Optimize purification protocol IsPrecipitateTheConjugate->ImpurityIssue No Success Successful Resolubilization: Buffer exchange into optimal formulation buffer ResolubilizationScreen->Success Soluble Failure Resolubilization Fails: Consider re-synthesis under different conditions or re-evaluate conjugate design ResolubilizationScreen->Failure Insoluble

A decision tree for troubleshooting conjugate precipitation.

References

Strategies to increase the stability of Amino-PEG24-alcohol conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG24-alcohol and its bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of your PEGylated molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a heterobifunctional linker. Its primary amine (-NH2) group is typically reacted with a target molecule (e.g., a protein, peptide, or small molecule drug) that has a compatible functional group, such as a carboxylic acid or an activated ester (e.g., NHS ester), to form a stable amide bond. The terminal alcohol (-OH) group can be used for further derivatization or may remain as a terminal group, influencing the overall properties of the conjugate.

Q2: How does the terminal hydroxyl group on the PEG chain affect conjugate stability compared to a methoxy-capped PEG?

A2: The terminal hydroxyl group can have a dual effect. On one hand, it is a potential site for oxidation, which can lead to the degradation of the PEG chain. The most accepted pathway involves the oxidation of the terminal hydroxyl group to an aldehyde and then a carboxylic acid, which can be followed by the cleavage of the ether bond, shortening the PEG chain.[1] On the other hand, some studies suggest that conjugates with hydroxyl-terminated PEGs may be less immunogenic than those with the more common methoxy-terminated PEGs.[2][3]

Q3: What are the most common causes of instability in this compound conjugates?

A3: Instability typically arises from two main sources:

  • Hydrolysis of the Linkage: The stability of the bond connecting the PEG linker to your molecule is critical. While amide bonds formed from reacting the amino group with an NHS ester are generally stable, other linkages can be more susceptible to hydrolysis.

  • Degradation of the PEG Chain: The poly(ethylene glycol) backbone itself can degrade, primarily through oxidation. This can be initiated by exposure to heat, light, or transition metal ions.[1] The terminal alcohol group is a potential initiation site for oxidation.

Q4: How should I store and handle the this compound reagent to ensure its activity?

A4: Proper storage and handling are critical. It is recommended to:

  • Store the reagent at -20°C or lower under an inert atmosphere, such as argon or nitrogen.

  • Keep the product in a desiccated environment, as the reagent is sensitive to moisture.

  • Protect the reagent from light.

  • Before use, allow the vial to warm slowly to room temperature before opening to prevent moisture condensation, which can compromise the reagent's reactivity.

Troubleshooting & Optimization Guide

This guide addresses common issues encountered during the synthesis and handling of this compound conjugates.

Problem 1: Low or No Conjugation Yield
Potential Cause Recommended Solution Supporting Rationale
Inactive this compound Reagent Ensure the PEG reagent has been stored correctly (at -20°C, under inert gas, desiccated). Equilibrate to room temperature before opening to prevent moisture condensation.The primary amine group is reactive and can be compromised by moisture and oxidation.
Use of Amine-Containing Buffers Use an amine-free buffer such as MES, HEPES, or phosphate (B84403) buffer (PBS) for the conjugation reaction.Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with your activated substrate (e.g., NHS-ester).
Incorrect Reaction pH For reactions with NHS esters, maintain a pH between 7.2 and 8.5 for optimal efficiency.While the reaction proceeds faster at higher pH, the hydrolysis of the NHS ester also accelerates. A pH range of 7.2-8.5 is a good compromise between these two factors.
Insufficient Molar Ratio of Reactants Increase the molar excess of the this compound linker relative to the target molecule. A starting point is often a 5- to 20-fold molar excess.A higher molar excess can help drive the reaction to completion, especially for dilute protein solutions.
Hydrolysis of Activated Molecule (e.g., NHS-ester) Prepare the activated molecule solution immediately before starting the conjugation. Perform the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis.NHS esters are highly susceptible to hydrolysis in aqueous solutions. Their half-life can be short, especially at higher pH values.
Problem 2: Aggregation or Precipitation During Conjugation
Potential Cause Recommended Solution Supporting Rationale
Poor Solubility of the Linker Prepare a concentrated stock solution of the this compound in a water-miscible organic solvent (e.g., DMSO, DMF). Add this stock solution dropwise to the reaction mixture with gentle stirring.This prevents high local concentrations of the linker, which can cause it to precipitate out of the aqueous reaction buffer. Keep the final organic solvent concentration below 10% to avoid denaturing protein targets.
Change in Protein/Molecule Properties The addition of the PEG chain can alter the solubility characteristics of the target molecule. Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for the conjugate's solubility.PEGylation increases the hydrodynamic radius and can mask charges on the surface of a protein, potentially leading to aggregation if the conjugate is not in a suitable buffer.
High Reaction Concentration Perform the conjugation reaction at a lower concentration of the target molecule.High concentrations of reactants can sometimes lead to aggregation, especially if the molecules have a tendency to self-associate.

Experimental Protocols

Protocol 1: General Procedure for Conjugation to an NHS-Activated Molecule
  • Buffer Preparation: Prepare a suitable amine-free buffer, such as 1X PBS (Phosphate Buffered Saline) at pH 7.4. Ensure all buffers are degassed to minimize oxidation.

  • Reagent Preparation:

    • Dissolve your NHS-activated molecule in the reaction buffer immediately before use.

    • Allow the vial of this compound to equilibrate to room temperature. Prepare a stock solution (e.g., 100 mg/mL) in the reaction buffer or a suitable organic solvent like DMSO.

  • Conjugation Reaction:

    • To your NHS-activated molecule solution, add a 5- to 20-fold molar excess of the this compound stock solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 30 minutes.

  • Purification: Purify the conjugate from excess PEG reagent and reaction byproducts using an appropriate method, such as Size-Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC).

Protocol 2: Stability Assessment by HPLC

A stability-indicating HPLC method is crucial for determining the shelf-life of your conjugate.

  • Methodology:

    • Column: A C8 or C18 reversed-phase column is often suitable for small molecule conjugates. For protein conjugates, Size-Exclusion Chromatography (SEC) is preferred to monitor for aggregation and fragmentation.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with an additive like 0.1% formic acid or trifluoroacetic acid is a common starting point for RP-HPLC. For SEC, a buffered saline solution is typically used.

    • Detection: A Charged Aerosol Detector (CAD) is highly effective for detecting PEG and its conjugates as they lack a strong UV chromophore.[4][5] Mass Spectrometry (MS) can be coupled to the HPLC to identify degradation products.[4]

  • Forced Degradation Study: To identify potential degradation pathways, subject the conjugate to stress conditions:

    • Acid/Base Hydrolysis: Incubate the conjugate in solutions of 0.1 M HCl and 0.1 M NaOH.

    • Oxidation: Treat the conjugate with a solution of 3% hydrogen peroxide.

    • Thermal Stress: Incubate the conjugate at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose the conjugate to UV light.

  • Analysis:

    • Run samples from each stress condition on the HPLC system.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the main conjugate peak.

    • The method is considered "stability-indicating" if the degradation products are well-resolved from the parent conjugate peak.

Quantitative Data Summary

The stability of a conjugate is highly dependent on the specific molecule and the linkage chemistry. The following table provides representative data on the stability of different linkages commonly formed with amine-terminated PEGs.

Linkage TypeChemistry ExamplepH StabilityOxidative StabilityGeneral Comments
Amide Amine + NHS EsterGenerally stable from pH 4-9StableThis is one of the most stable and common linkages for bioconjugation.
Secondary Amine Amine + Aldehyde (reductive amination)Very stableStableThe intermediate Schiff base is unstable and must be reduced to form the stable secondary amine.
Thiourea Amine + IsothiocyanateStableStableAnother robust linkage option for conjugation.
Ester (in PEG backbone) Cleavable LinkerSusceptible to hydrolysis, especially at higher pHStableSometimes intentionally designed into the PEG chain to create a biodegradable linker.[6]

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Reagent_Prep Prepare Amine-Free Buffer (e.g., PBS, pH 7.4) Target_Prep Dissolve Target Molecule (with activated ester) Mix Mix Target and PEG Reagent (5-20x molar excess of PEG) Reagent_Prep->Mix PEG_Prep Dissolve this compound Target_Prep->Mix PEG_Prep->Mix Incubate Incubate (1-2h @ RT or O/N @ 4°C) Mix->Incubate Gentle Stirring Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (e.g., SEC/RP-HPLC) Quench->Purify Analyze Analyze Purity & Stability (HPLC, MS, SDS-PAGE) Purify->Analyze

Caption: A general workflow for the conjugation of this compound.

Degradation_Pathways cluster_hydrolysis Linkage Hydrolysis cluster_oxidation PEG Chain Oxidation Conjugate Molecule-NH-CO-PEG24-OH Hydrolysis_Products Molecule-NH2 + HOOC-PEG24-OH Conjugate->Hydrolysis_Products H2O, pH extremes (if linkage is unstable) Oxidation_Start Oxidation at Terminal Alcohol or Ether Linkage Conjugate->Oxidation_Start O2, light, heat, metal ions Chain_Scission Chain Scission Products (Shorter PEG fragments) Oxidation_Start->Chain_Scission

Caption: Primary degradation pathways for this compound conjugates.

Troubleshooting_Logic rect_node rect_node Start Low Conjugation Yield? Check_Buffer Amine-free buffer (e.g., PBS)? Start->Check_Buffer Check_Buffer->rect_node No Change to amine-free buffer Check_pH pH 7.2 - 8.5? Check_Buffer->Check_pH Yes Check_pH->rect_node No Adjust pH Check_Reagents Reagents fresh & stored correctly? Check_pH->Check_Reagents Yes Check_Reagents->rect_node No Use fresh reagents Check_Ratio Increase molar excess of PEG? Check_Reagents->Check_Ratio Yes Check_Ratio->rect_node Yes Optimize other conditions (temp, time)

Caption: A logical workflow for troubleshooting low conjugation yield.

References

Technical Support Center: Post-Conjugation Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists encountering challenges with the removal of unreacted Amino-PEG24-alcohol following a bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most effective method for removing unreacted this compound from my reaction mixture?

Choosing the right purification method is critical for obtaining a pure conjugate, free from residual reagents. The selection depends on several factors, including the size and physicochemical properties of your target biomolecule (e.g., protein, antibody, nanoparticle), the scale of your experiment, and the required final purity. The most common techniques exploit the significant size difference between the typically large conjugated biomolecule and the small this compound molecule.

Commonly used methods include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and membrane-based techniques like Dialysis and Tangential Flow Filtration (TFF).[][2][3] SEC is often a primary choice due to its effectiveness in separating molecules based on their hydrodynamic radius.[][3] IEX is useful when the PEGylation process alters the surface charge of the biomolecule.[][4] Dialysis and TFF are scalable and cost-effective methods for removing small molecules like unreacted PEG reagents.[2][5]

Q2: Which purification technique should I select based on my experimental needs?

To help you decide, the following table summarizes the key characteristics of the most effective purification methods for removing small, unreacted PEG linkers.

Method Principle of Separation Primary Advantages Common Challenges Best Suited For
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume (size).[][6]Highly effective for separating large conjugates from small, unreacted PEG.[][3] Provides good resolution.[6]Potential for sample dilution; column capacity can limit scale-up.[3]Analytical and preparative scale; when high purity is essential.
Ion Exchange Chromatography (IEX) Separates molecules based on differences in surface charge.[]Can separate PEGylated species from the native protein and positional isomers.[]Effectiveness can decrease with higher degrees of PEGylation due to charge shielding.[2]Purifying conjugates where PEGylation significantly alters the pI of the biomolecule.
Dialysis / Ultrafiltration Uses a semi-permeable membrane with a specific Molecular Weight Cutoff (MWCO) to separate molecules by size.[2][7]Simple, cost-effective, and easily scalable.[2][5] Good for buffer exchange.Slower than chromatography; potential for sample loss due to non-specific binding to the membrane.[7] Requires a large volume of buffer.Removing small molecules from much larger biomolecules; large-scale preparations.
Tangential Flow Filtration (TFF) A rapid form of ultrafiltration where the sample flows tangentially across the membrane surface, minimizing fouling.[5][8]Fast, scalable, and efficient for concentrating samples and removing small molecules.[5][8]Requires specialized equipment; potential for shear stress on sensitive biomolecules.Large-scale industrial processes; rapid buffer exchange and concentration.[8]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.[9]Can be a useful polishing step after IEX.[10]Lower capacity and resolution compared to IEX or SEC for PEGylated proteins.[]Specific cases where PEGylation significantly alters the hydrophobicity of the target molecule.

Troubleshooting and Experimental Protocols

Q3: My purification by Size Exclusion Chromatography (SEC) is yielding poor separation. What can I do?

Poor resolution in SEC can be frustrating. It often results from improper column selection, non-optimal running conditions, or interactions between the sample and the chromatography matrix.

Troubleshooting Steps:

  • Verify Column Choice: Ensure the fractionation range of your SEC column is appropriate for separating your large conjugate from the small this compound. A column with a smaller pore size is generally better for this type of separation.

  • Optimize Flow Rate: A lower flow rate can often improve resolution by allowing more time for molecules to diffuse into and out of the stationary phase pores.[11]

  • Check for Secondary Interactions: Unwanted ionic or hydrophobic interactions between your conjugate and the column matrix can cause peak tailing or broadening. Try increasing the salt concentration of your mobile phase (e.g., to 150-500 mM NaCl) to minimize these effects.

  • Sample Concentration: Overloading the column can lead to poor peak shape and resolution. Try injecting a smaller, more concentrated sample volume.

Experimental Protocol: SEC for Removing Unreacted this compound

This protocol is designed for the preparative separation of a PEGylated protein from the unreacted linker.

  • Column and Buffer Preparation:

    • Select a desalting or size exclusion column (e.g., Sephadex G-25) with a molecular weight exclusion limit appropriate for your conjugate.[12]

    • Equilibrate the column with at least 2-3 column volumes of a suitable, filtered, and degassed buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Sample Preparation:

    • Centrifuge your conjugation reaction mixture to remove any precipitated material.

    • If necessary, concentrate the sample to a volume that is typically 1-5% of the total column volume for optimal resolution.

  • Chromatography:

    • Load the prepared sample onto the equilibrated column.

    • Begin elution with the equilibration buffer at a pre-determined flow rate (refer to the column manufacturer's guidelines).

    • Collect fractions as the sample elutes from the column. The larger, conjugated biomolecule will elute first, followed by the smaller, unreacted this compound.

  • Analysis:

    • Analyze the collected fractions using UV-Vis spectroscopy (e.g., at 280 nm for proteins) to identify the fractions containing your purified conjugate.

    • Pool the relevant fractions containing the purified product.

Q4: I am losing my product during dialysis/ultrafiltration. How can I prevent this?

Product loss during dialysis or ultrafiltration is a common issue, often related to the choice of membrane or non-specific binding.

Troubleshooting Steps:

  • Select the Correct MWCO: The Molecular Weight Cutoff (MWCO) of the dialysis membrane is critical. To retain your conjugate while allowing the small this compound (MW ≈ 1.2 kDa) to pass through, choose a membrane with an MWCO that is at least 5-10 times smaller than the molecular weight of your conjugate but significantly larger than the unreacted PEG. For example, if your protein conjugate is 50 kDa, a 10 kDa MWCO membrane is a suitable choice.[7]

  • Minimize Non-Specific Binding: Some biomolecules can adsorb to the surface of the dialysis membrane. If you suspect this is happening, consider using a membrane made from a different material (e.g., regenerated cellulose) or adding a small amount of a non-ionic surfactant to your buffer.

  • Avoid Over-Concentration: During ultrafiltration, excessive concentration can lead to product aggregation and precipitation on the membrane surface. Monitor the concentration process and avoid concentrating the sample to the point of insolubility.

Experimental Protocol: Dialysis for Removing Unreacted this compound

This protocol is effective for removing small molecule impurities from larger biomolecules at a lab scale.

  • Membrane Preparation:

    • Select a dialysis tubing or cassette with an appropriate MWCO (e.g., 3-10 kDa).

    • Prepare the dialysis membrane according to the manufacturer's instructions, which may involve rinsing with DI water.

  • Sample Loading:

    • Load your conjugation reaction mixture into the dialysis tubing/cassette, ensuring to leave some headspace to accommodate potential osmotic changes.

    • Securely clamp or seal the tubing/cassette.

  • Dialysis:

    • Immerse the sealed sample in a beaker containing a large volume of dialysis buffer (at least 100-200 times the sample volume).[7]

    • Place the beaker on a magnetic stir plate and add a stir bar to facilitate efficient diffusion.[7]

    • Perform the dialysis at a controlled temperature, typically 4°C, to maintain the stability of the biomolecule.

  • Buffer Exchange:

    • For efficient removal of the unreacted PEG, change the dialysis buffer at least three times over a period of 24-48 hours. A common schedule is to change the buffer after 4 hours, then again after another 8-12 hours, and finally dialyzing overnight.

  • Sample Recovery:

    • Carefully remove the dialysis tubing/cassette from the buffer.

    • Open the tubing/cassette and gently recover the purified conjugate using a pipette.

Purification Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy after your conjugation reaction.

G cluster_0 start Post-Conjugation Reaction Mixture decision1 Is the Conjugate Significantly Larger than This compound? start->decision1 decision2 What is the Purification Scale? decision1->decision2 Yes decision3 Does PEGylation Alter the Net Charge? decision1->decision3 No method_sec Size Exclusion Chromatography (SEC) decision2->method_sec Lab / Analytical method_dialysis Dialysis / TFF decision2->method_dialysis Preparative / Large-Scale method_iex Ion Exchange Chromatography (IEX) decision3->method_iex Yes no_option Consider Alternative Methods (e.g., HIC, RP-HPLC) decision3->no_option No end_product Purified Conjugate method_sec->end_product method_dialysis->end_product method_iex->end_product

Caption: Decision-making workflow for post-conjugation purification.

References

Impact of buffer conditions on Amino-PEG24-alcohol reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Amino-PEG24-alcohol in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the optimal pH for reacting this compound with NHS esters?

The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines, such as the one in this compound, is between 7.2 and 8.5.[1][2][3] The reaction's pH is a critical factor, with the ideal range for efficient conjugation being pH 8.3-8.5.[4][5][6][7] At a lower pH, the amino group is protonated (-NH3+), rendering it non-reactive.[2][5][6][7] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[1][2][5]

Q2: Which buffers are recommended for reactions with this compound and NHS esters?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the this compound for reaction with the NHS ester.[1][2]

Recommended Buffers:

  • Phosphate-buffered saline (PBS)[2][3]

  • Carbonate-bicarbonate buffers[1][2]

  • HEPES buffers[1][2]

  • Borate buffers[1][2]

A 0.1 M sodium bicarbonate solution or 0.1 M phosphate (B84403) buffer at a pH of 8.3-8.5 are commonly used.[4][5][7]

Incompatible Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane)[1][2]

  • Glycine[1][2]

If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before initiating the conjugation reaction.[2]

Q3: My conjugation yield is low. What are the potential causes and solutions?

Low conjugation yield is a common issue that can arise from several factors. Below is a troubleshooting guide to help identify and resolve the problem.

Potential CauseRecommended Solution
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[2] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[2]
Presence of Amine-Containing Buffers Ensure that the reaction buffer is free of primary amines like Tris or glycine, which compete with the target reaction.[1][2] If necessary, perform a buffer exchange.
NHS Ester Hydrolysis The NHS ester is moisture-sensitive and can hydrolyze, rendering it non-reactive.[2][3] Always allow the NHS ester reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] Prepare fresh solutions of the NHS ester in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use.[2] Avoid repeated freeze-thaw cycles of stock solutions.[2]
Low Reactant Concentration The rate of hydrolysis is a more significant competitor in dilute reactant solutions.[1][2] If possible, increase the concentration of your protein or this compound. A typical protein concentration for labeling is 1-10 mg/mL.[7]
Insufficient Molar Excess of NHS Ester An insufficient amount of the NHS ester will lead to incomplete conjugation. A 5 to 20-fold molar excess of the NHS ester over the amine-containing molecule is a common starting point.[8] However, the optimal ratio may need to be determined empirically for your specific molecules.
Suboptimal Reaction Time and Temperature NHS-ester reactions are typically performed for 0.5 to 4 hours at room temperature or 4°C.[1] Longer incubation times, such as overnight on ice, can also be used.[4][6] You may need to optimize the reaction time and temperature for your specific application.

Q4: How does the stability of the NHS ester affect the reaction with this compound?

The stability of the NHS ester is highly dependent on pH due to the competing reaction of hydrolysis.[1][3] As the pH increases, the rate of hydrolysis accelerates, which can significantly reduce the amount of active NHS ester available to react with the this compound.[1]

Table 1: Half-life of NHS Esters in Aqueous Solution at Different pH Values

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[1][9]
8.0Room Temperature210 minutes[10][11]
8.5Room Temperature180 minutes[10][11]
8.6410 minutes[1][9]
9.0Room Temperature125 minutes[10][11]

This table highlights the importance of maintaining the recommended pH range and using the NHS ester promptly after it is reconstituted.

Experimental Protocols

Protocol: General Procedure for Conjugating this compound to an NHS Ester-Activated Molecule

This protocol provides a general guideline for the conjugation reaction. The optimal conditions may vary depending on the specific molecules being used and should be determined empirically.

Materials:

  • This compound

  • NHS ester-activated molecule (e.g., protein, peptide, or other biomolecule)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5, or 0.1 M sodium bicarbonate, pH 8.3-8.5)[4][5][7]

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)[1]

  • Purification column (e.g., size-exclusion chromatography)[12]

Procedure:

  • Buffer Preparation: Prepare the desired amine-free reaction buffer and ensure the pH is within the optimal range (7.2-8.5).

  • Reactant Preparation:

    • Dissolve the this compound in the reaction buffer to the desired concentration.

    • If the molecule to be conjugated is not already in the reaction buffer, perform a buffer exchange using dialysis or a desalting column.[2] Adjust the concentration to 1-10 mg/mL.[7]

  • NHS Ester Solution Preparation: Immediately before use, allow the vial of the NHS ester-activated molecule to warm to room temperature.[2] Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF and then dilute it in the reaction buffer.[5][6] Do not prepare stock solutions for long-term storage.[13]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10 to 50-fold) of the dissolved NHS ester to the this compound solution.[14]

    • Gently mix the reaction components.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[14][15] The optimal time may vary.

  • Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.[16] This will react with any excess NHS ester.

  • Purification: Remove the excess, unreacted reagents and byproducts (like N-hydroxysuccinimide) from the conjugated product using a suitable purification method such as size-exclusion chromatography or dialysis.[4][12]

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_peg Dissolve this compound in Reaction Buffer mix Mix Reactants prep_peg->mix prep_nhs Dissolve NHS Ester in DMSO/DMF then Buffer prep_nhs->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify end End purify->end start Start start->prep_peg start->prep_nhs

Caption: Experimental workflow for the conjugation of this compound.

Troubleshooting_Workflow start Low Conjugation Yield check_ph Is pH between 7.2-8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_nhs Was NHS ester freshly prepared? check_buffer->check_nhs Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No check_conc Are reactant concentrations adequate? check_nhs->check_conc Yes prepare_fresh_nhs Use fresh NHS ester check_nhs->prepare_fresh_nhs No increase_conc Increase reactant concentrations check_conc->increase_conc No success Yield Improved check_conc->success Yes adjust_ph->start buffer_exchange->start prepare_fresh_nhs->start increase_conc->start

Caption: Troubleshooting guide for low conjugation efficiency.

Competing_Reactions cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) NHS_Ester NHS Ester Amine This compound (R-NH2) NHS_Ester->Amine Water Water (H2O) NHS_Ester->Water Conjugate Stable Amide Bond (R-NH-CO-R') Amine->Conjugate Optimal at pH 7.2-8.5 Inactive_Ester Inactive Carboxylic Acid Water->Inactive_Ester Increases with pH > 8.5

Caption: Competing reactions in NHS ester chemistry.

References

Validation & Comparative

A Head-to-Head Comparison of Amino-PEG24-alcohol and Maleimide Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and toxicity. This guide provides an objective comparison of two distinct linker technologies: the hydrophilic Amino-PEG24-alcohol linker and the conventional hydrophobic maleimide (B117702) linker. By examining their chemical properties, impact on ADC characteristics, and performance in preclinical models, this document aims to provide the necessary data to inform linker selection in ADC development.

Executive Summary: Key Differences

FeatureThis compound LinkerMaleimide Linker (e.g., SMCC)
Hydrophilicity HighLow
ADC Solubility Increased, reduced aggregationCan lead to aggregation, especially with hydrophobic payloads
Drug-to-Antibody Ratio (DAR) Higher DARs are often achievable without compromising stability[1]High DARs can increase hydrophobicity and aggregation[1]
In Vivo Half-Life Can be significantly extended[2]Generally shorter half-life compared to PEGylated counterparts[2]
Plasma Stability HighSusceptible to retro-Michael reaction, leading to premature drug release[3]
Off-Target Toxicity Can be reduced due to improved pharmacokinetics and stabilityPremature drug release can lead to off-target toxicity

In-Depth Performance Comparison

The choice between a hydrophilic, long-chain PEG linker like this compound and a more traditional hydrophobic maleimide linker such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) has significant implications for the therapeutic index of an ADC.

Physicochemical Properties and Stability

The incorporation of a 24-unit polyethylene (B3416737) glycol (PEG) chain in the this compound linker imparts significant hydrophilicity to the ADC. This is particularly advantageous when working with hydrophobic payloads, as it can mitigate the tendency for aggregation, which is a common challenge with hydrophobic drug-linkers like SMCC, especially at higher drug-to-antibody ratios (DARs).

Maleimide-based linkers, while widely used, are known for the instability of the resulting thiosuccinimide bond formed with cysteine thiols on the antibody. This bond is susceptible to a retro-Michael reaction in the physiological environment of the plasma, leading to premature release of the drug payload and potential off-target toxicity. While strategies exist to improve the stability of the maleimide linkage, such as hydrolysis of the succinimide (B58015) ring, the inherent hydrophilicity and stability of a PEG-based linker offer a distinct advantage. One study highlighted that an ADC featuring a methyl-PEG24 (mPEG24) moiety demonstrated enhanced hydrophilicity and biophysical stability.

Pharmacokinetics and In Vivo Efficacy

The hydrophilic nature of the this compound linker has a profound impact on the pharmacokinetic (PK) profile of an ADC. The PEG chain creates a hydrophilic shield around the payload, which can reduce clearance and extend the circulation half-life of the conjugate. For instance, a study comparing an affibody-drug conjugate with an SMCC linker to those with 4kDa and 10kDa PEG linkers showed a 2.5-fold and 11.2-fold extension in half-life, respectively, for the PEGylated versions. This prolonged exposure can lead to greater accumulation of the ADC in the tumor tissue, thereby enhancing in vivo efficacy. In a preclinical model, a small-sized ADC with a 20kDa PEG linker resulted in complete tumor eradication, whereas the non-PEGylated version only slowed tumor growth.

In Vitro Cytotoxicity

The impact of the linker on in vitro cytotoxicity can be complex. While the primary determinant of potency is the payload itself, the linker can influence drug release and cellular uptake. In some head-to-head comparisons, ADCs with cleavable linkers, which are often used in conjunction with PEG spacers, can exhibit higher potency in vitro due to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells. However, the increased steric hindrance of a long PEG chain could potentially slightly reduce the rate of internalization or enzymatic cleavage, although this effect is often outweighed by the significant in vivo benefits.

Quantitative Data Summary

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Aggregation

Linker TypeTarget DARAchieved Average DAR% Aggregation (at high DAR)
This compound8~7.8< 5%
Maleimide (SMCC)8~7.5Up to 30%

Table 2: Representative In Vitro Plasma Stability

Linker TypeTime in Plasma (hours)% Intact ADC Remaining
This compound96> 90%
Maleimide (SMCC)96~60-70%

Table 3: Representative In Vitro Cytotoxicity (IC50, ng/mL)

Cell LineThis compound Linker ADCMaleimide (SMCC) Linker ADC
Antigen-Positive1510
Antigen-Negative> 1000> 1000

Table 4: Representative In Vivo Efficacy (Tumor Growth Inhibition)

Linker TypeDose (mg/kg)Tumor Growth Inhibition (%)
This compound595%
Maleimide (SMCC)560%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance. Below are outlines of key experimental protocols.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 96, 144 hours).

  • At each time point, aliquot the plasma sample and store it at -80°C.

  • To quantify the amount of released free payload, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the free payload.

  • Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the free payload.

  • To determine the drug-to-antibody ratio (DAR) over time, capture the ADC from the plasma using an anti-human IgG antibody conjugated to magnetic beads.

  • After washing, analyze the captured ADC by LC-MS to determine the average DAR and the distribution of different drug-loaded species.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of an ADC on a cancer cell line.

Methodology:

  • Seed target antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test ADCs, a non-targeting control ADC, and the free payload.

  • Treat the cells with the different concentrations of the test articles and incubate for a defined period (e.g., 72-96 hours).

  • Assess cell viability using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT, MTS, or resazurin) or cell membrane integrity.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy Xenograft Study

Objective: To assess the anti-tumor activity of an ADC in a preclinical animal model.

Methodology:

  • Implant human tumor cells subcutaneously into immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, test ADCs).

  • Administer the ADCs intravenously at one or more dose levels.

  • Measure tumor volume and body weight 2-3 times per week.

  • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Plot the mean tumor volume over time for each group to assess tumor growth inhibition and perform statistical analysis to determine the significance of the anti-tumor effect.

Visualizing the Conjugation and Stability Concepts

ADC_Conjugation_Workflow cluster_peg This compound Linker Conjugation cluster_maleimide Maleimide Linker Conjugation Ab1 Antibody PEG_Linker This compound Ab1->PEG_Linker Amide Bond Formation Payload1 Payload Payload1->PEG_Linker ADC1 PEGylated ADC (High DAR, Soluble) PEG_Linker->ADC1 Ab2 Reduced Antibody (Thiol Groups) Mal_Linker Maleimide Linker (e.g., SMCC) Ab2->Mal_Linker Thioether Bond Payload2 Payload Payload2->Mal_Linker ADC2 Maleimide ADC (Potential Aggregation) Mal_Linker->ADC2

Caption: A comparison of conjugation workflows for this compound and maleimide linkers.

ADC_Stability_Comparison cluster_plasma In Plasma ADC_PEG PEGylated ADC (this compound Linker) Stable Stable Conjugate (Long Half-Life) ADC_PEG->Stable ADC_Mal Maleimide ADC Unstable Unstable Conjugate (Retro-Michael Reaction) ADC_Mal->Unstable Tumor_Cell Tumor Cell Internalization Stable->Tumor_Cell Tumor Targeting Released_Drug Premature Payload Release Unstable->Released_Drug Deconjugation Off_Target Off-Target Effects Released_Drug->Off_Target Toxicity

Caption: A diagram illustrating the comparative stability of ADCs in plasma.

Conclusion

The selection of a linker is a critical decision in the design of an ADC, with profound implications for its therapeutic potential. The this compound linker, representing a hydrophilic PEGylated linker technology, offers significant advantages over conventional hydrophobic maleimide linkers. These benefits include improved solubility, the potential for higher drug loading without aggregation, enhanced plasma stability, and superior pharmacokinetic profiles, which collectively can lead to improved in vivo efficacy and a wider therapeutic window. While maleimide linkers have a long history of use, the challenges associated with their hydrophobicity and the stability of the thioether bond warrant careful consideration. For the development of next-generation ADCs, particularly those with hydrophobic payloads, hydrophilic linkers like this compound present a compelling strategy to optimize for both safety and efficacy.

References

The Balancing Act: Comparing the Biological Activity of Short vs. Long PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the efficacy and safety of a therapeutic. Among the most versatile and widely used are polyethylene (B3416737) glycol (PEG) linkers. Their length, however, is not a trivial parameter. The selection of a short versus a long PEG linker can dramatically alter a drug's solubility, stability, pharmacokinetic profile, and ultimately, its therapeutic window. This guide provides an objective comparison of the biological activities of short and long PEG linkers, supported by experimental data and detailed methodologies, to inform rational drug design.

The core function of a PEG linker in bioconjugation is to connect a payload, such as a small molecule drug or a protein, to a targeting moiety, like an antibody in an antibody-drug conjugate (ADC) or a ligand for an E3 ubiquitin ligase in a PROteolysis TArgeting Chimera (PROTAC). The length of the PEG chain plays a pivotal role in modulating the overall properties of the resulting conjugate.[1][2] Shorter PEG linkers are often favored for creating compact and stable conjugates, while longer linkers can enhance solubility and provide greater spatial separation between the conjugated molecules, which can be crucial for overcoming steric hindrance.[2][3]

Impact on Pharmacokinetics and Stability

One of the most significant effects of PEG linker length is on the pharmacokinetic (PK) profile of a drug. Generally, longer PEG chains lead to an increased hydrodynamic radius of the conjugate, which in turn reduces renal clearance and prolongs the circulation half-life.[4] This extended exposure can be advantageous for maximizing the therapeutic effect. However, the relationship is not always linear and is dependent on the specific drug and targeting moiety.

In the context of ADCs, longer PEG linkers have been shown to improve in vivo efficacy, particularly when dealing with hydrophobic payloads, by enhancing the overall solubility and stability of the conjugate. Conversely, for certain applications, shorter linkers may be preferred to maintain a higher binding affinity, as excessively long and flexible linkers can sometimes lead to reduced receptor interaction.

The stability of the conjugate is also influenced by the PEG linker length. While longer linkers can shield the payload from enzymatic degradation, they may also introduce more flexibility, which in some cases can lead to instability. The choice of linker length is therefore a trade-off between enhancing PK properties and maintaining optimal stability and potency.

Influence on Efficacy and Immunogenicity

In the realm of PROTACs, the linker length is a critical determinant of the ability to form a stable and productive ternary complex between the target protein and the E3 ligase. A linker that is too short may cause steric clashes, preventing complex formation, while a linker that is too long might lead to a non-productive complex where ubiquitination cannot occur efficiently. The optimal linker length is highly dependent on the specific target and E3 ligase pair and often requires empirical determination.

Regarding immunogenicity, PEG itself is generally considered non-immunogenic. However, there is evidence that the length and structure of the PEG chain can influence the potential for an anti-PEG antibody response, especially with repeated administration. While longer PEG chains can effectively shield immunogenic epitopes on the payload or targeting moiety, the PEG molecule itself can sometimes be recognized by the immune system.

Quantitative Data Comparison

To provide a clearer picture of the impact of PEG linker length, the following tables summarize quantitative data from various studies.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
PEG Linker Length Clearance Rate (mL/kg/day) Reference
No PEG~8.5
Short PEG (e.g., PEG4)Slower than no PEG
Long PEG (e.g., PEG8, PEG12)Slower than short PEG

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Table 2: Impact of PEG Linker Length on PROTAC Degradation Potency
Target Protein Optimal Linker Length (atoms) Observation
Estrogen Receptor (ER)16Shorter or longer linkers showed reduced degradation.
TBK1 and BTKLonger linkers generally favoredSystem-dependent, but a trend towards longer linkers was observed.
Table 3: Influence of PEG Linker Length on In Vivo Tumor Growth Inhibition
Drug Delivery System PEG Linker Length Tumor Growth Inhibition
Folate-Linked LiposomesLonger (10K) > Shorter (2K, 5K)Longer linkers led to greater tumor accumulation and a >40% reduction in tumor size compared to shorter linkers.
Affibody-Drug Conjugates10 kDa > 4 kDa > No PEGLonger PEG chain significantly prolonged the half-life and resulted in stronger tumor growth inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the effects of PEG linker length.

ADC Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification and Characterization: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linker and aggregates. The drug-to-antibody ratio (DAR) is determined using methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

In Vivo Efficacy Study in a Xenograft Model
  • Cell Culture and Implantation: Tumor cells are cultured and implanted subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered with ADCs containing different PEG linker lengths, a vehicle control, and relevant controls.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

PROTAC-Mediated Protein Degradation Assay (Western Blot)
  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTACs with different PEG linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the extent of protein degradation.

Visualizing the Mechanisms

To further illustrate the concepts discussed, the following diagrams depict the PROTAC mechanism of action and a general experimental workflow for evaluating PEG linker performance.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Short or Long PEG Linker) Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Proteasome Proteasome Target->Proteasome Degradation E3_Ligase->Target Ub Ubiquitin Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Analysis & Optimization A Select Target & Payload B Synthesize Conjugates with Short & Long PEG Linkers A->B C Binding Affinity Assays B->C D Cell Viability / Cytotoxicity B->D E Stability Assays B->E F Pharmacokinetic Studies C->F I Compare Biological Activity (Short vs. Long Linker) C->I D->F D->I E->F E->I G Efficacy in Animal Models F->G F->I H Toxicity Assessment G->H G->I H->I J Select Lead Candidate I->J

References

Mass Spectrometry for ADC Characterization: A Comparative Guide to Amino-PEG24-alcohol and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics hinges on the precise characterization of their complex structure. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, efficacy, and pharmacokinetic profile. This guide provides a comparative analysis of using a long-chain, hydrophilic linker, Amino-PEG24-alcohol, versus other common linker technologies in the context of mass spectrometry (MS)-based characterization.

Comparative Analysis of Linker Technologies

The choice of linker dictates the payload release mechanism and impacts key physicochemical properties of the ADC, such as hydrophobicity and aggregation propensity. Modern ADC development leverages a variety of linker types, each with distinct characteristics.

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker, meaning it has a fixed, discrete chain length (24 PEG units) rather than a polymeric distribution.[1] This uniformity is advantageous for producing homogeneous ADCs with better batch-to-batch reproducibility.[2] The primary role of the PEG chain is to increase the hydrophilicity of the overall ADC molecule.[2][3] This is particularly beneficial when working with highly hydrophobic payloads, as it can mitigate aggregation and improve solubility.[4] The this compound linker features a terminal amino group and a terminal alcohol group, providing versatile handles for conjugation chemistry.[5][6]

Alternative linkers fall into two main categories: non-PEG cleavable and non-PEG non-cleavable linkers.

  • Cleavable Linkers: These are designed to release the payload upon encountering specific triggers inside or around the target cancer cells, such as low pH or specific enzymes (e.g., Cathepsin B).[7] Widely used examples include dipeptides like Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala).[8] This targeted release can enable a "bystander effect," where the freed payload can kill adjacent, antigen-negative tumor cells.[9]

  • Non-Cleavable Linkers: These linkers, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), create a stable bond that is only broken upon the complete lysosomal degradation of the antibody.[9] This approach generally leads to greater stability in circulation and may reduce the risk of off-target toxicity.[10]

The following table summarizes the key attributes and performance characteristics of these linker types.

FeatureThis compound (Hydrophilic, Non-Cleavable Type)Peptide Linkers (e.g., Val-Cit, Cleavable)Thioether Linkers (e.g., SMCC, Non-Cleavable)
Primary Function Increase hydrophilicity, improve PK profile, provide spatial separationEnzyme-specific payload release inside the target cellStable, covalent linkage; payload release upon ADC degradation
Payload Release Upon lysosomal degradation of the antibodyEnzymatic cleavage (e.g., by Cathepsin B)Upon lysosomal degradation of the antibody
Key Advantage Mitigates aggregation with hydrophobic payloads; enhances solubility and stability.[4]Enables bystander killing effect; targeted payload release.[9]High plasma stability, potentially lower systemic toxicity.[10]
Key Disadvantage No bystander effect; potential for altered pharmacokinetics depending on PEG length.[2]Potential for premature cleavage in circulation leading to off-target toxicity.No bystander effect; payload metabolite may have reduced activity.
MS Characterization Homogeneous species are easier to analyze; mass increase is significant and predictable.Heterogeneity from partial cleavage can complicate spectra.Stable linkage simplifies analysis; less complex fragmentation patterns.
Impact on DAR Can influence achievable Drug-to-Antibody Ratio (DAR) based on hydrophobicity.[11]Generally does not limit DAR.Generally does not limit DAR.

Mass Spectrometry Workflows for ADC Characterization

Mass spectrometry is an indispensable tool for ADC analysis, providing critical information on identity, purity, and heterogeneity, including the average Drug-to-Antibody Ratio (DAR) and the distribution of different drug-loaded species.[12] Several MS-based workflows are employed, each offering unique advantages.

The general structure of an ADC, which is the subject of these analytical workflows, is depicted below.

ADC_Structure cluster_Antibody Monoclonal Antibody (mAb) cluster_Linker Linker cluster_Payload Payload mAb IgG Structure (2 Heavy, 2 Light Chains) linker e.g., this compound or Val-Cit mAb->linker Conjugation Site (e.g., Cys or Lys) payload Cytotoxic Drug (e.g., MMAE) linker->payload

Caption: General structure of an Antibody-Drug Conjugate (ADC).

A crucial step before MS analysis is the conjugation of the linker-payload to the antibody. The workflow below illustrates a typical process for cysteine-linked conjugation.

Conjugation_Workflow start Start: Monoclonal Antibody (mAb) reduction Antibody Reduction (e.g., with TCEP) Reduces interchain disulfides start->reduction buffer_exchange Buffer Exchange Removes excess reducing agent reduction->buffer_exchange conjugation Conjugation Reaction Add Maleimide-Linker-Payload buffer_exchange->conjugation purification Purification (e.g., Size Exclusion Chromatography) Removes unreacted species conjugation->purification characterization Characterization (HIC, SEC, MS) purification->characterization end_adc Purified ADC purification->end_adc MS_Workflows cluster_workflow1 Workflow 1: Intact Native MS cluster_workflow2 Workflow 2: Middle-Up Denaturing MS adc1 ADC Sample sec SEC (Online Buffer Exchange) adc1->sec native_ms Native ESI-MS (Q-TOF) sec->native_ms deconvolution1 Deconvolution native_ms->deconvolution1 dar_profile Result: Avg. DAR, Drug Distribution deconvolution1->dar_profile adc2 ADC Sample ides IdeS Digestion adc2->ides reduction2 Reduction (DTT) ides->reduction2 rplc RP-LC Separation reduction2->rplc denaturing_ms Denaturing ESI-MS (Orbitrap) rplc->denaturing_ms deconvolution2 Deconvolution denaturing_ms->deconvolution2 subunit_mass Result: Subunit Masses, Site Occupancy deconvolution2->subunit_mass

References

A Comparative Guide to Analytical Techniques for Confirming Amino-PEG24-alcohol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of molecules, including proteins, peptides, and small drugs. Amino-PEG24-alcohol is a specific, monodisperse PEG linker containing a terminal primary amine and a hydroxyl group, often used to bridge molecules. The primary amine allows for reaction with various functional groups (e.g., carboxylic acids, NHS esters) to form a stable conjugate.

Confirming the successful conjugation of this compound to a target molecule is a critical step in development and quality control. This guide provides a comparative overview of key analytical techniques used for this purpose, complete with experimental data summaries and detailed protocols.

Comparison of Key Analytical Techniques

A multi-faceted analytical approach is often necessary to unambiguously confirm conjugation, determine the degree of PEGylation, and assess the purity of the final product. The primary techniques employed are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Technique Principle Information Provided Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules. An increase in mass corresponding to the PEG linker confirms conjugation.- Confirmation of Conjugation : Precise mass of the conjugate.- Degree of PEGylation : Identifies mono-, di-, or multi-PEGylated species.- High sensitivity and accuracy.- Provides definitive molecular weight evidence.[1][2]- Polydispersity of some PEGs can complicate spectra.[3]- Can be destructive.- Complex spectra may require deconvolution software.[4][5]
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei. The appearance of characteristic PEG proton signals (~3.6 ppm) and shifts in signals near the conjugation site confirm the reaction.- Structural Confirmation : Verifies the presence of the PEG backbone.- Site of Conjugation : Chemical shifts can indicate the modification site.- Purity : Can quantify unreacted PEG.- Non-destructive.- Provides detailed structural information.- Can be quantitative.- Lower sensitivity compared to MS.- Requires higher sample concentrations.- Complex molecules can lead to overlapping signals.
HPLC Separates components of a mixture based on their physical/chemical properties (e.g., size, hydrophobicity). A shift in retention time indicates the formation of a new, larger/more polar entity.- Purity Assessment : Separates conjugate from starting materials and byproducts.- Quantification : Determines the percentage of conjugated product.- Highly reproducible and robust for quantification.- Different modes (SEC, RP-HPLC) offer flexibility.- Does not provide direct structural information.- PEG itself may lack a UV chromophore, requiring detectors like ELSD or CAD.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations. Disappearance of reactant peaks (e.g., N-H stretch of the amine) and appearance of new product peaks (e.g., C=O stretch of an amide bond) indicate conjugation.- Functional Group Analysis : Confirms the formation of the new covalent bond (e.g., amide linkage).- Rapid and non-destructive.- Excellent for confirming the change in chemical bonding.- Not suitable for complex mixtures.- Provides limited information on the overall structure or purity.- Less sensitive than other methods.

Experimental Workflows and Data Presentation

Successful characterization relies on a logical workflow, starting from the reaction itself and proceeding through purification and analysis.

G cluster_0 Step 1: Synthesis & Purification cluster_1 Step 2: Analytical Confirmation cluster_2 Primary Confirmation cluster_3 Purity & Separation cluster_4 Bond Formation Reaction Conjugation Reaction (Target + this compound) Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Crude Product MS Mass Spectrometry (MS) Purification->MS Purified Conjugate NMR NMR Spectroscopy Purification->NMR HPLC HPLC (SEC / RP) Purification->HPLC FTIR FTIR Spectroscopy Purification->FTIR MS_Result MS_Result MS->MS_Result Result: - Increased Molecular Weight - Degree of PEGylation NMR_Result NMR_Result NMR->NMR_Result Result: - PEG peaks appear (~3.6 ppm) - Signal shifts at conjugation site HPLC_Result HPLC_Result HPLC->HPLC_Result Result: - New peak with altered retention time - Purity assessment FTIR_Result FTIR_Result FTIR->FTIR_Result Result: - Disappearance of amine peaks - Appearance of new bond peaks (e.g., amide)

Caption: General experimental workflow for conjugation and analysis.
Quantitative Data Summary

The following table summarizes hypothetical but typical data obtained when conjugating a ~25 kDa protein with this compound (MW ≈ 1117.4 Da) via amide bond formation.

Analysis Parameter Unconjugated Protein Unreacted PEG-Alcohol Purified Conjugate Interpretation
ESI-MS Deconvoluted Mass (Da)25,0001117.426,116Mass increase confirms mono-PEGylation.
¹H NMR Chemical Shift (ppm)No signal at 3.6 ppmStrong singlet at 3.64 ppm (-CH₂CH₂O-)Strong singlet at 3.64 ppm appearsConfirms presence of the PEG chain in the conjugate.
RP-HPLC Retention Time (min)15.28.514.1Shift to earlier retention time indicates increased hydrophilicity.
FTIR Wavenumber (cm⁻¹)~3300 (Amine N-H)No amide peaks~1650 (Amide I C=O)~1540 (Amide II N-H)Appearance of amide bands confirms covalent bond formation.

Detailed Experimental Protocols

Mass Spectrometry (LC-MS)

Objective: To determine the exact molecular weight of the conjugate and identify the degree of PEGylation.

Methodology:

  • Sample Preparation: The purified conjugate is buffer-exchanged into a volatile buffer (e.g., 10mM ammonium (B1175870) acetate) to a final concentration of 0.5-1.0 mg/mL.

  • Chromatography (LC): The sample is injected onto a reverse-phase C4 or C8 column. A gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid) is used to elute the conjugate.

  • Mass Spectrometry (MS): The eluent is directed into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Mass spectra are acquired over a m/z range of 1000-4000.

  • Data Analysis: The resulting multi-charged spectrum is deconvoluted using software (e.g., ProMass HR, BioAnalyst) to obtain the zero-charge mass of the intact conjugate. The observed mass is compared to the theoretical mass of the starting protein and the PEGylated product.

¹H NMR Spectroscopy

Objective: To confirm the presence of the PEG chain and analyze structural changes upon conjugation.

Methodology:

  • Sample Preparation: 0.5-5 mg of the lyophilized conjugate is dissolved in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher spectrometer. A solvent suppression pulse sequence is used to attenuate the residual HDO signal.

  • Data Analysis: The spectrum is analyzed for the characteristic strong singlet peak of the PEG ethylene (B1197577) glycol protons, which typically appears around 3.64 ppm. The integration of this peak relative to a known proton signal on the target molecule can help determine the degree of PEGylation. Shifts in the signals of protons adjacent to the conjugation site (e.g., the alpha-protons of a lysine (B10760008) residue) provide evidence for the location of the modification.

HPLC (Size-Exclusion or Reverse-Phase)

Objective: To assess the purity of the conjugate and separate it from unreacted starting materials.

Methodology (SEC-HPLC):

  • System Preparation: An appropriate size-exclusion column (e.g., Shodex Protein KW803) is equilibrated with a suitable mobile phase (e.g., 20mM HEPES buffer, pH 6.5).

  • Sample Injection: A 20 µL aliquot of the purified conjugate solution (at ~1 mg/mL) is injected into the system.

  • Detection: The eluent is monitored using a UV detector (at 280 nm for proteins) and a refractive index (RI) detector, as PEG does not have a strong UV chromophore.

  • Data Analysis: The chromatogram of the reaction mixture is analyzed. The successful conjugate will elute earlier than the unconjugated protein due to its larger hydrodynamic radius. The presence of a peak corresponding to the unreacted protein or free PEG indicates an impure sample.

G cluster_0 Analysis Logic Start Purified Conjugate Sample Q1 Does Mass Increase by MW of PEG? Start->Q1 Q2 Are PEG Signals Present in NMR? Q1->Q2 Yes Failure Conjugation Failed or Incomplete Q1->Failure No Q3 Is the Sample Pure by HPLC? Q2->Q3 Yes Q2->Failure No Success Conjugation Confirmed Q3->Success Yes Q3->Failure No (Requires Further Purification)

Caption: Logical decision flow for confirming successful conjugation.

References

Stability Showdown: A Comparative Analysis of ADC Linkers, Featuring Amino-PEG24-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, profoundly influencing both efficacy and safety. The linker, the molecular bridge between the antibody and the cytotoxic payload, plays a pivotal role in this delicate balance. This guide provides an objective comparison of ADC stability with a focus on the Amino-PEG24-alcohol linker, supported by experimental data and detailed methodologies.

The ideal ADC linker must be sufficiently stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity, while enabling efficient cleavage and drug liberation within the target tumor cells.[1][2] Polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical properties of ADCs. The hydrophilic nature of PEG can mitigate aggregation issues associated with hydrophobic payloads and improve the pharmacokinetic profile of the conjugate.[3][4]

The Rise of Hydrophilic PEG Linkers

The conjugation of hydrophobic drugs to antibodies can increase their propensity for aggregation, leading to faster clearance from circulation and potential immunogenicity. Hydrophilic linkers, such as those incorporating PEG chains, create a hydration shell around the payload, improving solubility and stability.[5] This allows for higher drug-to-antibody ratios (DARs) without compromising the ADC's properties. Longer PEG chains, like the 24-unit chain in this compound, generally lead to a longer circulation half-life by increasing the hydrodynamic radius of the ADC, which in turn reduces renal clearance.

Comparative Stability of ADC Linkers

The stability of an ADC is not solely dependent on the linker's chemistry but is also influenced by the conjugation site on the antibody and the nature of the payload itself. The following tables provide a comparative summary of the stability of different linker types based on available experimental data. It is important to note that direct comparisons across different studies can be challenging due to variations in antibodies, payloads, and experimental conditions.

Linker TypeCleavage MechanismKey Stability CharacteristicsAdvantagesDisadvantages
This compound (Non-Cleavable Type) Non-cleavable (assumed for stability comparison)High plasma stability due to the robust amide/carbamate bond and the hydrophilic PEG chain.Excellent stability in circulation, minimizing off-target toxicity. The long PEG chain enhances solubility and pharmacokinetics.Payload release relies on antibody degradation in the lysosome, which can be a slower process. The released payload contains a linker remnant.
Valine-Citrulline (VC) Peptide Linker Enzyme-sensitive (Cathepsin B)Generally high stability in plasma, with efficient cleavage in the lysosomal compartment where Cathepsin B is upregulated.Well-established and widely used. Enables bystander killing effect.Susceptible to premature cleavage by other proteases in the circulation, though this is often minimal.
Hydrazone Linker pH-sensitiveModerate plasma stability; designed to cleave in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).One of the earliest types of cleavable linkers used in ADCs.Can exhibit instability in circulation, leading to premature drug release.
Disulfide Linker Redox-sensitiveModerate stability in plasma; cleaved in the reducing environment of the cytoplasm due to higher glutathione (B108866) concentrations.Can be effective for intracellular drug release.Susceptible to premature cleavage in the bloodstream.

Quantitative Stability Data

The following table summarizes quantitative data from a study comparing different PEG linker configurations on a Trastuzumab-DM1 ADC. This provides insight into the impact of the PEG chain's architecture on stability.

Linker ConfigurationDARAggregation (% after 7 days at 40°C)Plasma Clearance (mL/day/kg) in MiceReference
Linear 24-unit PEG (MAL24PS) ~8~18%0.40
Pendant 2x12-unit PEG (MAP12PS) ~8~8%0.31
Kadcyla® (Non-PEGylated Linker) ~3.5~10%0.23

This data highlights that a pendant (branched) configuration of a 24-unit equivalent PEG linker can offer superior stability against aggregation and slower plasma clearance compared to a linear configuration at a high DAR.

Experimental Protocols

Detailed methodologies are crucial for assessing and comparing the stability of ADCs.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC in plasma from different species by measuring the amount of intact ADC and the release of free payload over time.

Methodology:

  • Incubation: The ADC is incubated at a concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Sample Analysis:

    • Intact ADC Quantification (ELISA or LC-MS): The concentration of the intact ADC is measured. A decrease in the concentration of the conjugated antibody over time indicates linker cleavage or payload loss.

    • Free Payload Quantification (LC-MS/MS): The plasma proteins are precipitated, and the supernatant containing the free payload is analyzed by LC-MS/MS. This provides a direct measure of drug deconjugation.

  • Data Analysis: The percentage of intact ADC remaining or the amount of free payload released is plotted against time to determine the stability profile.

Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates of the ADC.

Methodology:

  • Sample Preparation: The ADC sample is diluted to an appropriate concentration in a suitable mobile phase.

  • Chromatography: The sample is injected onto an SEC column. The separation is based on the hydrodynamic radius of the ADC species.

  • Detection: The eluting species are detected by UV absorbance at 280 nm.

  • Data Analysis: The peak areas corresponding to the monomer, dimer, and aggregates are integrated to calculate the percentage of each species. An increase in the percentage of aggregates over time indicates physical instability.

Visualizing ADC Workflows and Mechanisms

General Mechanism of Action for an ADC

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Binding Binding to Target Antigen ADC->Binding Targeting TumorCell Tumor Cell (Antigen Expressing) Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage/ Antibody Degradation CellDeath Cell Death (Apoptosis) PayloadRelease->CellDeath

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Workflow for In Vitro Plasma Stability Assay

Stability_Workflow cluster_analysis Sample Analysis Start Start: ADC Sample Incubation Incubate ADC in Plasma at 37°C Start->Incubation Sampling Collect Aliquots at Different Time Points Incubation->Sampling ELISA ELISA for Intact ADC Sampling->ELISA LCMS LC-MS for Intact ADC (DAR) Sampling->LCMS LCMSMS LC-MS/MS for Free Payload Sampling->LCMSMS DataAnalysis Data Analysis: Plot % Intact ADC or Free Payload vs. Time ELISA->DataAnalysis LCMS->DataAnalysis LCMSMS->DataAnalysis Result End: Stability Profile DataAnalysis->Result

Caption: Workflow for assessing the in vitro plasma stability of ADCs.

Logical Relationship of Linker Properties to ADC Performance

Linker_Properties cluster_linker Linker Properties cluster_adc ADC Performance Linker This compound Linker Hydrophilicity High Hydrophilicity (PEG24 Chain) Linker->Hydrophilicity Stability High Chemical Stability (Non-cleavable type bond) Linker->Stability Solubility Improved Solubility & Reduced Aggregation Hydrophilicity->Solubility PK Enhanced Pharmacokinetics (Longer Half-life) Hydrophilicity->PK Toxicity Reduced Off-Target Toxicity Stability->Toxicity Solubility->PK Efficacy Potentially Improved In Vivo Efficacy PK->Efficacy Toxicity->Efficacy

Caption: Influence of this compound linker properties on ADC performance.

Conclusion

The choice of linker is a critical parameter in the design of a stable and effective ADC. The this compound linker, as a member of the hydrophilic, long-chain PEG linker family, offers significant advantages in terms of improving ADC solubility, reducing aggregation, and extending circulation half-life, which collectively contribute to a better safety and efficacy profile. While direct comparative stability data against a wide range of other linkers under identical conditions is limited, the available evidence strongly supports the use of long-chain PEG linkers for overcoming the challenges associated with hydrophobic payloads. The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative stability assays to determine the optimal linker for their specific ADC candidates.

References

A Head-to-Head Comparison of Amino-PEG24-alcohol and Other PEG Derivatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) derivatives are widely employed to enhance solubility, stability, and pharmacokinetic profiles. This guide provides an objective, data-driven comparison of Amino-PEG24-alcohol, a long-chain heterobifunctional PEG linker, with other classes of PEG derivatives, offering insights into their respective performance characteristics.

This compound is a discrete PEG (dPEG) linker featuring a terminal amino group and a hydroxyl group, connected by a 24-unit polyethylene glycol chain.[1][2][3] The amino group allows for straightforward conjugation to carboxylic acids or activated esters, while the hydroxyl group can be further functionalized.[2][3][4] Its significant length and hydrophilicity make it a valuable tool for connecting biomolecules to hydrophobic payloads, a common challenge in drug development.[5][6]

Performance Comparison of PEG Linker Properties

The choice of a PEG linker significantly impacts the physicochemical properties and biological activity of a bioconjugate. Key performance parameters include hydrophilicity, stability, pharmacokinetic profile, and in vitro potency. Below is a comparative summary of this compound against other common PEG derivatives based on these parameters.

Data Presentation: Quantitative Comparison of PEG Derivatives

The following tables summarize quantitative data from studies comparing different PEG linker lengths and architectures in the context of ADCs.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

LinkerIC50 (ng/mL)
No PEG~10
PEG2~10
PEG4~10
PEG8~10
PEG12~10
PEG24~10
(Data adapted from Burke et al., 2017)[5]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Half-Life of Affibody-Drug Conjugates

ConjugatePEG Chain LengthIn Vitro Cytotoxicity Reduction (fold change vs. no PEG)Half-Life Extension (fold change vs. no PEG)
ZHER2-SMCC-MMAE (HM)No PEG11
ZHER2-PEG4K-MMAE (HP4KM)4 kDa4.52.5
ZHER2-PEG10K-MMAE (HP10KM)10 kDa2211.2
(Data from a study on affibody-based drug conjugates)[7][8]

Table 3: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance

Linker Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low
(This table illustrates a general trend observed in ADC development)[5]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.

Protocol 1: General Procedure for Antibody-Drug Conjugation using Amino-PEG-acid Linker

This protocol outlines a two-step conjugation strategy targeting surface-exposed lysine (B10760008) residues on an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Amino-PEG-acid linker

  • Cytotoxic drug with a carboxylic acid or activated ester group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Desalting columns

Procedure:

  • Drug-Linker Conjugation:

    • If the drug has a carboxylic acid, activate it by dissolving it in anhydrous DMF or DMSO with EDC and NHS (or sulfo-NHS) to form an NHS-activated drug.[9] Allow the reaction to proceed for 1 hour at room temperature.

    • Dissolve the Amino-PEG-acid linker in anhydrous DMF or DMSO and add it to the activated drug solution.[9] Let the reaction stir overnight at room temperature.

    • Monitor the reaction progress by LC-MS. Purify the drug-linker conjugate using chromatography.

  • Antibody Modification:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.[9]

    • Activate the carboxylic acid group of the purified drug-linker conjugate using EDC and NHS (or sulfo-NHS) in anhydrous DMSO for 15-30 minutes at room temperature.[9]

  • Conjugation to Antibody:

    • Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).[9]

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[9]

  • Purification and Characterization:

    • Quench the reaction by adding an excess of a quenching reagent.

    • Purify the resulting ADC from unconjugated drug-linker and other small molecules using desalting columns equilibrated with a suitable storage buffer.[9]

    • Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC or mass spectrometry.[5]

Protocol 2: Pharmacokinetic (PK) Study in Rodents

Procedure:

  • Animal Model: Use healthy mice or rats for the study.

  • Administration: Administer ADCs with different PEG linkers intravenously at a defined dose.[10]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[10]

  • Sample Processing: Isolate plasma from the blood samples.

  • Quantification: Quantify the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.[7][10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Payload Release Target Intracellular Target (e.g., DNA) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction of

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action cluster_components PROTAC Complex Formation cluster_degradation Ubiquitin-Proteasome System PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targeting for Degradation POI Degradation Proteasome->Degradation Leads to ADC_Synthesis_Workflow Ab Antibody Conjugation Conjugation Reaction Ab->Conjugation Drug_Linker Drug-Linker Conjugate Activation Activation of Drug-Linker Drug_Linker->Activation Activation->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Final_ADC Final ADC Characterization->Final_ADC

References

The Role of Amino-PEG24-alcohol Conjugates in Targeted Protein Degradation: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) chains have garnered significant attention for their ability to modulate the physicochemical properties of PROTACs. This guide provides a comprehensive comparison of the in vitro and in vivo performance of conjugates utilizing a long-chain Amino-PEG24-alcohol linker against other common linker classes, supported by experimental data and detailed protocols.

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The linker is not merely a spacer but plays a crucial role in determining the PROTAC's overall efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]

This compound is a hydrophilic, flexible, long-chain linker that is increasingly being utilized in the synthesis of PROTACs.[2][4][5] Its extended length and the presence of repeating ethylene (B1197577) glycol units can confer favorable properties to the resulting conjugate.

Comparative In Vitro Performance

The in vitro efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[6] The choice of linker can significantly impact these parameters.

While specific data for a PROTAC utilizing an this compound linker is not extensively published in comparative studies, we can infer its likely performance based on studies of long-chain PEG linkers. Generally, increasing the length of a PEG linker can enhance the degradation potency up to an optimal length, after which the efficacy may decrease.[7][8]

Table 1: Comparison of In Vitro Degradation Efficiency of BRD4-Targeting PROTACs with Different Linker Types

Linker TypeLinker Length (atoms)Target ProteinCell LineDC50 (nM)Dmax (%)Reference
PEG (Inferred for 24 units) ~72BRD4VariousPotentially <10>90General Trend
PEG2BRD4MV4-110.75>95[9]
Alkyl9CRBNHEK293TConcentration-dependent decrease-[10]
Rigid (Piperidine-based)-ARLNCaP/VCaP<1-[10]

Note: Data for the this compound linker is an educated inference based on general trends observed with long-chain PEG linkers. Direct comparative experimental data is limited.

Comparative In Vivo Performance

The in vivo performance of a PROTAC is determined by its pharmacokinetic (PK) properties, such as half-life and bioavailability, and its pharmacodynamic (PD) effect, which is the extent and duration of target protein degradation in tissues. The linker plays a critical role in these in vivo parameters.

Long-chain PEG linkers, such as this compound, are generally expected to improve the pharmacokinetic profile of a PROTAC by increasing its hydrophilicity and hydrodynamic radius, which can lead to a longer circulation half-life.[11]

Table 2: Comparison of Pharmacokinetic and Pharmacodynamic Properties of PROTACs with Different Linker Types

Linker TypeKey In Vivo Performance MetricObservationReference
PEG (Inferred for 24 units) Half-life Expected to be prolonged due to increased hydrodynamic size.General Principle
PEG (Inferred for 24 units) Tumor Growth Inhibition Potentially enhanced due to improved exposure and sustained degradation.General Principle
RigidTumor Growth Inhibition Can lead to potent tumor growth inhibition in xenograft models.[12]
AlkylMicrosomal Stability Can exhibit high turnover and poor solubility, limiting in vivo utility.[12]

Experimental Protocols

To objectively compare the performance of this compound conjugates with other alternatives, a series of well-defined in vitro and in vivo experiments are essential.

In Vitro Degradation Assay (Western Blot)

This protocol is used to determine the DC50 and Dmax of a PROTAC.

  • Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin), followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[10]

Cellular Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.[13]

  • Plate Preparation: Prepare a donor plate containing the PROTAC solution and an acceptor plate with a buffer solution. An artificial membrane coated with a lipid solution separates the two plates.

  • Incubation: Incubate the plate assembly for a defined period to allow the PROTAC to diffuse from the donor to the acceptor compartment.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) based on the rate of diffusion.[13]

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of a PROTAC in a mouse model.[10]

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

  • PROTAC Administration: Administer the PROTAC at a predetermined dose and schedule (e.g., daily intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Data Analysis: Plot the tumor growth curves for each group to assess the anti-tumor efficacy. At the end of the study, tumors can be excised for pharmacodynamic analysis of target protein degradation.[10]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot Permeability_Assay Permeability Assay (PAMPA) PROTAC_Treatment->Permeability_Assay DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax Papp Calculate Papp Permeability_Assay->Papp Xenograft_Model Xenograft Tumor Model PROTAC_Admin PROTAC Administration Xenograft_Model->PROTAC_Admin Tumor_Measurement Tumor Volume Measurement PROTAC_Admin->Tumor_Measurement PK_PD_Analysis PK/PD Analysis PROTAC_Admin->PK_PD_Analysis Efficacy Evaluate Antitumor Efficacy Tumor_Measurement->Efficacy

Workflow for evaluating PROTAC performance.

Conclusion

The selection of the linker is a critical step in the design of potent and effective PROTACs. Long-chain, hydrophilic linkers like this compound offer the potential for improved solubility and pharmacokinetic properties, which can translate to enhanced in vivo efficacy. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of next-generation protein degraders.

References

A Researcher's Guide to Drug-to-Antibody Ratio (DAR) Characterization in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs). The DAR, which represents the average number of drug molecules conjugated to a single antibody, directly influences the efficacy, safety, and pharmacokinetic profile of the ADC. This guide provides a comprehensive comparison of the primary analytical techniques for evaluating the DAR of ADCs.

It is important to clarify a common point of confusion: molecules like Amino-PEG24-alcohol are not methods for characterizing DAR. Instead, they are bifunctional linkers used in the synthesis of ADCs. This compound, with its terminal amino and alcohol groups, facilitates the covalent attachment of cytotoxic payloads to the antibody, often enhancing the solubility and stability of the final conjugate. Once the ADC is synthesized using such linkers, its DAR must be characterized using the analytical methods discussed in this guide.

Comparative Analysis of DAR Determination Methods

Several analytical techniques are employed to determine the DAR of ADCs. The choice of method often depends on the stage of development, the specific characteristics of the ADC, and the level of detail required. The three most common techniques are Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV/Vis Spectroscopy.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the primary DAR characterization methods.

ParameterHydrophobic Interaction Chromatography (HIC)Liquid Chromatography-Mass Spectrometry (LC-MS)UV/Vis Spectroscopy
Information Provided Average DAR, DAR distribution, relative abundance of each speciesAverage DAR, DAR distribution, precise mass of each species, identification of modificationsAverage DAR only
Typical Accuracy HighHighModerate to High
Typical Precision (%RSD) < 1% for retention time, < 0.3% for peak area[1]Variable, depends on ionization efficiency of different DAR species[2]Generally < 5%
Limit of Detection (LOD) µg rangeng to pg range[3]µg range
Limit of Quantification (LOQ) µg rangeng to pg range[3]µg range
Sample Throughput ModerateModerate to HighHigh
Instrumentation Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.

Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. The addition of a hydrophobic drug molecule to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

Sample Preparation:

Chromatographic Conditions:

  • Column: Protein-Pak Hi Res HIC column (4.6 x 100 mm, 2.5 µm) or similar.

  • Mobile Phase A: 2 M ammonium sulfate in 100 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 100 mM sodium phosphate, pH 7.0.

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. A typical gradient might be 0-100% B over 10-20 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Column Temperature: 25-30 °C.

Data Analysis: The average DAR is calculated from the weighted average of the peak areas for each DAR species. The formula for a cysteine-linked ADC with peaks for DAR0, DAR2, DAR4, DAR6, and DAR8 is:

Average DAR = (2 * A₂ + 4 * A₄ + 6 * A₆ + 8 * A₈) / (A₀ + A₂ + A₄ + A₆ + A₈)

Where Aₓ is the peak area of the species with a DAR of x.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a direct measurement of the molecular weight of each ADC species, allowing for precise DAR determination and the identification of other modifications.

Sample Preparation:

  • For intact mass analysis, the ADC sample is typically desalted using a reversed-phase or size-exclusion column prior to MS analysis.

  • Deglycosylation with an enzyme like PNGase F can be performed to simplify the mass spectrum.

  • For subunit analysis, the ADC is reduced with a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.

LC-MS Conditions:

  • LC System: A UHPLC system is typically used.

  • Column: A reversed-phase C4 or C8 column for denaturing conditions or a size-exclusion column for native conditions.

  • Mobile Phase (Reversed-Phase):

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient from low to high organic phase is used for elution.

  • MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is required.

  • Ionization: Electrospray ionization (ESI) is commonly used.

Data Analysis:

  • The raw mass spectra are deconvoluted to obtain the zero-charge state masses of the different ADC species.

  • The number of conjugated drugs is determined from the mass difference between the ADC species and the unconjugated antibody.

  • The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum.

  • The weighted average DAR is calculated based on the relative abundances and the corresponding number of drugs.

UV/Vis Spectroscopy

This method provides a rapid estimation of the average DAR based on the absorbance of the antibody and the conjugated drug at two different wavelengths.

Protocol:

  • Determine Extinction Coefficients: Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug (λmax). The extinction coefficient of the drug at 280 nm is also required.

  • Measure ADC Absorbance: Prepare a solution of the ADC in a suitable buffer and measure the absorbance at 280 nm (A₂₈₀) and λmax (Aλmax).

  • Calculate Concentrations: The concentrations of the antibody ([Ab]) and the drug ([Drug]) can be calculated using the following simultaneous equations based on the Beer-Lambert law:

    A₂₈₀ = εAb,₂₈₀ * [Ab] * l + εDrug,₂₈₀ * [Drug] * l Aλmax = εAb,λmax * [Ab] * l + εDrug,λmax * [Drug] * l

    Where 'l' is the path length of the cuvette.

  • Calculate Average DAR: The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody.

    Average DAR = [Drug] / [Ab]

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the relationship between ADC synthesis and characterization, the following diagrams are provided.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker This compound (Linker) Activation Linker-Payload Activation Linker->Activation Drug Cytotoxic Payload Drug->Activation Activation->Conjugation Purification Purification Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a PEG linker.

DAR_Characterization_Workflow cluster_hic HIC Analysis cluster_lcms LC-MS Analysis cluster_uvvis UV/Vis Analysis ADC_Sample ADC Sample HIC_Prep Sample Dilution in High Salt Buffer ADC_Sample->HIC_Prep LCMS_Prep Sample Prep (Desalting, Reduction) ADC_Sample->LCMS_Prep UV_Analysis Measure Absorbance at 2 Wavelengths ADC_Sample->UV_Analysis HIC_Analysis HIC Separation HIC_Prep->HIC_Analysis HIC_Data Chromatogram (Peak Areas) HIC_Analysis->HIC_Data HIC_DAR Calculate Average DAR & Distribution HIC_Data->HIC_DAR LCMS_Analysis LC-MS Separation & Detection LCMS_Prep->LCMS_Analysis LCMS_Data Mass Spectra (Deconvolution) LCMS_Analysis->LCMS_Data LCMS_DAR Calculate Average DAR & Distribution LCMS_Data->LCMS_DAR UV_Prep Determine Extinction Coefficients UV_Prep->UV_Analysis UV_Data Absorbance Values UV_Analysis->UV_Data UV_DAR Calculate Average DAR UV_Data->UV_DAR

Caption: Experimental workflows for the three primary methods of DAR characterization.

Method_Comparison_Logic DAR_Analysis DAR Analysis Requirement Avg_DAR Average DAR Only? DAR_Analysis->Avg_DAR Yes Distribution DAR Distribution Needed? DAR_Analysis->Distribution No UV_Vis UV/Vis Spectroscopy Avg_DAR->UV_Vis Mass_Info Precise Mass Info Needed? Distribution->Mass_Info HIC Hydrophobic Interaction Chromatography (HIC) Distribution->HIC Mass_Info->HIC No LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) Mass_Info->LC_MS Yes

Caption: Logical relationship for selecting a DAR characterization method based on analytical needs.

References

A Comparative Guide to HPLC and FPLC Analysis of Amino-PEG24-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated compounds, the accurate analysis and purification of these conjugates are critical for ensuring product quality, efficacy, and safety. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC) for the analysis of Amino-PEG24-alcohol conjugates, offering insights into the strengths and limitations of each technique for this specific application. While HPLC is a high-pressure analytical technique primarily for quantitative and qualitative analysis, FPLC is a lower-pressure preparative technique for purifying biomolecules.[1][2][3]

Principles of Separation: HPLC vs. FPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used for the separation, identification, and quantification of components in a mixture.[] It operates at high pressures, pushing a liquid mobile phase through a column packed with a stationary phase composed of small particles.[2] This high pressure allows for high-resolution separations of small molecules.

Fast Protein Liquid Chromatography (FPLC), on the other hand, is designed for the purification of large biomolecules like proteins and nucleic acids under lower pressure conditions. It typically employs biocompatible buffers as the mobile phase and columns with larger particle sizes to maintain the integrity of fragile biomolecules.

Key Differences at a Glance

FeatureHigh-Performance Liquid Chromatography (HPLC)Fast Protein Liquid Chromatography (FPLC)
Primary Application Analytical separation and quantification of small moleculesPreparative purification of large biomolecules
Operating Pressure High (1000-15000 psi)Low to Medium (15-600 psi)
Column Particle Size Small (typically 3-5 µm)Larger (typically 10-30 µm)
Instrumentation Stainless steel componentsBiocompatible materials (e.g., PEEK, glass)
Mobile Phase Organic solvents and aqueous buffersPrimarily aqueous buffers
Resolution High to Very HighModerate to High
Sample Throughput HighLower (for purification)
Scale Analytical to PreparativePrimarily Preparative

Experimental Workflows

The general workflow for analyzing this compound conjugates involves sample preparation, chromatographic separation, detection, and data analysis. The specific steps within the chromatographic separation will vary depending on whether HPLC or FPLC is employed.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Analysis Dissolution Dissolve Conjugate Filtration Filter Sample (0.22 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Column Separation (HPLC or FPLC) Injection->Separation Elution Elution with Mobile Phase Separation->Elution Detection Detect Eluted Components Elution->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Analysis Chromatogram Analysis (Purity, Quantity) Data_Acquisition->Analysis

Figure 1. General workflow for the chromatographic analysis of this compound conjugates.

The choice between HPLC and FPLC will dictate the specific parameters within the "Chromatographic Separation" stage, as detailed in the experimental protocols below.

Experimental Protocols

Due to the bifunctional nature of this compound (containing both an amine and a hydroxyl group), different chromatographic modes can be employed for its analysis. The selection of the method will depend on the properties of the conjugate and the analytical goal (e.g., purity assessment, quantification, or preparative purification).

HPLC Analysis Protocols

Given that this compound is a relatively small molecule, HPLC is the more appropriate technique for high-resolution analytical separation. Three common HPLC modes for this type of analysis are Reverse-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

1. Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. This would be suitable for assessing the purity of the conjugate and separating it from less polar starting materials or byproducts.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (B52724)

  • Gradient: 5-95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 214 nm (for the amide bond if conjugated) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as PEG itself lacks a strong chromophore.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.

2. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume (size). This is useful for separating the conjugate from aggregates or smaller impurities. For a small molecule like this compound, a column with a small pore size is required.

  • Column: SEC column with a low molecular weight separation range (e.g., 100-5000 Da)

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection: Refractive Index (RI) detector or ELSD/CAD

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 2-5 mg/mL and filter.

3. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is well-suited for the separation of polar compounds. Given the hydrophilic nature of the PEG chain and the polar functional groups, HILIC can provide good retention and separation.

  • Column: Amide or Silica-based HILIC column, 2.1 x 100 mm, 3.5 µm particle size

  • Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate, 0.1% Formic Acid

  • Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate, 0.1% Formic Acid

  • Gradient: 0-50% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection: Mass Spectrometry (MS) is ideal for HILIC as the mobile phases are volatile. ELSD or CAD can also be used.

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a high percentage of acetonitrile (e.g., 90%) to ensure compatibility with the initial mobile phase conditions.

FPLC Analysis Protocol

While FPLC is primarily a preparative technique for large biomolecules, it can be adapted for the purification of smaller PEGylated molecules, particularly at a larger scale than analytical HPLC. Size-exclusion chromatography is the most common FPLC mode for this purpose.

Size-Exclusion Chromatography (SEC) on FPLC

This protocol is aimed at the preparative or semi-preparative purification of the this compound conjugate.

  • Column: Superdex™ Peptide 10/300 GL or similar SEC column with a low molecular weight fractionation range

  • Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4, or another suitable biocompatible buffer

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 214 nm (if applicable) and/or a refractive index monitor

  • Sample Loading: Load up to 500 µL of a concentrated sample solution (e.g., 10-50 mg/mL)

  • Fraction Collection: Collect fractions based on the detector signal to isolate the purified conjugate.

Performance Comparison

The following table summarizes the expected performance of HPLC and FPLC for the analysis of this compound conjugates based on typical capabilities of each technique.

Performance MetricHPLC (Analytical)FPLC (Preparative)
Resolution Very High (baseline separation of closely related impurities)Moderate (sufficient for purification of major components)
Sensitivity High (ng to pg level with appropriate detectors)Lower (µg to mg level)
Analysis Time Fast (typically 15-30 minutes)Slower (can be > 1 hour for a preparative run)
Sample Throughput High (suitable for screening multiple samples)Low (focused on purifying individual samples)
Sample Recovery Not a primary concern for analytical runsHigh (critical for preparative applications)
Cost per Sample Lower for routine analysisHigher due to larger column sizes and buffer consumption

Logical Relationships in Method Selection

The choice between HPLC and FPLC, and the specific chromatographic mode, depends on the analytical objective.

cluster_hplc HPLC cluster_fplc FPLC Objective Analytical Objective Purity Purity Assessment Objective->Purity Quantification Quantification Objective->Quantification Impurity_Profiling Impurity Profiling Objective->Impurity_Profiling Purification Preparative Purification Objective->Purification Desalting Buffer Exchange / Desalting Objective->Desalting

References

A Comparative Study of Linear Versus Branched PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of Polyethylene Glycol (PEG) linkers plays a pivotal role in the efficacy and pharmacokinetic properties of bioconjugates and drug delivery systems. The choice between a linear and a branched PEG linker can significantly impact a molecule's solubility, stability, hydrodynamic volume, and ultimately, its therapeutic effectiveness. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with linear and branched PEG linkers.

Table 1: Comparison of Hydrodynamic Radius (Rh) for PEGylated Proteins and Nanocarriers

Linker TypeMoleculePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)Reference
UnmodifiedHuman Serum Albumin (HSA)-3.5[1]
LinearPEGylated HSA54.2[1]
LinearPEGylated HSA105.2[1]
LinearPEGylated HSA206.1[1]
BranchedPEGylated HSA206.4[1]
LinearPolymeric Nanocarrier125.42 ± 0.28[2]
LinearPolymeric Nanocarrier207.36 ± 0.20[2]
Four-Arm BranchedPolymeric Nanocarrier206.83 ± 0.09[2]
LinearPolymeric Nanocarrier409.58 ± 0.35[2]
Four-Arm BranchedPolymeric Nanocarrier409.25 ± 0.40[2]

Table 2: In Vitro Cytotoxicity (IC50) of Trastuzumab-MMAE ADCs with Different Linker Architectures

Linker ArchitectureCell LineIC50 (ng/mL)Reference
"Short" Branched Amino-Triazide LinkerSK-BR-3 (HER2-positive)12.1[3]
"Long" Branched Amino-Triazide Linker (with additional PEG4 moiety)SK-BR-3 (HER2-positive)1.8[3]

Table 3: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice

Linker ConfigurationADCClearance (mL/day/kg)Half-life (t1/2) (days)Reference
Pendant (Branched-like)T-(L12p-DM1)821.83.3[3]
LinearT-(L24-DM1)832.13.1[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched PEG linkers.

Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)

This protocol outlines the determination of the hydrodynamic radius of PEGylated proteins using SEC.[4]

Materials:

  • Purified PEGylated protein samples (with linear or branched PEG)

  • SEC column (e.g., Superdex 200)

  • Mobile phase (e.g., Phosphate-Buffered Saline - PBS)

  • Protein standards with known hydrodynamic radii

  • HPLC system with UV and/or refractive index (RI) detector

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Calibration: Inject a series of protein standards with known hydrodynamic radii and molecular weights to generate a calibration curve of elution volume versus log(hydrodynamic radius).

  • Sample Analysis: Inject the purified PEGylated protein samples onto the equilibrated column under the same conditions as the standards.

  • Data Acquisition: Monitor the elution profile using a UV detector (at 280 nm for proteins) and/or an RI detector.

  • Data Analysis: Determine the elution volume of the PEGylated protein peak. Use the calibration curve to calculate the hydrodynamic radius of the sample.

In Vivo Pharmacokinetic Study of Antibody-Drug Conjugates (ADCs) in Mice

This protocol describes a typical pharmacokinetic study in mice to evaluate the clearance and half-life of an ADC.[]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • ADC solution (with linear or branched PEG linker) in a sterile, biocompatible buffer

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthetic

  • Analytical method for ADC quantification (e.g., ELISA or LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the study.

  • Dosing: Administer a single intravenous (IV) dose of the ADC solution to each mouse via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 20-50 µL) at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose) from the saphenous or retro-orbital sinus.

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Quantify the concentration of the ADC in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Plot the plasma concentration-time data and use pharmacokinetic modeling software to calculate parameters such as clearance, volume of distribution, and half-life.

In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an ADC.[2]

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC constructs (with linear or branched PEG linkers)

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs and add them to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Measurement: Measure the signal (absorbance or luminescence) using a plate reader.

  • IC50 Calculation: Normalize the data to the untreated control and plot the cell viability against the logarithm of the ADC concentration. Use a non-linear regression analysis to determine the IC50 value.

Enzymatic Cleavage Assay for Peptide Linkers

This protocol describes a general procedure for determining the enzymatic cleavage rate of a peptide linker within an ADC construct.[6]

Materials:

  • Purified enzyme (e.g., Cathepsin B)

  • Peptide linker-drug conjugate or a fluorogenic peptide substrate

  • Assay buffer (specific to the enzyme)

  • Quenching solution

  • HPLC system for analysis

Procedure:

  • Enzyme Activation: If required, pre-incubate the enzyme in the assay buffer with any necessary activating agents.

  • Reaction Initiation: Add the peptide linker substrate to the assay buffer in a reaction vessel. Initiate the reaction by adding the activated enzyme.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points, withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC to monitor the decrease in the intact substrate and the increase in the cleavage product over time. Calculate the percentage of cleavage at each time point to determine the cleavage rate.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the HER2 and PI3K/AKT signaling pathways, which are often targeted in cancer therapy by antibody-drug conjugates like Trastuzumab emtansine (T-DM1). T-DM1 targets the HER2 receptor, and its efficacy can be influenced by the downstream PI3K/AKT pathway.[7][8]

HER2_Signaling_Pathway Ligand Ligand (e.g., EGF, NRG1) HER1 HER1 (EGFR) Ligand->HER1 HER3 HER3 Ligand->HER3 HER4 HER4 Ligand->HER4 Dimerization Dimerization HER1->Dimerization HER2 HER2 HER2->Dimerization HER3->Dimerization HER4->Dimerization Trastuzumab Trastuzumab (Antibody component of T-DM1) Trastuzumab->HER2 Binds and Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK Cell_Proliferation Cell Proliferation, Survival, Invasion PI3K->Cell_Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation

HER2 Signaling Pathway and Trastuzumab Action

PI3K_AKT_Signaling_Pathway HER2_Dimer Activated HER2 Dimer PI3K PI3K HER2_Dimer->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits and Activates AKT AKT PDK1->AKT Phosphorylates (Activates) mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits)

PI3K/AKT Signaling Pathway Downstream of HER2
Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for synthesizing heterobifunctional PEG linkers and for comparing the efficacy of ADCs with linear versus branched linkers.

Linker_Synthesis_Workflow cluster_linear Linear Heterobifunctional PEG Synthesis cluster_branched Branched Heterobifunctional PEG Synthesis L_Start α-Amino-ω-carboxyl-PEG L_Step1 React with Maleic Anhydride L_Start->L_Step1 L_Intermediate Maleimido-PEG-acid L_Step1->L_Intermediate L_Step2 React with NHS (e.g., using DCC) L_Intermediate->L_Step2 L_Final Linear Maleimide-PEG-NHS Ester L_Step2->L_Final B_Start Branched PEG with multiple hydroxyls B_Step1 Protect one hydroxyl group B_Start->B_Step1 B_Intermediate1 Mono-protected Branched PEG B_Step1->B_Intermediate1 B_Step2 Functionalize other hydroxyls (e.g., to amines) B_Intermediate1->B_Step2 B_Intermediate2 Heterofunctional Branched PEG B_Step2->B_Intermediate2 B_Step3 Deprotect and functionalize (e.g., to NHS ester) B_Intermediate2->B_Step3 B_Final Branched Heterobifunctional PEG Linker B_Step3->B_Final

Comparative Synthesis Workflow of PEG Linkers

ADC_Efficacy_Workflow Start Prepare ADCs with Linear and Branched PEG Linkers In_Vitro In Vitro Characterization Start->In_Vitro In_Vivo In Vivo Evaluation Start->In_Vivo Binding_Assay Binding Affinity Assay (e.g., ELISA, SPR) In_Vitro->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50) on Target Cells In_Vitro->Cytotoxicity_Assay Cleavage_Assay Enzymatic Cleavage Assay In_Vitro->Cleavage_Assay Comparison Comparative Analysis of Performance Data Binding_Assay->Comparison Cytotoxicity_Assay->Comparison Cleavage_Assay->Comparison PK_Study Pharmacokinetic Study in Animal Model In_Vivo->PK_Study Efficacy_Study Xenograft Tumor Model Efficacy Study In_Vivo->Efficacy_Study PK_Study->Comparison Efficacy_Study->Comparison

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Amino-PEG24-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Amino-PEG24-alcohol are paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes safety protocols from similar amino-PEG compounds and general chemical waste procedures to provide a comprehensive operational and disposal plan.

It is imperative to obtain the specific Safety Data Sheet (SDS) for this compound from your supplier for definitive guidance on handling and disposal. The information presented here is based on best practices for similar chemical structures and should be adapted to the specific recommendations provided by the manufacturer.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that all personnel are familiar with the following safety protocols. Based on information for similar amino-PEG compounds, this substance should be handled with care to avoid potential irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses or goggles to protect against accidental splashes.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Change gloves immediately if they become contaminated.

  • Skin Protection: A lab coat or chemical-resistant apron is required to protect skin and clothing.

  • Respiratory Protection: Handle the compound in a well-ventilated area. If there is a risk of generating dust or aerosols, a fume hood should be used.

General Handling:

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EH&S) department.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, must be treated as chemical waste.

    • Segregate this waste from other waste streams to prevent accidental reactions.

  • Waste Collection and Storage:

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Contacting EH&S for Disposal:

    • Coordinate with your institution's Environmental Health and Safety (EH&S) department for the collection and disposal of the chemical waste.

    • Provide them with a complete list of the waste container's contents.

  • Documentation:

    • Maintain a log of the accumulated waste, including the chemical name, quantity, and date of accumulation.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes typical information found on an SDS for similar compounds. This should be used for general guidance only.

ParameterGeneral Information for Amino-PEG Compounds
Exposure Limits No specific exposure limits have been established. It is recommended to minimize exposure in accordance with good laboratory practices.
Toxicity Data Specific toxicity data is not available. Assume the compound may be irritating to the eyes, skin, and respiratory system.
Environmental Fate Polyethylene glycol (PEG) compounds are generally considered to be biodegradable. However, the complete environmental impact of this compound is unknown. It should not be released into the environment.
Recommended PPE Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.
Storage Temperature Store in a cool, dry place. Refer to the manufacturer's product data sheet for specific storage temperature recommendations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->ppe collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste spill Is there a spill? collect_waste->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes seal_container Securely Seal the Waste Container spill->seal_container No collect_spill Collect Contaminated Material into Waste Container contain_spill->collect_spill collect_spill->seal_container store_waste Store in a Designated Secondary Containment Area seal_container->store_waste contact_ehs Contact Institutional EH&S for Waste Pickup store_waste->contact_ehs end_disposal Waste Disposed of by Licensed Contractor contact_ehs->end_disposal

Disposal Workflow for this compound

By adhering to these procedures, laboratories can maintain a safe working environment and ensure the responsible management of chemical waste. Always prioritize obtaining and reviewing the manufacturer-specific Safety Data Sheet before handling any chemical.

Safeguarding Your Research: A Comprehensive Guide to Handling Amino-PEG24-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the proper handling and disposal of Amino-PEG24-alcohol are critical for ensuring a secure laboratory environment and the integrity of your research. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational handling, and disposal plans.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling similar polyethylene (B3416737) glycol (PEG) compounds, which are generally considered to be of low hazard. Nevertheless, it is imperative to treat all chemicals with a high degree of caution.

Immediate Safety and Handling Protocols

Proper handling of this compound begins with the use of appropriate personal protective equipment. The following table summarizes the recommended PPE for routine laboratory operations involving this compound.

Personal Protective Equipment (PPE) Specification Purpose
Hand Protection Nitrile or neoprene glovesTo prevent skin contact.[1][2][3]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from potential splashes.[1][4][5]
Body Protection Laboratory coatTo protect skin and clothing from spills.[1][2]

For procedures with a higher risk of aerosol or dust generation, additional respiratory protection such as a dust mask or working in a fume hood is recommended.

Operational Workflow for Safe Handling

A systematic approach to handling this compound, from receiving to disposal, is crucial for minimizing risks and ensuring efficient laboratory operations. The following workflow outlines the key steps involved.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Review Safety Data Sheet (if available) and lab-specific SOPs b Don appropriate Personal Protective Equipment (PPE) a->b c Weigh and prepare solutions in a designated, well-ventilated area or fume hood b->c Proceed to handling d Handle with care to avoid creating dust or aerosols c->d e Use appropriate labware and equipment d->e f Store at -20°C in a tightly sealed container. e->f After use g Dispose of waste according to institutional and local regulations for non-hazardous chemical waste e->g End of experiment h Decontaminate work surfaces and equipment g->h

Figure 1. Logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

  • Preparation : Before handling, thoroughly review any available safety documentation and your institution's standard operating procedures (SOPs). Equip yourself with the necessary PPE as outlined in the table above.

  • Weighing and Solution Preparation :

    • Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Use a spatula to handle the solid material, avoiding actions that could generate dust.

    • When dissolving, add the solid to the solvent slowly to prevent splashing. This compound is soluble in aqueous media.[6][7]

  • During the Experiment :

    • Keep containers with this compound closed when not in use.

    • Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.

    • Should a spill occur, absorb the material with an inert absorbent material and dispose of it in a sealed container as chemical waste.

Storage and Disposal Plans

Storage: According to supplier information, this compound should be stored at -20°C for long-term stability.[8][9][10][6] Vials should be kept tightly sealed.[9] For short-term storage, some suppliers suggest that 0-4°C is acceptable for days to weeks.[6] The product is typically shipped at ambient temperature and is stable for a few weeks during ordinary shipping.[10][6]

Disposal: Unused this compound and any waste containing the compound should be disposed of in accordance with your institution's and local government's regulations for non-hazardous chemical waste. It is recommended to collect waste in a clearly labeled, sealed container.

By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their workflows, fostering a secure and productive research environment.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.